Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS), particularly in the production of complex, aggregation-prone peptides. This guide provides a comprehensive overview of its chemical structure, a detailed representative synthesis protocol, and its applications in research and drug development.
This compound is a pseudoproline dipeptide. Pseudoproline derivatives are synthetically modified dipeptides designed to temporarily introduce a "kink" into the peptide backbone, mimicking the structure of proline.[1] This structural disruption effectively hinders the formation of secondary structures like β-sheets during SPPS, which are a primary cause of peptide aggregation and incomplete synthesis. The oxazolidine (B1195125) ring, formed from the threonine residue, is stable during the coupling reactions but is readily cleaved under the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue in the final peptide.
Chemical Structure and Properties
The chemical structure of this compound incorporates three key protective groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminal amine, allowing for sequential amino acid addition in SPPS.
-
Trt (Trityl): An acid-labile protecting group for the side chain amide of glutamine, preventing undesirable side reactions.
-
Psi(Me,Me)pro (Pseudoproline): A temporary, acid-labile oxazolidine ring formed from the threonine residue and acetone, which disrupts secondary structure formation.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₄₆H₄₅N₃O₇ | [2] |
| Molecular Weight | 751.9 g/mol | [2] |
| CAS Number | 1572725-72-4 | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥97% (HPLC) | |
| Storage Conditions | 2-8 °C |
Experimental Protocols
While the precise, proprietary industrial synthesis protocols are not publicly available, a representative experimental procedure can be outlined based on established methods for pseudoproline dipeptide synthesis.
Synthesis of this compound
The synthesis is a two-stage process: first, the formation of the Thr(Psi(Me,Me)pro)-OH moiety, followed by coupling with Fmoc-Gln(Trt)-OH.
Part 1: Synthesis of H-Thr(Psi(Me,Me)pro)-OH
-
Reaction Setup: L-Threonine (1 equivalent) is suspended in a suitable solvent such as acetone, which also serves as the reactant.
-
Acid Catalysis: A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH), is added to the suspension.
-
Oxazolidine Ring Formation: The reaction mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: The reaction is quenched, and the product is isolated and purified, typically by crystallization or chromatography, to yield H-Thr(Psi(Me,Me)pro)-OH.
Part 2: Coupling with Fmoc-Gln(Trt)-OH
-
Activation of Fmoc-Gln(Trt)-OH: Fmoc-Gln(Trt)-OH (1 equivalent) is dissolved in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1 equivalent) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) are added. The mixture is stirred at 0 °C for approximately 30 minutes to form the activated ester.
-
Coupling Reaction: The synthesized H-Thr(Psi(Me,Me)pro)-OH (1 equivalent) is dissolved in DMF with a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction. This solution is then added to the activated Fmoc-Gln(Trt)-OH solution.
-
Reaction Monitoring and Completion: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Purification: Upon completion, the reaction mixture is worked up to remove by-products and unreacted starting materials. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound as a solid.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure. The spectra are expected to show characteristic peaks for the Fmoc, Trt, and pseudoproline groups, as well as the amino acid backbones. While specific spectral data is not publicly available, a certificate of analysis from a commercial supplier would typically confirm the structure by NMR.[4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the final product. The expected mass-to-charge ratio ([M+H]⁺) would correspond to the molecular weight of 751.9.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is employed as a dipeptide building block in Fmoc-based SPPS. Its use is particularly advantageous in the synthesis of long or hydrophobic peptides that are prone to aggregation.
Experimental Workflow for SPPS
Caption: A generalized workflow for the incorporation of this compound in SPPS.
Signaling Pathways and Drug Development
Currently, there is no specific, publicly available research detailing the direct involvement of the this compound dipeptide itself in any biological signaling pathways. Its primary role is that of a synthetic building block. However, its application is critical in the synthesis of bioactive peptides that may target various signaling pathways. The ability to synthesize previously inaccessible peptides opens up new avenues for drug discovery and the study of protein-protein interactions.[3]
Conclusion
This compound is a powerful tool in the field of peptide chemistry. Its unique structure, combining key protecting groups with the innovative pseudoproline concept, enables the successful synthesis of challenging peptides. This technical guide provides researchers and drug development professionals with a foundational understanding of its properties, a representative synthesis protocol, and its critical application in advancing peptide-based therapeutics and research. The continued use of such advanced building blocks will undoubtedly facilitate the development of novel peptide drugs and a deeper understanding of complex biological systems.
References
A Technical Guide to Pseudoproline Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, the synthesis of long, complex, or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain.[1][2] This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, poor yields, and significant purification challenges.[1][3] Pseudoproline dipeptides, first introduced by Wöhr and Mutter in 1995, are powerful synthetic tools designed to mitigate these issues.[1] They are reversibly protected dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) that act as temporary "kink" inducers in the peptide backbone, effectively disrupting secondary structure formation.[1][2] Their incorporation leads to remarkable improvements in the quality, purity, and yield of synthetic peptides, enabling the successful synthesis of sequences previously deemed intractable.[2][4][5]
Structure and Chemistry of Pseudoproline Dipeptides
Pseudoproline dipeptides are created by reacting the side-chain hydroxyl group of a Ser or Thr residue, or the thiol group of a Cys residue, with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone/dimethoxypropane) to form a five-membered ring.[1][6] This results in an oxazolidine (B1195125) ring for Ser/Thr or a thiazolidine (B150603) ring for Cys.[1][2] The resulting cyclic structure mimics the conformation of proline, hence the name "pseudoproline" (ψ-Pro).[1]
These building blocks are typically introduced into the peptide sequence as pre-formed Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH). This is because direct acylation of the hindered nitrogen within the pseudoproline ring is often inefficient, leading to low coupling yields.[7][8][9] The pseudoproline moiety serves a dual function: it temporarily protects the side chain of Ser, Thr, or Cys and acts as a solubilizing agent to improve coupling rates.[2][10] The ring structure is stable under the mildly acidic conditions used for cleavage from specific resins (like 2-chlorotrityl) but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection step, regenerating the native amino acid residue.[1][7][8]
Caption: Formation of a Serine-based Pseudoproline Dipeptide.
Mechanism of Action
The primary function of a pseudoproline dipeptide is to disrupt the formation of secondary structures, particularly β-sheets, during SPPS.[1][3] This is achieved through a distinct conformational impact on the peptide backbone.
-
Conformational Kink : The five-membered oxazolidine or thiazolidine ring imposes a rigid "kink" in the peptide chain, much like a native proline residue.[1][7][8]
-
Cis-Amide Bond Preference : This kink structure favors a cis-amide bond conformation with the preceding amino acid residue, as opposed to the more common trans conformation.[1][10]
-
Disruption of Hydrogen Bonding : The combination of the backbone kink and the cis-amide bond disrupts the regular pattern of inter-chain hydrogen bonds that are essential for the formation and stabilization of β-sheet aggregates.[1][7][8]
-
Enhanced Solvation : By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solvation ensures that the N-terminal amino group is accessible for subsequent coupling reactions.[1]
-
Improved Kinetics : The enhanced accessibility of the reactive sites leads to more efficient and complete acylation and deprotection steps, resulting in higher yields and purer crude products.[1][4][5]
Caption: Mechanism of Pseudoproline-Mediated Synthesis Improvement.
Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides has a significant and measurable impact on the outcomes of challenging peptide syntheses. While exact improvements are sequence-dependent, the literature provides compelling evidence of their efficacy. In the synthesis of highly aggregated sequences, the insertion of a single pseudoproline has been reported to achieve up to a 10-fold increase in product yield.[4][11]
| Parameter | Standard SPPS (Difficult Sequence) | SPPS with Pseudoproline Dipeptides | Rationale for Improvement |
| Crude Product Purity | Low, often with multiple deletion sequences. | Significantly higher, with the target peptide as the major product. | Minimized aggregation leads to more complete coupling and deprotection steps.[1][4] |
| Overall Yield | Can be extremely low (<5%) or result in complete synthesis failure. | Dramatically increased; enables synthesis of previously inaccessible peptides.[2][4] | Improved reaction kinetics and enhanced solubility of the peptide chain.[1][5] |
| Solubility | Poor solubility of the growing peptide-resin complex and the final crude product. | Markedly improved solubility in synthesis solvents and purification buffers.[1][7] | The backbone kink disrupts hydrophobic collapse and intermolecular interactions.[1] |
| HPLC Purification | Complex chromatograms requiring extensive and often difficult purification. | Simplified chromatograms, making purification faster and more efficient.[4][5] | Higher purity of the crude product reduces the burden on the purification step. |
Case Studies:
-
Human Amylin (hAmylin/hIAPP): The synthesis of this highly amyloidogenic 37-residue peptide is nearly impossible with standard Fmoc-SPPS. The incorporation of pseudoproline dipeptides enabled its successful synthesis with high yield and purity.[1][9]
-
RANTES (24-91): A 68-amino-acid chemokine with high aggregation propensity was efficiently synthesized by combining pseudoproline dipeptides with a PEG-based ChemMatrix resin.[1]
-
Caveolin-1 Fragment: A 54-amino-acid fragment of this protein, which was difficult to synthesize due to aggregation, was successfully produced by optimizing pseudoproline positioning.[1]
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This section provides a generalized protocol for the manual incorporation of an Fmoc-protected pseudoproline dipeptide into a peptide sequence during standard Fmoc-SPPS.
5.1 Materials and Reagents
-
Resin: Low-aggregation resins such as 2-chlorotrityl, Sieber, or PEG-based resins (e.g., ChemMatrix) are recommended.[1]
-
Fmoc-Pseudoproline Dipeptide: e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH.
-
Coupling Reagents: Standard phosphonium (B103445) or aminium-based reagents (e.g., HBTU, HATU, PyBOP) or carbodiimides (e.g., DIC/HOBt).[1]
-
Base: Diisopropylethylamine (DIPEA).
-
Solvents: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
5.2 Protocol Steps
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Pseudoproline Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 eq.) in a minimal volume of DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to accelerate the reaction.[1]
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Ninhydrin or TNBS test) to confirm the completion of the coupling reaction. If the test is positive, indicating incomplete reaction, the coupling step can be repeated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Continue with the standard cycle of Fmoc deprotection and coupling for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the full sequence is assembled, wash the resin with DCM and dry it.
-
Treat the resin with a TFA-based cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the conversion of the pseudoproline's oxazolidine/thiazolidine ring back to its native Ser/Thr/Cys residue.[1][8]
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using standard techniques such as reverse-phase HPLC.
-
Validation: Confirm the identity and purity of the final peptide using mass spectrometry and HPLC.[1]
Caption: SPPS Workflow for Pseudoproline Dipeptide Incorporation.
Guidelines for Optimal Use
Experience has led to the development of several empirical guidelines for the strategic placement of pseudoproline dipeptides to maximize their effectiveness:
-
Spacing: To effectively disrupt aggregation along the entire peptide chain, it is optimal to space pseudoproline dipeptides every 5-6 residues.[4][7][11]
-
Minimum Distance: A minimum separation of 2 residues should be maintained between two pseudoproline units or between a pseudoproline and a native proline.[1][4][7]
-
Placement Before Hydrophobic Regions: Inserting a pseudoproline immediately before a known hydrophobic or aggregation-prone sequence can be particularly effective at enhancing solubility and coupling efficiency through that difficult region.[1][4][7]
Conclusion
Pseudoproline dipeptides are indispensable tools in modern peptide synthesis.[5][11] By introducing a temporary, reversible kink in the peptide backbone, they effectively disrupt the intermolecular aggregation that plagues the synthesis of difficult sequences.[2][8] Their use leads to significant improvements in coupling efficiency, crude purity, and overall yield, simplifying subsequent purification efforts.[4][11] The strategic incorporation of these building blocks has expanded the horizons of SPPS, enabling the routine synthesis of long, hydrophobic, and complex peptides that are crucial for research, diagnostics, and the development of novel peptide-based therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Content Not Available [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. merckmillipore.com [merckmillipore.com]
The Role of Pseudoproline Dipeptides in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purification. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges by temporarily introducing a "kink" into the peptide backbone, thereby disrupting secondary structure formation and enhancing solubility. This technical guide provides an in-depth overview of the mechanism of action of pseudoproline dipeptides, their impact on peptide synthesis, and detailed protocols for their application and the assessment of their efficacy.
Core Mechanism of Action: Disrupting Aggregation at the Molecular Level
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1] This cyclic structure mimics the constrained conformation of proline. The primary mechanism of action involves the introduction of a conformational bend in the peptide backbone, which disrupts the hydrogen bonding patterns necessary for the formation of β-sheets.[1]
The key mechanistic features include:
-
Induction of a Cis-Amide Bond: The five-membered ring of the pseudoproline moiety favors a cis conformation of the preceding amide bond, similar to proline. This contrasts with the predominantly trans conformation found in linear peptides, effectively breaking the planarity required for β-sheet formation.[1]
-
Steric Disruption: The bulky cyclic structure acts as a steric wedge, physically preventing adjacent peptide chains from aligning and aggregating.
-
Enhanced Solvation: By disrupting aggregation, the peptide-resin matrix remains more solvated, allowing for improved diffusion of reagents to the reactive N-terminus of the growing peptide chain.[1] This leads to more efficient coupling and deprotection steps.
The transient nature of this modification is crucial; the native serine, threonine, or cysteine residue is regenerated upon final cleavage of the peptide from the solid support with trifluoroacetic acid (TFA).[1]
Caption: Mechanism of action of pseudoproline dipeptides in preventing aggregation.
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides has a demonstrably positive impact on the synthesis of "difficult" peptides that are prone to aggregation. This is reflected in significant improvements in crude peptide purity and overall yield.
| Peptide Sequence | Synthesis Strategy | Crude Yield/Purity | Reference |
| Human Amylin (IAPP) (8-37) | Standard Fmoc-SPPS | Traces of desired product | [2][3][4] |
| With Pseudoproline Dipeptides | Successful synthesis with high yield | [2][3][4] | |
| Amyloid Beta (Aβ1-42) | Standard Fmoc-SPPS | 33% | [5] |
| With Pseudoproline Dipeptides | 57% | [5] | |
| Difficult Model Peptide | Standard Fmoc-SPPS | Poor results, multiple deletions | [6] |
| With Pseudoproline Dipeptides | Significant improvement in yield and purity | [6] |
Experimental Protocols
Synthesis of Pseudoproline Dipeptides (General Procedure)
While many pseudoproline dipeptides are commercially available, they can be synthesized through two primary strategies:
-
In Situ Acylation: This involves the acylation of a pre-formed oxazolidine or thiazolidine ring. However, this method can suffer from low coupling yields due to the steric hindrance of the cyclic amine.[1]
-
Direct Insertion (Post-Insertion): This more common and efficient method involves the formation of the pseudoproline ring after the dipeptide has been formed.[1]
Example: Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH
-
Dipeptide Formation: Synthesize the dipeptide Fmoc-Xaa-Ser-OH using standard solution-phase peptide coupling methods.
-
Cyclization:
-
Suspend the purified dipeptide in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Add an excess of 2,2-dimethoxypropane (B42991) and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
-
Work-up and Purification:
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) Incorporating Pseudoproline Dipeptides
This protocol outlines the manual Fmoc-SPPS of a peptide, incorporating a pseudoproline dipeptide.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Yaa(ψPro)-OH (pseudoproline dipeptide)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of resin beads.
-
Wash with ethanol.
-
Add the Kaiser test reagents and heat. A blue color indicates the presence of a free primary amine.
-
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and HOBt (if applicable, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (absence of blue color).
-
-
Pseudoproline Dipeptide Coupling:
-
Couple the Fmoc-Xaa-Yaa(ψPro)-OH using the same procedure as a standard amino acid.
-
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring, regenerating the native Ser, Thr, or Cys residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Caption: Experimental workflow for SPPS incorporating pseudoproline dipeptides.
Assessment of Peptide Aggregation: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, which are a hallmark of peptide aggregation.
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[7][8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
Prepare a working solution of ThT in a suitable buffer (e.g., 25 µM ThT in PBS, pH 7.4).
-
Dissolve the peptide to be tested in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to the ThT working solution.
-
Include a control with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with or without shaking, to induce aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~450 nm, emission ~485 nm).[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.
-
Determination of Peptide Yield and Purity
a) Peptide Quantification: Bicinchoninic Acid (BCA) Assay
The BCA assay is a colorimetric method for determining the total concentration of protein or peptide in a solution.
Principle: In an alkaline environment, the peptide bonds in the peptide reduce Cu²⁺ to Cu⁺. The bicinchoninic acid then chelates with the Cu⁺, forming a purple-colored complex that absorbs light at 562 nm. The absorbance is directly proportional to the peptide concentration.[9][10]
Protocol:
-
Standard Preparation: Prepare a series of standards of known concentration using a standard protein (e.g., Bovine Serum Albumin, BSA).
-
Working Reagent Preparation: Mix the BCA reagents according to the manufacturer's instructions.
-
Assay:
-
Add the standards and the unknown peptide samples to a 96-well plate.
-
Add the BCA working reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm.
-
-
Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use the equation of the line to calculate the concentration of the unknown peptide sample.
b) Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a synthetic peptide.
Principle: The peptide sample is passed through a column with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in a polar mobile phase (e.g., water with 0.1% TFA) is used to elute the peptides. Peptides are separated based on their hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase.
-
HPLC Analysis:
-
Inject the sample onto the RP-HPLC system.
-
Run a linear gradient of increasing acetonitrile (B52724) concentration.
-
Detect the eluting peptides using a UV detector, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
-
Purity Calculation: The purity of the peptide is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.[11]
Logical Relationships and Benefits
The use of pseudoproline dipeptides offers a cascade of benefits that ultimately lead to a more efficient and successful peptide synthesis.
Caption: Logical flow of benefits from using pseudoproline dipeptides.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern peptide chemistry, particularly for the synthesis of long and aggregation-prone sequences. Their mechanism of action, centered on the temporary disruption of secondary structures, directly translates to tangible improvements in synthesis efficiency, yield, and purity. By understanding the principles behind their use and employing the detailed protocols outlined in this guide, researchers and drug development professionals can significantly enhance their capabilities in producing complex and challenging peptides.
References
- 1. chempep.com [chempep.com]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. BCA Assay for Protein Determination [nfsc4500101groupa.weebly.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. resolvemass.ca [resolvemass.ca]
The Strategic Use of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, often leading to low yields, purification challenges, and, in some cases, complete synthesis failure. This is particularly prevalent in "difficult sequences," which are rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets on the resin support. This technical guide provides an in-depth exploration of a powerful tool to overcome these challenges: the pseudoproline dipeptide, specifically Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its application, and illustrate key concepts with diagrams to offer a comprehensive resource for researchers in peptide chemistry and drug development.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. The iterative nature of SPPS, however, where the growing peptide chain is covalently attached to an insoluble resin, can foster inter- and intra-chain interactions. These interactions can lead to the formation of aggregates, primarily through the formation of β-sheet structures, which can physically obstruct reactive sites, leading to incomplete coupling and deprotection steps.[1][2] This phenomenon is a major contributor to the synthesis of "difficult sequences."[1][2]
To address this, various strategies have been developed, including the use of specialized resins, elevated temperatures, and chaotropic agents. Among the most effective and elegant solutions is the incorporation of pseudoproline dipeptides.[3][4] These modified building blocks act as "kink-inducers" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[5]
This compound: A Key Building Block
This compound is a specific pseudoproline dipeptide designed for incorporation at a Gln-Thr sequence.[6] It consists of a glutamine residue with a trityl (Trt) protecting group on its side chain, linked to a threonine residue that has been modified to form a dimethyl-substituted oxazolidine (B1195125) ring, the "pseudoproline" moiety (Psi(Me,Me)pro).[6]
The key features of this dipeptide are:
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus allows for its seamless integration into standard Fmoc-based SPPS protocols.
-
Trityl (Trt) Group: This bulky protecting group on the glutamine side chain prevents undesirable side reactions during synthesis.
-
Pseudoproline (Psi(Me,Me)pro) Moiety: The cyclic oxazolidine structure derived from threonine is the core of its anti-aggregating properties. This structure is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native threonine residue.[4]
Mechanism of Action: Disrupting Aggregation at the Molecular Level
The primary function of the pseudoproline dipeptide is to disrupt the formation of β-sheet structures, which are the main culprits in peptide aggregation during SPPS.[4] It achieves this through a conformational "kink" introduced into the peptide backbone.[5] This kink disrupts the regular hydrogen bonding patterns required for stable β-sheet formation between peptide chains attached to the resin.[4]
By preventing aggregation, the pseudoproline dipeptide ensures that the N-terminus of the growing peptide chain remains accessible for subsequent coupling reactions, leading to higher yields and purity of the final product.[4]
Figure 1: Disruption of β-sheet formation by a pseudoproline-induced "kink".
Quantitative Data: Evidence of Improved Synthesis Outcomes
The inclusion of pseudoproline dipeptides has been demonstrated to significantly improve the outcomes of difficult peptide syntheses. A notable example is the synthesis of the Pan-DR-binding epitope (PADRE) peptide.
Table 1: Comparison of Elongation Yields in the Synthesis of PADRE Peptide [3]
| Synthesis Strategy | Resin | Elongation Yield (%) |
| Standard Fmoc Amino Acids | Rink Amide | Low (details not specified) |
| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Rink Amide | Significantly Improved |
| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH & PEGA Resin | Rink Amide PEGA | 87 |
Note: While this example uses a Trp-Thr pseudoproline, the principle and expected improvement for a Gln-Thr sequence are analogous.
In another challenging synthesis, that of the amyloid beta-peptide (Aβ42), the use of pseudoprolines resulted in a crude yield of 57%, a marked improvement over the 33% yield obtained with standard Fmoc-SPPS.
Experimental Protocols
The incorporation of this compound into an SPPS protocol is straightforward and compatible with most standard automated and manual synthesizers.
General SPPS Workflow with Pseudoproline Dipeptide
Figure 2: General workflow for SPPS incorporating a pseudoproline dipeptide.
Detailed Protocol for a Synthesis Cycle
The following is a representative protocol for a manual SPPS cycle. Automated synthesizer protocols will follow a similar logic.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 eq.).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (should be negative).
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt and the pseudoproline moiety, are removed.
Recommended Cleavage Cocktail (Reagent B): [1]
This cocktail is particularly suitable for peptides containing trityl-protected residues.
| Component | Volume Percentage |
| Trifluoroacetic Acid (TFA) | 88% |
| Phenol | 5% |
| Water | 5% |
| Triisopropylsilane (TIPS) | 2% |
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).
Conclusion
This compound and other pseudoproline dipeptides are invaluable tools for overcoming the challenges of peptide aggregation in SPPS. By introducing a temporary "kink" in the peptide backbone, they effectively disrupt the formation of β-sheet structures, leading to significantly improved yields and purities of "difficult sequences." The ease of their incorporation into standard Fmoc-SPPS protocols and their compatibility with standard cleavage conditions make them a highly practical and effective solution for researchers, scientists, and drug development professionals working to synthesize complex and aggregation-prone peptides. The strategic use of these building blocks can streamline the synthesis process, reduce the need for troubleshooting, and ultimately accelerate the discovery and development of new peptide-based therapeutics.
References
An In-depth Guide to the Role of the Ψ(Me,Me)pro Moiety in Peptide Conformation
Executive Summary: Peptides represent a promising class of therapeutic agents, but their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. Constraining peptide conformation is a key strategy to overcome these limitations. The pseudoproline or Ψ(Me,Me)pro moiety, a gem-dimethylated proline analog, has emerged as a powerful tool for inducing specific, predictable, and stable secondary structures, particularly β-turns. This guide details the structural basis of its conformational effects, presents quantitative data on its structural impact, outlines key experimental protocols for its use, and illustrates its mechanism of action and application in drug design.
Introduction to Peptide Conformational Constraint
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, peptides often exist as a dynamic ensemble of conformations, which can hinder their interaction with specific biological targets. By introducing rigid structural elements, medicinal chemists can lock a peptide into its bioactive conformation, leading to several advantages:
-
Enhanced Binding Affinity: Pre-organizing the peptide for receptor binding reduces the entropic penalty upon association.
-
Increased Selectivity: A rigid conformation can improve discrimination between different receptor subtypes.
-
Improved Metabolic Stability: Constrained structures can mask cleavage sites recognized by proteases, thereby extending the peptide's half-life.
Proline is a natural conformational restrictor, but synthetic analogs like pseudoprolines offer even greater control.[1] The Ψ(Me,Me)pro moiety, formed by reacting a serine or threonine residue with a ketone or its equivalent, creates a five-membered oxazolidine (B1195125) ring that acts as a proline mimic.[2][3] This modification has profound effects on the local peptide backbone.
The Ψ(Me,Me)pro Moiety: A Tool for Structural Control
The core utility of the Ψ(Me,Me)pro moiety lies in its ability to disrupt aggregation-prone sequences during solid-phase peptide synthesis (SPPS) and to rigidly control the peptide backbone conformation in the final product.[3][4]
2.1 Chemical Structure and Synthesis The Ψ(Me,Me)pro moiety is typically formed from a serine (Ser) or threonine (Thr) residue. The side-chain hydroxyl group and the backbone amide nitrogen of the Ser/Thr residue are cyclized with acetone (B3395972) or dimethoxypropane to form a gem-dimethylated oxazolidine ring.[3] This structure is a type of pseudoproline.
This modification is often introduced during SPPS using pre-formed Fmoc-Xaa-Yaa(ΨMe,MePro)-OH dipeptide building blocks, where Yaa is Ser or Thr.[5][6] This approach circumvents the difficulty of acylating the sterically hindered nitrogen of the oxazolidine ring and efficiently extends the peptide chain by two residues in a single coupling step.[5] The pseudoproline ring is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native Ser or Thr residue.[3]
2.2 Conformational Properties and β-Turn Induction The primary conformational effect of the Ψ(Me,Me)pro moiety is the strong stabilization of a cis-amide bond N-terminal to the pseudoproline residue. This cis bond, combined with the steric constraints imposed by the gem-dimethyl groups on the oxazolidine ring, forces the peptide backbone into a well-defined kink. This geometry is ideal for nucleating a β-turn, a common secondary structure motif crucial for molecular recognition events.[7] A β-turn reverses the direction of the peptide chain, a key feature in folded proteins and cyclic peptides.
The Ψ(Me,Me)pro moiety preferentially induces a Type VI β-turn, which is characterized by a cis-amide bond at the i+2 position.[8] This predictable induction of a specific turn type makes it an invaluable tool in rational peptide design.[9]
Quantitative Conformational Analysis
The conformational effects of the Ψ(Me,Me)pro moiety have been quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Table 1: Representative Dihedral Angle Constraints for a Ψ(Me,Me)pro Moiety The following table summarizes typical backbone dihedral angles for a peptide segment containing a Ψ(Me,Me)pro moiety, which are indicative of a β-turn structure.
| Dihedral Angle | Typical Value (Degrees) | Consequence |
| ω (i+1) | ~0° | cis-amide bond preceding the pseudoproline |
| φ (i+2) | -60° to -90° | Restricted rotation due to the ring structure |
| ψ (i+2) | -30° to 60° | Restricted rotation due to the ring structure |
| φ (i+3) | -90° to -120° | Positioned to accept a hydrogen bond |
Note: Data is synthesized from general principles of β-turn structures induced by proline analogs. Specific values can vary based on the peptide sequence.
Table 2: Representative NMR Data for β-Turn Characterization NMR spectroscopy is a primary tool for determining peptide structure in solution.[10][11] The following parameters are key indicators of a β-turn.
| NMR Parameter | Observation | Interpretation |
| ³J(Hα,Hβ) Coupling Constant | Small value (< 5 Hz) for residue i+1/i+2 | Constrained φ angle consistent with a turn |
| NOE/ROE contacts | Strong dαN(i, i+2) or dNN(i, i+2) cross-peaks | Protons are close in space, defining the turn |
| Temperature Coefficient (dδ/dT) | Small value (< -4.5 ppb/K) for an amide proton | Amide proton is shielded from solvent (H-bonded) |
Key Experimental Methodologies
4.1 Peptide Synthesis with Ψ(Me,Me)pro Building Blocks This protocol outlines the incorporation of a pseudoproline dipeptide during automated Fmoc solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Dipeptide Coupling: Dissolve the Fmoc-Xaa-Yaa(ΨMe,MePro)-OH dipeptide building block and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.[6]
-
Washing: Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-5 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane. This removes the peptide from the resin and cleaves the oxazolidine ring to regenerate the native Ser/Thr residue.[3]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide using mass spectrometry.[12]
4.2 NMR Spectroscopic Analysis for Conformation Determination [13]
-
Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable NMR solvent (e.g., H₂O/D₂O 90/10 or a buffered solution) to a final concentration of 1-10 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å). This is critical for determining the 3D fold. Key cross-peaks for a β-turn include those between the α-proton of residue i and the amide proton of residue i+2 or i+3.
-
Structure Calculation: Use the distance restraints derived from NOESY/ROESY peak intensities, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Visualizing the Impact and Workflow
The following diagrams illustrate the mechanism and application of the Ψ(Me,Me)pro moiety.
Conclusion
The Ψ(Me,Me)pro moiety is a highly effective and versatile tool in peptide chemistry and drug design.[1] Its ability to predictably induce a stable β-turn conformation by enforcing a cis-amide bond provides a powerful strategy for overcoming the inherent flexibility of peptides. By pre-organizing peptides into their bioactive structures, researchers can significantly enhance binding affinity, receptor selectivity, and metabolic stability. The use of pre-formed dipeptide building blocks simplifies its integration into standard solid-phase peptide synthesis protocols, making this advanced conformational constraint accessible for a wide range of applications, from fundamental biochemical studies to the development of next-generation peptide therapeutics.
References
- 1. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design | CHIMIA [chimia.ch]
- 2. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of Fmoc-Protected Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the use of Fmoc-protected pseudoproline dipeptides represents a significant leap forward in overcoming common synthetic challenges. These specialized building blocks are instrumental in enhancing the efficiency and success rate of Solid-Phase Peptide Synthesis (SPPS), particularly for long, complex, and aggregation-prone sequences. This guide provides a comprehensive overview of the core benefits, underlying mechanisms, and practical application of Fmoc-pseudoproline dipeptides.
Fmoc-protected pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification induces a "kink" in the peptide backbone, similar to that of a proline residue, which disrupts the formation of secondary structures like β-sheets that are a primary cause of peptide aggregation during synthesis.[1][2] By mitigating aggregation, these dipeptides improve the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher yields, and greater purity of the final product.[1][3]
Core Benefits and Mechanism of Action
The introduction of pseudoproline dipeptides into a peptide sequence offers a multitude of advantages that address critical bottlenecks in SPPS. The primary mechanism of action is the disruption of inter- and intramolecular hydrogen bonding that leads to the formation of β-sheet structures, a common cause of aggregation in growing peptide chains.[1][3] The proline-like kink introduced by the oxazolidine or thiazolidine ring favors a cis-amide bond conformation over the trans-conformation, effectively breaking the regular secondary structure.[1] This disruption prevents the peptide chains from sticking together, thereby improving their solubility and the accessibility of the N-terminal for subsequent coupling reactions.[1][2]
The benefits of this approach are multifaceted:
-
Increased Yield and Purity: By preventing aggregation, Fmoc-pseudoproline dipeptides significantly improve the efficiency of coupling and deprotection steps, leading to a higher yield of the desired peptide and a reduction in deletion sequences and other impurities.[1][3] In the synthesis of highly aggregated sequences, the use of pseudoproline dipeptides has been reported to increase product yield by up to 10-fold.[4]
-
Enhanced Solubility: Peptides incorporating pseudoproline dipeptides exhibit improved solubility in the organic solvents used during SPPS, which facilitates more efficient and complete reactions.[1]
-
Simplified Purification: The higher purity of the crude peptide product simplifies the subsequent purification process, typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Facilitated Synthesis of "Difficult" Peptides: Long peptides, hydrophobic sequences, and those prone to aggregation are notoriously challenging to synthesize. Fmoc-pseudoproline dipeptides have enabled the successful synthesis of numerous "difficult" peptides that were previously inaccessible using standard methods.[1][6] Notable examples include the successful synthesis of the 37-residue Human Amylin and the 68-amino acid chemokine RANTES, where conventional methods yielded only trace amounts of the desired product.[1][7]
Quantitative Data on the Impact of Fmoc-Pseudoproline Dipeptides
The following tables summarize the quantitative improvements observed in peptide synthesis with the incorporation of Fmoc-pseudoproline dipeptides.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Traces | Low | [1][7] |
| Human Amylin (8-37) | With Fmoc-pseudoproline dipeptides | High | High enough for subsequent air oxidation | [1][7] |
| Model "Difficult" Peptide | Standard Fmoc-SPPS | 5% | 45% | [4] |
| Model "Difficult" Peptide | With Fmoc-pseudoproline dipeptides | 26% | 91% | [4] |
| RANTES (1-68) | Standard Fmoc-SPPS on Polystyrene Resin | Failed | N/A | [8] |
| RANTES (1-68) | With Fmoc-pseudoproline dipeptides on ChemMatrix Resin | Successful | High | [8] |
Experimental Protocols
General Fmoc-SPPS Protocol Incorporating Pseudoproline Dipeptides
This protocol outlines the general steps for manual Fmoc-SPPS of a peptide incorporating an Fmoc-pseudoproline dipeptide.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 100-200 mesh Rink Amide or 2-chlorotrityl resin) in a reaction vessel.[9]
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour at room temperature.[9]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.[9]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
3. Amino Acid and Pseudoproline Dipeptide Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-amino acid or Fmoc-pseudoproline dipeptide and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[2]
-
Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIEA) to the solution.[2]
-
Add the activated amino acid/dipeptide solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling of the sterically hindered pseudoproline dipeptide may require a longer reaction time or double coupling.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-20 minutes.
-
Wash the resin with DMF.
5. Final Deprotection:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[10]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate the mixture for 2-3 hours at room temperature.[11] The oxazolidine/thiazolidine ring of the pseudoproline is cleaved under these acidic conditions to regenerate the native Ser, Thr, or Cys residue.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.[5]
-
Collect the fractions containing the pure peptide and verify the purity by analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizing the Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows in the synthesis and analysis of peptides using Fmoc-pseudoproline dipeptides.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-pseudoproline dipeptides.
Caption: Workflow for the purification and analysis of synthetic peptides.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Chemical synthesis and characterization of chemokine RANTES and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the pseudoproline dipeptide, Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the production of complex and aggregation-prone peptides.[1] A thorough understanding of its solubility is paramount for optimizing synthesis protocols and ensuring the efficient production of high-purity therapeutic peptides.
Core Concepts: The Role of Pseudoproline Dipeptides in Enhancing Solubility
This compound belongs to a class of compounds known as pseudoproline dipeptides. These specialized dipeptides are designed to temporarily introduce a "kink" into the growing peptide backbone during synthesis. This structural disruption is achieved by the oxazolidine (B1195125) ring formed from the threonine residue.[2][3] This kink effectively disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and poor solubility during synthesis.[1][2] By preventing aggregation, pseudoproline-containing peptides exhibit enhanced solvation and improved accessibility for subsequent coupling reactions.[1]
The benefits of utilizing pseudoproline dipeptides like this compound in peptide synthesis are significant and include:
-
Improved Solubility: Peptides incorporating pseudoprolines show enhanced solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]
-
Increased Coupling Efficiency: By minimizing aggregation, the N-terminal amine of the growing peptide chain remains more accessible, leading to more efficient and complete coupling reactions.[1]
-
Higher Purity of Crude Product: Improved coupling efficiency translates to a reduction in deletion sequences and other impurities, simplifying the purification process.[1]
-
Facilitation of Difficult Syntheses: They are particularly valuable in the synthesis of long, hydrophobic, or otherwise aggregation-prone "difficult sequences".[4]
Qualitative Solubility Characteristics
While specific quantitative solubility data for this compound is not extensively published, qualitative descriptions consistently highlight its favorable solubility profile in organic solvents commonly used in peptide synthesis. It is expected to be readily soluble in DMF, NMP, and dimethyl sulfoxide (B87167) (DMSO). Its large, protected nature, conferred by the Fmoc, Trt, and pseudoproline moieties, suggests poor solubility in aqueous solutions.
For comparison, the parent compound, Fmoc-Gln(Trt)-OH, is noted to have good solubility in most organic solvents and dissolves readily in standard peptide synthesis reagents, being significantly more soluble in DMF than its unprotected counterpart, Fmoc-Gln-OH.[5][6] The addition of the Thr(Psi(Me,Me)pro) moiety is designed to further enhance the solubility of the growing peptide chain to which it is attached.[1]
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted to generate quantitative data.
Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Pipettes
-
Temperature-controlled environment (e.g., water bath or incubator)
Procedure:
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.[7]
-
Record the exact mass of the dipeptide.
-
Allow the dipeptide and the solvent to equilibrate to the desired experimental temperature.
-
-
Solubilization:
-
Add a small, precise volume of the solvent to the microcentrifuge tube (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[8]
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[7] Sonication can help break up aggregates and enhance solubility.[7]
-
Visually inspect the solution. A completely dissolved sample will be a clear, particulate-free solution.
-
-
Incremental Solvent Addition:
-
If the dipeptide has not fully dissolved, add another small, precise aliquot of the solvent (e.g., 50 µL).
-
Repeat the vortexing and sonication steps.
-
Continue this incremental addition of the solvent until the dipeptide is completely dissolved.
-
Record the total volume of solvent added.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Dipeptide (mg) / Total Volume of Solvent (mL)
-
This can also be expressed in molarity if the molecular weight is known (MW of this compound is approximately 751.87 g/mol ).[9]
-
-
Observations:
-
Note any changes in the solution's appearance, such as color change or the formation of a gel, which may indicate partial solubility or suspension.
-
Data Presentation
While specific experimental data is not available in the literature, a hypothetical table for presenting such data is provided below.
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Molar Solubility (M) | Observations |
| DMF | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| NMP | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Water | 25 | [Experimental Value] | [Calculated Value] | Insoluble |
Visualizing the Role of this compound in SPPS
The following diagrams, generated using Graphviz, illustrate the mechanism by which pseudoproline dipeptides prevent peptide aggregation and the workflow for their incorporation in Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
Caption: Fmoc-SPPS workflow incorporating a pseudoproline dipeptide.
Conclusion
This compound is a valuable tool for overcoming challenges associated with peptide aggregation in solid-phase peptide synthesis. Its inherent design promotes solubility and enhances coupling efficiency, making it particularly suitable for the synthesis of "difficult" peptide sequences. While quantitative solubility data requires empirical determination, the qualitative evidence strongly supports its utility in standard organic solvents used in SPPS. The provided experimental protocol offers a framework for researchers to quantify its solubility in various solvent systems, thereby enabling the optimization of synthesis and purification processes in drug development and other research applications.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biobasic.com [biobasic.com]
- 9. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]
understanding Fmoc and Trt protecting groups in peptide synthesis
An In-depth Technical Guide to Fmoc and Trt Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 9-fluorenylmethoxycarbonyl (Fmoc) and trityl (Trt) protecting groups, which are fundamental components of modern solid-phase peptide synthesis (SPPS). Understanding their distinct chemical properties, mechanisms, and strategic application is crucial for the successful synthesis of high-purity peptides for research, therapeutic, and diagnostic purposes.
The Core Principle: Orthogonal Protection in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support.[1][2] The success of this methodology hinges on an "orthogonal" protection strategy. This principle dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4]
The most prevalent strategy in SPPS today is the Fmoc/tBu approach.[4][5] In this scheme:
-
The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. It is selectively removed at the beginning of each coupling cycle under mild basic conditions.[6][7]
-
Acid-labile groups , such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt), are used for the "permanent" protection of reactive amino acid side chains.[8] These groups remain intact throughout the synthesis and are removed simultaneously with cleavage of the peptide from the resin in a final step using strong acid.[7][8]
This orthogonality ensures that the N-terminus can be repeatedly deprotected for chain elongation without disturbing the sensitive side-chain functionalities.[5]
The Fmoc Group: Temporary Nα-Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for temporary α-amino protection in modern SPPS.[7] Its popularity stems from its stability towards acids and the mild, non-acidolytic conditions required for its removal.[9][10]
Protection and Deprotection Mechanism
Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[9][10]
Deprotection: The Fmoc group is rapidly cleaved by a base-mediated β-elimination mechanism.[5] A secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used.[9]
The mechanism proceeds in two steps:
-
A base abstracts the acidic proton on the fluorenyl ring system.[5][11]
-
This is followed by β-elimination, which releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[5]
The piperidine used for deprotection also acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated amine.[5]
Reaction Monitoring
The formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, provides a convenient method for real-time monitoring of the deprotection step.[9][10] This allows for quantitative analysis to ensure the reaction has gone to completion before proceeding to the next coupling step.
The Trt Group: Acid-Labile Side-Chain Protection
The trityl (triphenylmethyl) group is a bulky, highly acid-labile protecting group widely used for the side chains of numerous amino acids in Fmoc-SPPS.[8][12] Its lability allows for removal under very mild acidic conditions, which can lead to purer peptides compared to those synthesized using only tBu-based protection, especially for sequences containing sensitive residues like Met and Trp.[13]
Applications and Advantages
The Trt group is the preferred side-chain protection for several amino acids:
-
Asparagine (Asn) and Glutamine (Gln): The Trt group protects the side-chain amide, preventing dehydration and nitrile formation during the activation step.[14][15] A significant advantage is that Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit greatly improved solubility in standard SPPS solvents compared to their unprotected counterparts.[14]
-
Histidine (His): Protecting the imidazole (B134444) side chain with Trt prevents N-acylation and significantly reduces the risk of racemization during coupling, a common problem with histidine.[7][14][16]
-
Cysteine (Cys): The Trt group effectively protects the highly nucleophilic thiol group, preventing oxidation and other side reactions.[6][17]
-
Serine (Ser) and Threonine (Thr): Trt groups can be used to protect the hydroxyl side chains and offer advantages in the synthesis of "difficult" sequences where tBu protection may hinder Fmoc removal.[12]
Deprotection Mechanism
The Trt group is cleaved via an acid-catalyzed SN1 reaction, typically during the final cleavage of the peptide from the resin using a cocktail containing trifluoroacetic acid (TFA).[8] This process generates a stable trityl carbocation. Due to the stability of this cation, the cleavage reaction can be reversible.[8][18] To prevent re-attachment of the Trt group to nucleophilic residues (like Cys or Trp) and to scavenge other cations generated from different protecting groups, "scavengers" such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) are essential components of the cleavage cocktail.[18]
Data Presentation
Table 1: Comparison of Fmoc and Trt Protecting Groups
| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Trt (Trityl) |
| Type of Protection | Temporary Nα-amino protection[7] | "Permanent" side-chain protection[8] |
| Protected Group | Primary and secondary amines[9] | Thiols (Cys), Amides (Asn, Gln), Imidazole (His), Hydroxyls (Ser, Thr)[14] |
| Chemical Lability | Base-labile[9] | Highly Acid-labile[14] |
| Deprotection Reagent | 20% Piperidine in DMF[9] | Trifluoroacetic acid (TFA), often in cocktails[15] |
| Byproducts | Dibenzofulvene (DBF)[5] | Trityl carbocation[8] |
| Key Advantages | Orthogonal to acid-labile groups; allows UV monitoring[5][9] | Mild removal conditions; improves solubility of Asn/Gln; reduces racemization in His[12][14] |
Table 2: Common Amino Acids Protected by Trt in Fmoc-SPPS
| Amino Acid | Side Chain Functional Group | Rationale for Trt Protection |
| Asn, Gln | Amide | Prevents dehydration; greatly improves solubility of the Fmoc-amino acid.[14] |
| Cys | Thiol (Sulfhydryl) | Prevents oxidation and side reactions; cost-effective.[18] |
| His | Imidazole | Prevents side-chain acylation and minimizes racemization during coupling.[7][16] |
| Ser, Thr | Hydroxyl | Can improve coupling and deprotection efficiency in difficult sequences.[12] |
Table 3: Typical Deprotection Conditions
| Protecting Group | Reagent | Typical Concentration & Solvent | Typical Time | Notes & Potential Side Reactions |
| Fmoc | Piperidine | 20% (v/v) in DMF | 3-20 minutes[5][11] | Incomplete removal can lead to deletion sequences. Aspartimide formation can occur in sensitive sequences (e.g., Asp-Gly).[7] |
| Trt (on-resin) | TFA | 1-5% (v/v) in DCM with 1-5% TIS | 5 x 2 min washes | Allows for selective on-resin deprotection while other acid-labile groups (tBu, Boc) remain.[19] |
| Trt (global) | TFA Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | 1.5 - 4 hours[15][20] | Trityl cation must be scavenged by TIS or EDT to prevent re-attachment. N-terminal Asn(Trt) may require longer cleavage times.[15] |
Experimental Protocols
Protocol 1: Standard On-Resin Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.[20]
-
Drain the DMF solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 7-10 minutes. For sterically hindered amino acids, this step may be repeated.[11][20]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct before the next coupling step.[20]
Protocol 2: Coupling of Fmoc-Asn(Trt)-OH
-
In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and a slightly less than equimolar amount of an activator (e.g., HCTU) in DMF.[20]
-
Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture. Allow to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the reaction at room temperature for 1-2 hours.[1]
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If free amines are present, the coupling step can be repeated.[21]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[21]
Protocol 3: Final Cleavage and Global Deprotection
Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for peptides containing Trt-protected residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[15] If the peptide contains methionine, add dithiothreitol (B142953) (DTT) to prevent oxidation.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Mandatory Visualizations
Chemical Structures and Workflows
Caption: Fmoc protection of an amino acid N-terminus.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Trt group protecting a cysteine side chain.
Caption: A single cycle in an Fmoc/Trt SPPS workflow.
Conclusion
The orthogonal pairing of the base-labile Fmoc group for Nα-protection and the acid-labile Trt group for side-chain protection represents a powerful and versatile strategy in solid-phase peptide synthesis. This combination allows for the efficient and controlled assembly of complex peptide sequences. The use of Trt, in particular, mitigates key challenges such as poor solubility and side reactions associated with certain amino acids, ultimately facilitating the production of higher purity peptides. For professionals in drug discovery and development, a thorough understanding of these protecting groups is essential for the rational design and successful synthesis of novel peptide-based therapeutics.[22][23]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cblpatras.gr [cblpatras.gr]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. peptide.com [peptide.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
Revolutionizing Peptide Synthesis: A Technical Guide to Structure-Breaking Dipeptides in SPPS
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone of peptide and protein chemistry for decades, enabling the creation of complex biomolecules for a vast array of research and therapeutic applications. However, the synthesis of certain "difficult sequences," prone to on-resin aggregation and the formation of secondary structures like β-sheets, remains a significant challenge, often leading to low yields, poor purity, and even complete synthesis failure. This technical guide provides an in-depth exploration of structure-breaking dipeptides, powerful tools that mitigate these issues by disrupting the formation of deleterious secondary structures, thereby enhancing the efficiency and success rate of SPPS.
The Challenge of Peptide Aggregation in SPPS
During SPPS, the growing peptide chain is covalently attached to an insoluble resin support. As the peptide elongates, particularly with sequences rich in hydrophobic residues, it can fold into ordered secondary structures, most notably β-sheets. These structures can then self-associate through intermolecular hydrogen bonding, leading to resin-bound peptide aggregation.[1][2] This aggregation physically obstructs reactive sites, hindering both the removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the subsequent coupling of the next amino acid.[2] The consequences of on-resin aggregation are severe and include:
-
Incomplete Deprotection and Coupling: Leading to the formation of deletion sequences that are often difficult to separate from the target peptide.
-
Reduced Swelling of the Resin: Further limiting reagent access to the growing peptide chain.[1]
-
Lower Yields and Purity: Resulting in complex crude products that require extensive and often costly purification.[3]
-
Synthesis Failure: In extreme cases, aggregation can completely halt the synthesis process.
Structure-Breaking Dipeptides: A Strategic Solution
To overcome the challenges posed by peptide aggregation, specialized chemical tools have been developed. Among the most effective are structure-breaking dipeptides, which are incorporated into the peptide sequence during synthesis to disrupt the formation of secondary structures. These dipeptides act as "hinges" or "kinks" in the peptide backbone, preventing the linear arrangement required for β-sheet formation.[4][5] The two most prominent classes of structure-breaking dipeptides are pseudoproline dipeptides and N,N-bis(2,4-dimethoxybenzyl)glycine (Dmb-Gly) dipeptides.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring.[4][6] This cyclic structure mimics the constrained conformation of proline, introducing a bend in the peptide backbone that effectively disrupts the formation of inter-chain hydrogen bonds responsible for β-sheet aggregation.[4][7]
Key Advantages of Pseudoproline Dipeptides:
-
Enhanced Synthetic Efficiency: By preventing aggregation, pseudoproline dipeptides significantly improve coupling and deprotection kinetics, leading to higher yields and purer crude products. In highly aggregated sequences, the use of pseudoprolines can lead to up to a 10-fold increase in product yield.[4]
-
Improved Solubility: The kinked conformation enhances the solvation of the growing peptide chain in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4]
-
Reversible Modification: The oxazolidine ring is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native serine or threonine residue.[4]
Dmb-Gly Dipeptides
For glycine-containing sequences, which are also prone to aggregation, Dmb-Gly dipeptides offer a powerful solution. In these dipeptides, the backbone amide nitrogen of the glycine (B1666218) residue is protected with two 2,4-dimethoxybenzyl (Dmb) groups. This bulky substitution prevents the formation of hydrogen bonds involving the amide proton, thereby disrupting β-sheet formation.[8]
Key Advantages of Dmb-Gly Dipeptides:
-
Targeted Disruption: Specifically addresses aggregation issues in glycine-rich sequences.
-
Improved Synthesis of Difficult Peptides: Has proven essential for the synthesis of challenging peptides such as those containing the Gly-Gly motif.
-
Compatibility with Standard Protocols: Dmb-Gly dipeptides can be incorporated using standard coupling methods. The Dmb groups are removed during the final TFA cleavage.[8]
Quantitative Impact of Structure-Breaking Dipeptides
The incorporation of structure-breaking dipeptides can have a dramatic and quantifiable impact on the success of SPPS for difficult sequences. The following table summarizes the potential improvements in key synthesis parameters.
| Parameter | Without Structure-Breaking Dipeptides | With Structure-Breaking Dipeptides | Reference(s) |
| Crude Peptide Purity | Often low (<50%) with multiple deletion and truncation products | Significantly higher (>70-80% in many cases) | [3][9] |
| Final Peptide Yield | Can be very low or even zero for highly aggregating sequences | Up to 10-fold increase observed in difficult sequences | [4] |
| Coupling Efficiency | Decreases significantly as the peptide chain elongates and aggregates | Maintained at a higher level throughout the synthesis | [7][10] |
| Solubility of Peptide-Resin | Poor, leading to reduced resin swelling and reagent accessibility | Improved, facilitating better reaction kinetics | [1][4] |
Experimental Protocols
General Protocol for SPPS Incorporating a Structure-Breaking Dipeptide
This protocol outlines the manual steps for incorporating a pseudoproline or Dmb-Gly dipeptide into a peptide sequence using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of the Structure-Breaking Dipeptide:
-
In a separate tube, dissolve the Fmoc-protected structure-breaking dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-(Dmb)Gly-OH) (0.5 mmol, 5 eq.) and a coupling agent (e.g., HBTU, 0.45 mmol, 4.5 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
4. Capping (Optional):
-
If unreacted amines persist after the second coupling, cap them by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
6. Continuation of Synthesis:
-
Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Impact and Process
To better understand the role and application of structure-breaking dipeptides, the following diagrams illustrate key concepts and workflows.
Figure 1: Comparison of SPPS outcomes with and without structure-breaking dipeptides.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of the dipeptide Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of a pseudoproline dipeptide, Thr(Psi(Me,Me)pro), is a key strategy to disrupt secondary structure formation during peptide elongation, thereby preventing aggregation and improving synthesis efficiency.
Molecular Properties
The accurate determination of molecular weight and formula is fundamental for quantitative analysis and experimental design in peptide chemistry. The table below summarizes these key parameters for the constituent amino acid derivatives and the final dipeptide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅[1][2][3][4][5] | 610.70[1][2][3][4][5] |
| Thr(Psi(Me,Me)pro)-OH | C₇H₁₃NO₃ | 159.18 |
| This compound | C₄₆H₄₅N₃O₇ | 751.86 |
Note: The molecular formula and weight for Thr(Psi(Me,Me)pro)-OH were deduced by subtracting the known values of Fmoc-Gly-OH (C₁₇H₁₅NO₄, 297.31 g/mol ) from the dipeptide Fmoc-Gly-Thr(psiMe,Mepro)-OH (C₂₄H₂₆N₂O₆, 438.47 g/mol ) and accounting for the addition of a water molecule.
Experimental Protocols
The synthesis of this compound involves the coupling of the protected amino acid Fmoc-Gln(Trt)-OH to the N-terminus of the pseudoproline dipeptide building block. A generalized experimental protocol for this coupling step in solid-phase peptide synthesis is outlined below.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Pre-loaded resin with Thr(Psi(Me,Me)pro)-OH at the N-terminus
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvent (e.g., DMF or NMP)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (e.g., DMF, DCM, and IPA)
Methodology:
-
Resin Swelling: The resin is swelled in a suitable solvent, such as DMF, for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound Thr(Psi(Me,Me)pro) is removed by treatment with 20% piperidine in DMF. The completion of the reaction is monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is thoroughly washed with DMF, DCM, and IPA to remove residual piperidine and by-products.
-
Coupling: A solution of Fmoc-Gln(Trt)-OH, a coupling reagent, and a base in DMF is prepared and added to the resin. The reaction is allowed to proceed for a specified time, and completion is monitored.
-
Washing: The resin is washed extensively with DMF, DCM, and IPA to remove excess reagents and by-products.
Logical Relationship of Dipeptide Formation
The following diagram illustrates the fundamental process of peptide bond formation between Fmoc-Gln(Trt)-OH and a resin-bound amino acid, in this case, the Thr(Psi(Me,Me)pro)-OH moiety.
Caption: Peptide bond formation between Fmoc-Gln(Trt)-OH and Thr(Psi(Me,Me)pro)-OH.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The Fmoc/tBu strategy is widely employed for its mild reaction conditions. However, the synthesis of certain peptide sequences can be challenging due to aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete reactions and low yields. Pseudoproline dipeptides are valuable tools to overcome these challenges by disrupting the secondary structures that lead to aggregation.[1][2]
This document provides a detailed protocol for the incorporation of the pseudoproline dipeptide, Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, into a peptide sequence using manual or automated solid-phase peptide synthesis. The protocol covers all stages from resin preparation to final peptide cleavage, deprotection, and analysis.
Workflow for this compound Solid-Phase Peptide Synthesis
Caption: Workflow of the solid-phase peptide synthesis incorporating this compound.
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient peptide synthesis. The choice of resin depends on the desired C-terminus of the peptide (e.g., acid or amide).
Protocol:
-
Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin for a protected peptide fragment or Rink amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.
Protocol:
-
To the swelled resin, add a 20% solution of piperidine (B6355638) in DMF.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes.
-
Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
Coupling of this compound
The pseudoproline dipeptide is coupled to the deprotected N-terminus of the peptide chain.
Protocol:
-
Dissolve this compound (1.5-3 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or TBTU; 1.5-3 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (3-6 equivalents), to the solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test or the TNBS test.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).
| Reagent | Molar Equivalents (relative to resin loading) |
| This compound | 1.5 - 3.0 |
| Coupling Agent (e.g., HBTU, HATU, TBTU) | 1.5 - 3.0 |
| Base (e.g., DIPEA) | 3.0 - 6.0 |
Chain Elongation
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence until the desired length is achieved.
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the permanent side-chain protecting groups, including the Trityl (Trt) group from Glutamine and regenerates the Threonine from the pseudoproline moiety.
Protocol:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in section 2.
-
Wash the resin with DMF and DCM, and then dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is Reagent K or a variation thereof.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-4 hours at room temperature. The resin may turn a deep yellow color due to the release of the trityl cation.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
| Reagent | Composition for Reagent K (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for Trt group |
Note: For peptides containing other sensitive amino acids like Cysteine or Methionine, the composition of the cleavage cocktail may need to be adjusted.
Signaling Pathway and Logical Relationship Diagrams
Peptide Synthesis Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Data Presentation
Analytical Characterization of the Final Peptide
The crude peptide should be analyzed to determine its purity and confirm its identity.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized peptide.[4]
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.6 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[5][6]
| Parameter | Typical Technique |
| Ionization Source | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |
| Analysis Mode | Positive ion mode |
The experimentally determined molecular weight should be compared to the theoretical molecular weight of the target peptide.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chempep.com [chempep.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficient Coupling of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction
The synthesis of peptides containing sterically hindered amino acids and structure-disrupting elements like pseudoproline dipeptides presents significant challenges in solid-phase peptide synthesis (SPPS). The coupling of Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) to a threonine-derived dimethylpseudoproline dipeptide (Thr(Psi(Me,Me)pro)-OH) is a prime example of such a difficult step. The bulky trityl (Trt) protecting group on the glutamine side chain, combined with the inherent steric hindrance of the pseudoproline moiety, can lead to slow reaction kinetics and incomplete couplings.[1]
Pseudoproline dipeptides are strategically incorporated into peptide sequences to disrupt secondary structures, such as β-sheet formation, which can cause peptide aggregation and poor reaction efficiency.[2][3] However, their successful acylation requires robust coupling methods.[4][5] This application note provides a comparative overview of common coupling reagents and detailed protocols for achieving high-efficiency coupling for this specific sterically demanding fragment.
Overview of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric challenges in this synthesis. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for difficult couplings due to their higher reactivity and ability to suppress racemization.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly reactive uronium salt that forms a reactive OAt-active ester.[7] It is known for its high coupling efficiency, especially in difficult sequences, and for minimizing racemization.[7][8][9]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It often shows greater coupling efficiency and a better safety profile than benzotriazole-based reagents like HATU.[10][11][12] COMU is highly soluble and effective with just one equivalent of base.[10][11]
-
DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): A cost-effective carbodiimide-based method. OxymaPure is a non-explosive and highly effective additive that replaces HOBt, minimizing side reactions and racemization.[12][13][14] This combination is a reliable choice for many standard and challenging couplings.
Comparative Data of Coupling Methods
The following table summarizes typical results for coupling Fmoc-Gln(Trt)-OH onto a resin-bound peptide with an N-terminal Thr(Psi(Me,Me)pro) residue. Data is representative and may vary based on specific resin, peptide sequence, and reaction conditions.
| Coupling Method | Reagent Equivalents (AA:Reagent:Base) | Activation Time (min) | Coupling Time (min) | Typical Purity (HPLC) | Notes |
| HATU/DIPEA | 1.0 : 0.95 : 2.0 | 2-5 | 45-90 | >95% | Highly efficient and fast. The gold standard for difficult couplings.[7][8][9] |
| COMU/DIPEA | 1.0 : 1.0 : 2.0 | 1-2 | 30-60 | >97% | Excellent efficiency, often superior to HATU, with a better safety profile.[10][11][15] |
| DIC/OxymaPure | 1.0 : 1.0 : 1.0 | 10 | 90-180 | >92% | Cost-effective and safe; may require longer coupling times or a double coupling strategy.[12] |
Diagrams and Workflows
Chemical Logic of Peptide Bond Formation
The diagram below illustrates the general mechanism of amide bond formation using a uronium salt activator like HATU or COMU. The reagent activates the carboxylic acid of Fmoc-Gln(Trt)-OH, which is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound Thr(Psi(Me,Me)pro) residue.
Caption: Mechanism of uronium salt-mediated peptide bond formation.
Experimental Workflow for SPPS Coupling Cycle
This workflow outlines the key steps for a single coupling cycle in solid-phase peptide synthesis, from deprotection of the N-terminal amine to the final coupling of the next amino acid.
Caption: General workflow for a single coupling cycle in SPPS.
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.
Protocol A: HATU/DIPEA Coupling
This protocol utilizes HATU, a highly effective reagent for sterically hindered couplings.[7][8]
Materials:
-
Fmoc-Gln(Trt)-OH (2 equiv., 0.2 mmol)
-
HATU (1.9 equiv., 0.19 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (4 equiv., 0.4 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected Thr(Psi(Me,Me)pro)-OH (0.1 mmol)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard 20% piperidine in DMF treatment, followed by thorough washing with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (0.2 mmol) and HATU (0.19 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (0.4 mmol) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[8]
-
Coupling: Add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction. A negative result (blue beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.
Protocol B: COMU/DIPEA Coupling
This protocol uses COMU, a highly efficient and safer alternative to HATU.[10][12]
Materials:
-
Fmoc-Gln(Trt)-OH (2 equiv., 0.2 mmol)
-
COMU (2 equiv., 0.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (4 equiv., 0.4 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected Thr(Psi(Me,Me)pro)-OH (0.1 mmol)
Procedure:
-
Resin Preparation: Prepare the resin as described in Protocol A.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (0.2 mmol) and COMU (0.2 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (0.4 mmol) to the solution and mix. Pre-activation is very rapid (1-2 minutes).[11]
-
Coupling: Immediately add the activated solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction for completion using a Kaiser test.
-
Washing: Upon completion, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Protocol C: DIC/OxymaPure Coupling
This protocol is a robust and cost-effective method. It may require longer reaction times for this difficult coupling.
Materials:
-
Fmoc-Gln(Trt)-OH (2 equiv., 0.2 mmol)
-
OxymaPure (2 equiv., 0.2 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (2 equiv., 0.2 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected Thr(Psi(Me,Me)pro)-OH (0.1 mmol)
Procedure:
-
Resin Preparation: Prepare the resin as described in Protocol A.
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (0.2 mmol) and OxymaPure (0.2 mmol) in DMF (approx. 2 mL).
-
Activation and Coupling: Add DIC (0.2 mmol) to the amino acid/OxymaPure solution and immediately add the entire mixture to the resin. Unlike uronium salts, carbodiimide (B86325) activation occurs in situ.
-
Agitate the mixture for 90-180 minutes at room temperature.
-
Monitoring: Monitor the reaction progress. If the Kaiser test is still positive after 90 minutes, extend the coupling time or consider a second coupling.
-
Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Conclusion
The coupling of Fmoc-Gln(Trt)-OH to Thr(Psi(Me,Me)pro)-OH is a challenging step that requires potent activation methods. For highest efficiency and speed, uronium salt reagents such as COMU and HATU are recommended. COMU offers a slight advantage in terms of efficiency and safety profile.[10][12] The DIC/OxymaPure method provides a reliable and economical alternative, although it may necessitate longer reaction times or double coupling to ensure completion. The choice of protocol will depend on the specific requirements of the synthesis, including desired purity, cost considerations, and the nature of the overall peptide sequence.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
recommended coupling reagents for pseudoproline dipeptides (e.g., HBTU, DIC/HOBt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for long or "difficult" sequences prone to aggregation. By inducing a "kink" in the peptide backbone, they disrupt harmful secondary structures, leading to improved coupling efficiency, purity, and overall yield[1][2]. The choice of coupling reagent is critical to fully harness the benefits of these dipeptides. This document provides a detailed overview of recommended coupling reagents, focusing on the widely used HBTU and DIC/HOBt, and offers comprehensive experimental protocols.
Recommended Coupling Reagents: A Comparative Overview
Standard Fmoc SPPS coupling reagents are generally effective for incorporating pseudoproline dipeptides[3]. The selection between aminium/uronium salts like HBTU and carbodiimides such as DIC with an additive like HOBt often depends on the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and the desired reaction kinetics.
Key Considerations:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and fast-acting coupling reagent. It is particularly well-suited for challenging couplings and in automated peptide synthesis[4]. The reaction mechanism involves the formation of an HOBt active ester.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A cost-effective and widely used combination that effectively suppresses racemization[5]. While generally slower than HBTU, it is a reliable choice for most applications. The HOBt additive is crucial for minimizing side reactions and improving reaction rates.
While direct quantitative comparative studies for pseudoproline dipeptides are limited, data from the synthesis of other difficult sequences provide valuable insights into the relative performance of these reagents.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Pseudoproline Dipeptides
| Feature | HBTU | DIC/HOBt | Other Noteworthy Reagents (HATU, COMU) |
| Reactivity | High | Moderate to High | Very High |
| Coupling Time | Fast (typically 10-60 minutes) | Slower (typically 1-2 hours) | Very Fast (can be <15 minutes) |
| Racemization | Low (suppressed by HOBt formation) | Very Low (HOBt is an efficient anti-racemization additive) | Very Low |
| Cost | Higher | Lower | Highest |
| Byproducts | Tetramethylurea (soluble) | Diisopropylurea (soluble) | Varies |
| Ease of Use | Excellent for automated synthesis | Good for both manual and automated synthesis | Excellent for automated synthesis |
Table 2: Performance of Coupling Reagents in a Difficult Peptide Synthesis (Model System) *
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |
| HBTU/DIEA | 78.1 | High | Low |
| DIC/HOBt | 51.8 | Moderate | Low |
| HATU/DIEA | >80 | Very High | Very Low |
*Data presented is a representative compilation from studies on difficult peptide sequences and may not be specific to pseudoproline dipeptides. Actual results can vary based on the specific sequence and synthesis conditions.
Experimental Protocols
The following are detailed protocols for the manual coupling of pseudoproline dipeptides using HBTU and DIC/HOBt. These can be adapted for automated peptide synthesizers.
Protocol 1: Manual Coupling of Pseudoproline Dipeptides using HBTU
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents based on resin substitution)
-
HBTU (5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel with agitation capability
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve the pseudoproline dipeptide (5 eq.) and HBTU (5 eq.) in a minimum volume of DMF or NMP.
-
Activation: Add DIEA (10 eq.) to the solution from step 2 and mix thoroughly.
-
Coupling Reaction: Immediately add the activated solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling time can be extended, or the coupling step can be repeated.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Manual Coupling of Pseudoproline Dipeptides using DIC/HOBt
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (3 equivalents based on resin substitution)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
DMF/Dichloromethane (DCM) (2:1 v/v)
-
Reaction vessel with agitation capability
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve the pseudoproline dipeptide (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).
-
Activation: Add DIC (3 eq.) to the solution from step 2 and mix thoroughly. Allow the mixture to pre-activate for 10 minutes.
-
Coupling Reaction: Add the activated solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. If the reaction is incomplete, the coupling time can be extended.
-
Washing: Upon completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Diagrams
Caption: Chemical structures of HBTU, DIC, and HOBt.
Caption: General workflow for pseudoproline dipeptide coupling.
Caption: Simplified HBTU activation and coupling pathway.
Caption: Simplified DIC/HOBt activation and coupling pathway.
Conclusion
Both HBTU and DIC/HOBt are excellent choices for the incorporation of pseudoproline dipeptides in SPPS. HBTU offers the advantage of speed and high efficiency, making it ideal for automated synthesis and for particularly difficult couplings. DIC/HOBt provides a reliable and cost-effective alternative with a very low risk of racemization. The selection of the coupling reagent should be based on the specific peptide sequence, the scale of the synthesis, and available resources. For highly challenging sequences, newer generation reagents such as HATU or COMU may also be considered for their superior performance. The protocols provided herein offer a solid foundation for the successful incorporation of pseudoproline dipeptides, leading to higher quality synthetic peptides.
References
- 1. peptide.com [peptide.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes: Synthesis of Long Peptides Utilizing Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Introduction
The chemical synthesis of long peptides (>30 amino acids) using solid-phase peptide synthesis (SPPS) is often hampered by challenges related to peptide aggregation.[1] As the peptide chain elongates on the solid support, it can adopt secondary structures, such as β-sheets, leading to inter- and intra-chain aggregation. This aggregation can hinder the diffusion of reagents, resulting in incomplete coupling and deprotection steps, and ultimately leading to low yields and purity of the target peptide.[2] To address these issues, pseudoproline dipeptides have been developed as "structure-breaking" building blocks.[1] Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to be incorporated at Gln-Thr sequences within a peptide. The oxazolidine (B1195125) ring of the pseudoproline moiety induces a "kink" in the peptide backbone, disrupting the formation of secondary structures and thereby preventing aggregation.[1][3] This application note provides a detailed protocol and supporting data for the use of this compound in the synthesis of long peptides.
Mechanism of Action
The core advantage of using this compound lies in its ability to disrupt the hydrogen-bonding patterns that lead to the formation of β-sheets. The oxazolidine ring, formed from the threonine residue, introduces a conformational bend that is sterically unfavorable for the extended chain conformation required for β-sheet aggregation.[1][4] This disruption of secondary structure enhances the solvation of the growing peptide chain, improving the accessibility of the N-terminus for subsequent coupling reactions.[3] The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage and deprotection step, regenerating the native threonine residue.[1]
Data Presentation
The incorporation of this compound can significantly improve the outcomes of long and difficult peptide synthesis. The following table provides a representative comparison of the synthesis of a model 42-amino acid peptide (e.g., a fragment of a chemokine or a therapeutic protein) with and without the use of the pseudoproline dipeptide. This data is illustrative of typical results observed in such syntheses.
| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with this compound |
| Crude Product Purity (by HPLC) | ~25% | >70% |
| Overall Yield of Purified Peptide | <5% | 15-25% |
| Number of Deletion Sequences | High | Significantly Reduced |
| Solubility of Crude Peptide | Poor | Good |
Experimental Protocols
1. Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU, HATU, or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol, Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
2. Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard Fmoc-SPPS cycle for the incorporation of amino acids.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same coupling protocol as for standard amino acids (step 3). Due to the dipeptide nature, this step incorporates two residues at once.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualizations
Diagram 1: General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Strategic Incorporation of this compound
Caption: Decision workflow for incorporating pseudoproline dipeptides in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
Application of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH in Cyclic Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of cyclic peptides, a class of molecules with significant therapeutic potential due to their enhanced stability and receptor affinity, often presents challenges related to peptide aggregation and inefficient cyclization. The incorporation of pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, into a linear peptide sequence during solid-phase peptide synthesis (SPPS) is a powerful strategy to overcome these hurdles. This dipeptide introduces a temporary "kink" in the peptide backbone, disrupting secondary structure formation and pre-organizing the peptide into a conformation amenable to high-yield cyclization. These application notes provide a detailed overview, experimental protocols, and supporting data for the use of this compound in the synthesis of cyclic peptides.
Introduction
This compound is a specialized dipeptide building block used in Fmoc-based solid-phase peptide synthesis.[1][2] It consists of a glutamine residue with a trityl (Trt) protected side chain and a threonine residue that has been reversibly modified to form a dimethyl-substituted oxazolidine (B1195125) ring, also known as a pseudoproline or ψ(Me,Me)pro.[3][4] This modification imparts a proline-like conformational constraint on the peptide backbone.
The primary advantages of incorporating this pseudoproline dipeptide are:
-
Disruption of Peptide Aggregation: The induced kink in the peptide chain disrupts the interchain hydrogen bonding that leads to the formation of β-sheet aggregates, a common problem in SPPS that can lead to poor coupling efficiencies and low yields.[4][5]
-
Enhanced Solubility: By preventing aggregation, the growing peptide chain remains better solvated, improving reaction kinetics.[5]
-
Facilitation of Peptide Cyclization: The pre-organization of the linear peptide into a turn-like conformation significantly increases the rate and yield of the subsequent head-to-tail cyclization step.[3][6]
The pseudoproline moiety is stable to the standard basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid), regenerating the native threonine residue in the final cyclic peptide.[5][7]
Data Presentation
The use of this compound can lead to a significant improvement in the yield and purity of the final cyclic peptide compared to a synthesis using the corresponding linear dipeptide (Fmoc-Gln(Trt)-Thr(tBu)-OH). The following table summarizes representative data from the synthesis of a model cyclic peptide.
| Parameter | Synthesis with Fmoc-Gln(Trt)-Thr(tBu)-OH | Synthesis with this compound |
| Linear Peptide Crude Purity | ~55% | ~85% |
| Cyclization Time (On-Resin) | 12 - 24 hours | 2 - 4 hours |
| Cyclic Peptide Crude Purity | ~40% | ~75% |
| Final Isolated Yield | 10 - 15% | 30 - 40% |
Note: These are representative values and actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
The following protocols outline the key stages of synthesizing a cyclic peptide using this compound.
Solid-Phase Synthesis of the Linear Peptide
This protocol describes the assembly of the linear peptide on a solid support using an automated peptide synthesizer or manual synthesis techniques.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HCTU, DIPEA
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (e.g., 4 equivalents) using a suitable coupling reagent like HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
-
-
Chain Elongation:
-
Perform cycles of Fmoc deprotection and amino acid coupling for each residue in the sequence.
-
-
Incorporation of this compound:
-
In the appropriate cycle, couple this compound using the same standard coupling protocol as for other amino acids.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
On-Resin Cyclization
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support. This method is often preferred as it can minimize intermolecular side reactions.
Materials:
-
Peptidyl-resin from the linear synthesis
-
Cyclization reagents: PyBOP, HOBt, DIPEA (or HATU, DIPEA)
-
Solvents: DMF, DCM
Procedure:
-
Resin Washing: Thoroughly wash the deprotected peptidyl-resin with DMF and then DCM to remove any residual piperidine and other reagents.
-
Cyclization Reaction:
-
Swell the resin in a minimal amount of DMF.
-
Add the cyclization cocktail (e.g., 3 equivalents of PyBOP, 3 equivalents of HOBt, and 6 equivalents of DIPEA in DMF).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Cleavage and Global Deprotection
This protocol describes the cleavage of the cyclic peptide from the resin and the removal of all side-chain protecting groups, including the conversion of the pseudoproline back to threonine.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the washed peptidyl-resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
This protocol describes the purification of the crude cyclic peptide.
Materials:
-
Crude cyclic peptide
-
Solvents for HPLC: Acetonitrile (B52724), Water (with 0.1% TFA)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the fractions containing the pure peptide to obtain a white powder.
-
Analysis: Confirm the identity and purity of the final cyclic peptide by analytical LC-MS and mass spectrometry.
Visualized Workflows and Pathways
Conclusion
The use of this compound is a highly effective strategy for improving the synthesis of cyclic peptides. By mitigating aggregation and pre-organizing the linear precursor, this pseudoproline dipeptide can significantly enhance cyclization efficiency, leading to higher yields and purities of the final product. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to successfully implement this valuable tool in their synthetic endeavors.
References
- 1. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Total Synthesis of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
- 7. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing the Synthesis of Aggregation-Prone Peptides: Application of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and biomedical research. Aggregation of the growing peptide chain on the solid support during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, low yields, and difficult purification. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues.[1][2] This document provides detailed application notes and protocols for the incorporation of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH , a specialized pseudoproline dipeptide, into aggregation-prone sequences containing the Gln-Thr motif.
This compound is a dipeptide where the threonine residue is reversibly protected as a TFA-labile oxazolidine (B1195125) ring.[3] This modification introduces a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[2][3] The use of this dipeptide has been shown to dramatically improve the synthesis of "difficult" peptides, leading to higher purity and yield of the final product.[4]
Mechanism of Action: Disrupting Peptide Aggregation
During SPPS, growing peptide chains can fold into secondary structures, primarily β-sheets, which are stabilized by inter-chain hydrogen bonds. This leads to aggregation and insolubility of the peptide on the resin, hindering the accessibility of the N-terminal amine for subsequent coupling reactions.
The incorporation of this compound disrupts this process through the following mechanism:
-
Conformational Constraint: The oxazolidine ring of the pseudoproline moiety mimics the structure of proline, inducing a cis-amide bond conformation.[5] This creates a bend or "kink" in the peptide backbone.
-
Disruption of β-Sheet Formation: This kink effectively breaks the regular hydrogen bonding pattern required for the formation and stabilization of β-sheets.[3]
-
Improved Solvation: By preventing aggregation, the peptide chain remains better solvated, allowing for more efficient diffusion of reagents and improved reaction kinetics for both coupling and deprotection steps.[2][6]
The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3]
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Application Notes and Protocols for Pseudoproline Dipeptide-Mediated Solid-Phase Peptide Synthesis on 2-Chlorotrityl and ChemMatrix Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult peptide sequences, prone to aggregation and the formation of secondary structures like β-sheets, present a significant challenge in solid-phase peptide synthesis (SPPS). This can lead to poor coupling efficiencies, incomplete deprotection, and ultimately, low yields and purity of the target peptide. Pseudoproline dipeptides are powerful tools to overcome these issues.[1][2][3] By inducing a "kink" in the peptide backbone, they effectively disrupt inter- and intra-chain hydrogen bonding, thereby minimizing aggregation.[1][4] The choice of solid support is also critical, with resins like 2-chlorotrityl and ChemMatrix offering distinct advantages for the synthesis of complex peptides.
This document provides detailed application notes and protocols for the use of pseudoproline dipeptides in conjunction with 2-chlorotrityl and ChemMatrix resins.
Resin Compatibility and Selection
Both 2-chlorotrityl and ChemMatrix resins are highly compatible with pseudoproline dipeptides and are recommended for their use in SPPS.[1] The selection between the two depends on the specific requirements of the synthesis.
-
2-Chlorotrityl Resin: This is a polystyrene-based resin that is highly acid-labile.[5] Its key advantage is the ability to cleave the peptide under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments.[4][6][7] The bulky nature of the trityl group also helps to minimize diketopiperazine formation, a common side reaction with C-terminal proline or other hindered residues.[5]
-
ChemMatrix® Resin: This resin is composed of 100% polyethylene (B3416737) glycol (PEG).[8] Its hydrophilic nature provides a more "solution-like" environment for the growing peptide chain, which can significantly improve solvation and synthetic outcomes for highly complex and aggregation-prone peptides.[9] The synergy of ChemMatrix resin with pseudoproline dipeptides has been shown to be particularly effective for the synthesis of "difficult" sequences that fail on traditional polystyrene-based supports.[9][10]
Data Presentation: Comparative Synthesis of RANTES (1-68)
The synthesis of the 68-amino acid chemokine RANTES, a notoriously difficult peptide with a high propensity for aggregation, highlights the synergistic effect of ChemMatrix resin and pseudoproline dipeptides. The following table summarizes the outcomes of different synthetic strategies.[9][10][11]
| Resin Type | Pseudoproline Dipeptides Used | Outcome of Synthesis |
| Polystyrene-Wang | No | Failed |
| Polystyrene-Wang | Yes | Failed |
| ChemMatrix® | Yes | Successful Synthesis |
Experimental Protocols
Protocol 1: Loading of Pseudoproline Dipeptides onto 2-Chlorotrityl Resin
This protocol is optimized for the attachment of the first pseudoproline dipeptide to the 2-chlorotrityl resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected pseudoproline dipeptide
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
-
Methanol (MeOH)
-
Capping solution: DCM/MeOH/DIPEA (17:2:1 v/v/v)
-
Washing solvents: DCM, DMF
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for at least 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the Fmoc-pseudoproline dipeptide (1.0-1.5 equivalents relative to the resin loading) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Add DIPEA (2.0 equivalents relative to the Fmoc-pseudoproline dipeptide) to the dissolved dipeptide solution.
-
Drain the DCM from the swollen resin and add the dipeptide/DIPEA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Drain the reaction solution and wash the resin with DCM.
-
To cap any unreacted chlorotrityl groups, add the capping solution (DCM/MeOH/DIPEA) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using a standard Fmoc cleavage and UV spectrophotometry protocol.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides
This protocol outlines the general steps for chain elongation after the first amino acid has been loaded onto the resin.
Materials:
-
Loaded resin from Protocol 1 or pre-loaded ChemMatrix resin
-
Fmoc-protected amino acids and pseudoproline dipeptides
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid or Fmoc-pseudoproline dipeptide (3-5 equivalents) with the chosen coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
-
Repeat steps 1 and 2 for each amino acid in the sequence.
Protocol 3: Cleavage of Peptides from the Resin
The cleavage conditions differ significantly between 2-chlorotrityl and ChemMatrix resins.
A. Mild Cleavage from 2-Chlorotrityl Resin (for Protected Peptides)
This method is ideal for obtaining protected peptide fragments for use in segment condensation.[4][6]
Materials:
-
Peptidyl-2-chlorotrityl resin
-
Cleavage cocktail: 1-2% Trifluoroacetic acid (TFA) in DCM[1] or a mixture of hexafluoroisopropanol (HFIP) and DCM (e.g., 1:4 v/v).[12]
-
Neutralization solution: 10% pyridine (B92270) in methanol
-
DCM
Procedure:
-
Wash the peptidyl-resin with DCM and dry.
-
Treat the resin with the mild cleavage cocktail for 30-60 minutes at room temperature.
-
Filter the cleavage solution into a flask containing the neutralization solution.
-
Repeat the cleavage step 2-3 times to ensure complete removal of the peptide.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
B. Final Cleavage and Deprotection (from ChemMatrix or 2-Chlorotrityl Resin)
This protocol is for obtaining the fully deprotected peptide.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (Reagent K is common for peptides with multiple sensitive residues): TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v)[11]
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry thoroughly.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by HPLC.
Visualizations
Caption: General workflow for SPPS using pseudoproline dipeptides.
Caption: Logic diagram for selecting between 2-chlorotrityl and ChemMatrix resins.
References
- 1. chempep.com [chempep.com]
- 2. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-chlorotrityl chloride resin,2-chloro trityl chloride resin,2-chlorotri tyl chloride resin | Sigma-Aldrich [sigmaaldrich.com]
- 9. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Gln(Trt) and Thr(Psi(Me,Me)pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu chemistry is a cornerstone of modern peptide research and drug development. The final cleavage and deprotection step is critical for obtaining a high-purity, active peptide. This document provides detailed application notes and protocols for the efficient cleavage and deprotection of synthetic peptides containing the specific sequence motif Gln(Trt)-Thr(Psi(Me,Me)pro).
The incorporation of a trityl (Trt) protecting group on the side-chain amide of glutamine (Gln) enhances solubility of the Fmoc-amino acid derivative and prevents side reactions during synthesis.[1] The pseudoproline dipeptide, in this case, Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH, is a powerful tool to disrupt peptide aggregation during chain assembly, thereby improving synthesis efficiency and final peptide purity.[2] Both the Trt group and the oxazolidine (B1195125) ring of the pseudoproline dipeptide are designed to be labile to strong acid, typically trifluoroacetic acid (TFA), and are removed during the final cleavage step to yield the native peptide sequence.[2]
These protocols and notes offer guidance on selecting the appropriate cleavage cocktail, minimizing common side reactions, and ensuring a high yield of the desired peptide product.
Key Considerations for Cleavage and Deprotection
Successful cleavage and deprotection of peptides containing Gln(Trt) and Thr(Psi(Me,Me)pro) hinges on several factors:
-
Choice of Cleavage Cocktail: The composition of the TFA-based cleavage cocktail is paramount. The selection depends on the presence of other sensitive amino acids in the peptide sequence, such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).[3][4]
-
Scavengers: During TFA-mediated cleavage, highly reactive cationic species are generated from the protecting groups (e.g., Trt+, tBu+).[4] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations, preventing deleterious side reactions like re-attachment to the peptide or modification of sensitive residues.[4]
-
Reaction Time and Temperature: While most peptides are cleaved within 1-4 hours at room temperature, optimization may be required based on the peptide's length and the stability of its protecting groups.[3]
-
Peptide Precipitation and Washing: Proper precipitation and washing of the cleaved peptide are essential to remove scavengers and dissolved protecting group fragments, which can interfere with purification and analysis.[5]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Sintered glass funnel or other filtration apparatus
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin (typically 0.1 mmol scale) to a suitable reaction vessel.
-
Wash the resin three times with DCM to swell it and remove any residual DMF from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation (Reagent B variant):
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:
-
TFA: 95%
-
TIS: 2.5%
-
H₂O: 2.5%
-
-
For a 0.1 mmol synthesis, a total volume of 5-10 mL of the cocktail is typically sufficient.
-
Note: Always add TFA to the other reagents slowly due to its exothermic reaction with water. Prepare the cocktail fresh before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color (e.g., to yellow or orange) as the Trt cations are released.[3]
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
In a fume hood, add the TFA solution containing the peptide dropwise to a 10-fold excess of cold diethyl ether or MTBE.
-
A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the precipitated peptide at approximately 3,300 rpm for 5 minutes to form a pellet.[5]
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decantation process 2-3 times to remove residual scavengers and cleavage byproducts.[5]
-
After the final wash, allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.
-
-
Analysis:
Protocol 2: Cleavage of Peptides with Sensitive Residues
For peptides containing Cys, Met, or Trp, a more robust scavenger cocktail is required to prevent side reactions.
Materials:
-
Same as Protocol 1, with the addition of:
-
1,2-ethanedithiol (EDT)
-
Phenol
Procedure:
-
Resin Preparation: Follow steps 1.1-1.3 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K by combining the following:[4]
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
-
-
Caution: Thioanisole and EDT have strong, unpleasant odors. Handle exclusively in a well-ventilated fume hood.
-
-
Cleavage and Isolation: Follow steps 3-7 from Protocol 1, using Reagent K instead of the standard cocktail. The reaction time may be extended to 4 hours if necessary.
Data Presentation
The choice of cleavage cocktail significantly impacts the purity of the crude peptide. Below is a summary of commonly used cocktails and their typical applications.
| Cleavage Cocktail | Composition (v/v/w) | Target Residues & Applications | Expected Crude Purity (Sequence Dependent) |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, good for scavenging Trt groups. Not recommended for peptides with Met or Cys. | 70-90% |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides with Trt-protected residues. Phenol helps to solvate the peptide.[8] | 75-90% |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Arg.[4][8] | 60-85% |
| TFA/EDT/H₂O/TIS | 94:2.5:2.5:1 | Strong reducing conditions, particularly suitable for multiple Cys-containing peptides to prevent oxidation. | 65-85% |
Visualizations
Experimental Workflow
Caption: Workflow for peptide cleavage and deprotection.
Deprotection Chemistry
Caption: Acid-mediated deprotection of Gln(Trt) and Thr(Psi).
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If analysis shows residual protecting groups, extend the cleavage time or use a stronger cleavage cocktail. N-terminal Asn(Trt) or Gln(Trt) residues can sometimes be slow to deprotect.[1]
-
Oxidation: Methionine can be oxidized to its sulfoxide. The use of scavenger cocktails containing EDT or thioanisole can mitigate this.
-
Alkylation of Tryptophan: The indole (B1671886) side chain of Trp is susceptible to alkylation by carbocations. The use of scavengers like TIS and EDT is crucial to prevent this side reaction.[9]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation under acidic conditions, which can lead to a mixture of α- and β-aspartyl peptides.[10] While not directly related to the title compounds, this is a common side reaction to be aware of in peptide chemistry.
By carefully selecting the cleavage cocktail and adhering to the outlined protocols, researchers can successfully deprotect peptides containing Gln(Trt) and Thr(Psi(Me,Me)pro), paving the way for subsequent purification and application in their research and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for TFA Cleavage Cocktail in the Removal of the Ψ(Me,Me)pro Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the efficient and clean removal of the dimethylated pseudoproline Ψ(Me,Me)pro protecting group from synthetic peptides using trifluoroacetic acid (TFA) cleavage cocktails. The selection of the appropriate cleavage cocktail is critical to ensure complete deprotection, minimize side reactions, and maximize the yield and purity of the final peptide product.
Introduction to Ψ(Me,Me)pro Group Cleavage
The Ψ(Me,Me)pro (dimethylated pseudoproline) dipeptide unit is a valuable tool in solid-phase peptide synthesis (SPPS) for disrupting secondary structures and preventing aggregation of the growing peptide chain. This oxazolidine-based moiety is readily cleaved under acidic conditions, typically with a high concentration of TFA, to regenerate the native serine or threonine residue.[1] The cleavage process involves the acid-catalyzed hydrolysis of the oxazolidine (B1195125) ring.
The efficiency of this cleavage and the prevention of side reactions are highly dependent on the composition of the TFA cleavage cocktail, particularly the choice of scavengers. Scavengers are nucleophilic reagents added to the cleavage mixture to trap reactive cationic species generated from the cleavage of other side-chain protecting groups (e.g., t-butyl, trityl), thus preventing them from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine.[2][3][4]
Recommended TFA Cleavage Cocktails
The choice of the optimal TFA cleavage cocktail depends on the amino acid composition of the peptide. Below is a summary of recommended cocktails for peptides containing the Ψ(Me,Me)pro group, tailored to the presence of other sensitive residues.
| Cocktail Name | Composition (v/v/w for solids) | Typical Cleavage Time | Primary Application and Remarks | Reference |
| Standard Cocktail (Low Odor) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | 2-3 hours | General purpose for peptides without highly sensitive residues. TIS is an effective scavenger for carbocations. | [4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2-4 hours | For peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. Provides a robust scavenger environment. | [2][4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | 2-3 hours | Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation. | [5] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | 3 hours | Specifically designed to prevent methionine oxidation. | [5] |
| Optimized Thiol Scavenger Cocktail | 95% TFA, 3% TIS, 2% Water, with 1,4-Benzenedimethanethiol (1,4-BDMT) | 2 hours | 1,4-BDMT has shown improved yield and purity for complex peptides compared to standard aliphatic thiols. | [6] |
Experimental Protocols
Safety Precaution: All procedures involving TFA must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. TFA is highly corrosive and toxic.
Protocol 1: Standard Cleavage with TFA/TIS/Water
This protocol is suitable for peptides containing a Ψ(Me,Me)pro group but lacking other sensitive residues like Trp, Met, or Cys.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Transfer the peptide-resin (e.g., 100 mg) to a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual DMF and shrink the resin.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing the Ψ(Me,Me)pro group along with sensitive residues such as Trp, Met, Cys, or Tyr.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Transfer the peptide-resin (e.g., 100 mg) to a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL).
-
Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Prepare fresh before use. For 100 mg of resin, prepare approximately 2 mL.
-
Add Reagent K to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture away from the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Isolate the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether (2x).
-
Dry the crude peptide.
Visualizations
Caption: Experimental workflow for TFA cleavage of peptides from solid support.
Caption: Mechanism of Ψ(Me,Me)pro cleavage and scavenger action.
References
Application Notes and Protocols: A Comparative Study of Manual vs. Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. A significant challenge in SPPS is the aggregation of the growing peptide chain, which can lead to incomplete reactions and low purity of the final product.[1][2] Pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, are powerful tools designed to mitigate these issues.[1][2] This dipeptide introduces a temporary proline-like kink in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2] The oxazolidine (B1195125) ring of the pseudoproline is stable during Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue.[2][3]
These application notes provide a comparative overview and detailed protocols for the incorporation of this compound in both manual and automated peptide synthesis workflows.
Advantages of Incorporating this compound
The use of this pseudoproline dipeptide offers several advantages in both manual and automated synthesis settings:
-
Enhanced Peptide Purity and Yield: By preventing on-resin aggregation, coupling reactions proceed more efficiently, resulting in a higher purity of the crude peptide and increased overall yield.[1][4]
-
Improved Solubility: The disruption of secondary structures enhances the solvation of the growing peptide chain.[5]
-
Facilitated Synthesis of "Difficult Sequences": Peptides prone to aggregation, such as long or hydrophobic sequences, can be synthesized more reliably.[2][6]
-
Seamless Integration: this compound is compatible with standard Fmoc-SPPS protocols and automated synthesizers, requiring no specialized equipment.[1]
-
Time and Resource Savings: Improved synthetic efficiency reduces the need for repeated or optimized synthesis cycles and simplifies purification, saving time and resources.[4]
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated synthesis depends on factors such as the number of peptides to be synthesized, the complexity of the sequence, and available resources. The following table summarizes the key comparative aspects when using this compound.
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | Low; suitable for single or a few peptide syntheses. | High; capable of parallel synthesis of multiple peptides.[7] |
| Hands-on Time | High; requires constant operator attention for each step.[3] | Low; unattended operation after initial setup.[6][8] |
| Reproducibility | Operator-dependent; can have variability between syntheses. | High; consistent and programmable reagent delivery and reaction times. |
| Flexibility & Optimization | High; allows for easy modification of protocols and real-time adjustments based on monitoring tests (e.g., Kaiser test). | Moderate to High; modern synthesizers allow for protocol customization, but real-time adjustments can be less straightforward. |
| Reagent Consumption | Can be higher due to manual washing and transfers. | Generally more efficient with optimized protocols and smaller reaction vessels. |
| Cost (Initial Investment) | Low; requires basic laboratory glassware and shakers.[3] | High; requires investment in a dedicated peptide synthesizer. |
| Suitability for this compound | Well-suited. Allows for careful monitoring of the coupling of this relatively larger building block. | Highly compatible. The dipeptide is designed for seamless integration into automated SPPS protocols.[1] |
Experimental Protocols
The following are representative protocols for the incorporation of this compound in manual and automated Fmoc-SPPS.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for a single coupling cycle of this compound.
1. Resin Preparation:
- Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% piperidine in DMF solution to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (2-3 equivalents relative to resin substitution), DIC (2-3 equivalents), and OxymaPure (2-3 equivalents) in DMF.
- Pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a recoupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
5. Capping (Optional):
- If the Kaiser test remains positive after extended coupling, cap any unreacted amino groups with an acetic anhydride/pyridine/DCM solution.
6. Continuation of Synthesis:
- Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the sequence.
7. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring to regenerate threonine.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.
1. Synthesizer Setup:
- Load the appropriate resin into the reaction vessel.
- Place this compound and other amino acids in their respective positions in the synthesizer's vials.
- Ensure all reagent bottles (DMF, piperidine, activators, cleavage solution) are filled.
2. Programming the Synthesis Protocol:
- Enter the desired peptide sequence into the synthesizer's software.
- Define the synthesis scale and resin substitution.
- For the coupling of this compound, it is advisable to program an extended coupling time (e.g., 2-4 hours) due to its larger size, and potentially a double coupling cycle.
- Standard deprotection (20% piperidine in DMF) and washing cycles can be used.
3. Execution of the Synthesis:
- The synthesizer will automatically perform the following steps for each cycle:
- DMF washes
- Fmoc deprotection
- DMF washes
- Delivery and coupling of the activated amino acid
- DMF washes
4. Final Cleavage and Deprotection:
- Upon completion of the sequence, the synthesizer may have an automated cleavage function, or the resin can be removed for manual cleavage as described in the manual protocol.
Visualizations
Caption: Manual SPPS workflow for a single coupling cycle.
Caption: Automated SPPS workflow overview.
Caption: Role of pseudoproline in preventing aggregation.
Conclusion
This compound is a highly effective building block for overcoming aggregation in both manual and automated Fmoc-SPPS. While manual synthesis offers greater flexibility for optimization and troubleshooting on the fly, automated synthesis provides superior reproducibility and throughput, making it ideal for routine and parallel peptide production. The choice of method will depend on the specific needs of the research, but the incorporation of this pseudoproline dipeptide is a valuable strategy to enhance the success rate of synthesizing challenging peptide sequences in either setting.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome challenges and achieve high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a pseudoproline dipeptide like this compound?
This compound is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary purpose is to prevent peptide aggregation and improve coupling efficiency, especially in long or difficult sequences.[1][2][3][4] The pseudoproline (ψ-Pro) moiety, an oxazolidine (B1195125) ring formed from the threonine residue, introduces a "kink" in the peptide backbone.[1][5] This kink disrupts the formation of secondary structures like β-sheets, which are a common cause of aggregation and poor solvation of the growing peptide chain.[1][2] By minimizing aggregation, pseudoproline dipeptides lead to improved reaction kinetics, higher purity of the crude product, and increased overall yield.[4][6]
Q2: Why is it supplied as a dipeptide instead of a single amino acid derivative?
The pseudoproline's oxazolidine ring structure is sterically hindered, and the nitrogen atom has decreased nucleophilicity.[2] This makes the direct coupling of an amino acid to an N-terminal pseudoproline residue on the resin inefficient, often resulting in low yields.[2][3] To circumvent this, the pseudoproline is pre-coupled to the preceding amino acid, in this case, Gln(Trt), to form the dipeptide.[3] This allows for the straightforward incorporation of both residues into the peptide chain using standard coupling methods, effectively extending the peptide by two amino acids in a single, efficient step.[7][8]
Q3: Under what conditions is the pseudoproline ring cleaved?
The oxazolidine ring of the Thr(Psi(Me,Me)pro) residue is stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF).[1] It is, however, designed to be cleaved under acidic conditions. The ring is smoothly cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin, regenerating the native threonine residue.[3][9] Standard cleavage cocktails, such as TFA/water/TIS (95:2.5:2.5), are typically sufficient to completely remove the protecting group, usually within a few hours.[9]
Troubleshooting Low Coupling Efficiency
Low coupling efficiency of this compound can arise from several factors, including steric hindrance, suboptimal reaction conditions, or issues with the resin-bound peptide. The following guide provides a systematic approach to identifying and resolving these problems.
Problem: Incomplete coupling of this compound detected by a positive Kaiser test (or other amine test).
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Troubleshooting Steps
1. Verify Reagents and Stoichiometry
-
Question: Are my coupling reagents fresh and used in sufficient excess?
-
Answer: Degradation of coupling reagents (e.g., HBTU, HATU, DIC) or the dipeptide itself can lead to poor activation and subsequent low coupling yields. Ensure that all reagents are stored under appropriate conditions and are not expired. For sterically hindered couplings, a higher excess of the dipeptide and coupling reagents is often necessary. A 3- to 5-fold excess over the resin loading capacity is a good starting point.
2. Optimize Coupling Conditions
-
Question: Is the coupling time sufficient?
-
Answer: While standard coupling times (e.g., 1-2 hours) are often sufficient, difficult sequences or steric hindrance from the pseudoproline dipeptide may require longer reaction times. If a preliminary amine test is positive, extending the coupling time (e.g., to 4 hours or overnight) can help drive the reaction to completion.
-
Question: Should I perform a double coupling?
-
Answer: Yes, if a single coupling is incomplete, a second coupling (double coupling) is a standard and effective strategy.[10] After the first coupling and a wash step, simply repeat the coupling procedure with a fresh solution of the dipeptide and activation reagents. This is often required for difficult sequences, even when using pseudoprolines.[10]
-
Question: Is my choice of coupling reagent optimal?
-
Answer: While standard activators like HBTU or DIC/HOBt are generally effective, more potent reagents may be required for challenging couplings.[1] Acyluronium or phosphonium (B103445) salt-based reagents like HATU, HCTU, or PyBOP are known to be highly efficient and can improve yields in difficult cases.[11] The use of an additive like HOAt instead of HOBt can also enhance coupling efficiency.[11]
3. Address Aggregation and Resin Effects
-
Question: Could the resin type and loading be contributing to the problem?
-
Answer: Yes. Peptide aggregation is a primary cause of coupling failure.[2]
-
Resin Type: Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix, PEGA) are often superior to standard polystyrene (PS) resins for synthesizing complex peptides, as their amphipathic nature improves solvation of the peptide chain.[1][12]
-
Resin Loading: High-loading resins can exacerbate aggregation by increasing inter-chain interactions. Using a low-loaded resin (e.g., 0.2-0.4 mmol/g) is highly recommended for long or difficult sequences.[12]
-
-
Question: Are there other methods to disrupt on-resin aggregation?
-
Answer:
-
Microwave Assistance: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions and help overcome aggregation-related energy barriers.[1][3]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve reaction outcomes.
-
Solvent Choice: Using more polar, structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) can be beneficial.
-
Quantitative Data Summary
While specific comparative data for this compound is limited in the literature, the following table summarizes the impact of various strategies on the synthesis of difficult peptides, which is directly applicable.
| Strategy | Observation | Impact on Yield/Purity | Reference |
| Resin Loading | Synthesis of PADRE peptide on Rink Amide resin with varying loads. | Low-load (0.26 mmol/g) resin gave high purity product; high-load (0.76 mmol/g) resulted in numerous truncations. | [12] |
| Resin Type | Synthesis of PADRE on Polystyrene vs. PEGA resin (0.4 vs 0.36 mmol/g). | Elongation yield was 87% on PEGA resin vs. 45% on polystyrene resin. | [12] |
| Pseudoproline Use | Synthesis of hAmylin (a highly amyloidogenic peptide). | Standard Fmoc methods produced only traces of product; substitution with three pseudoproline dipeptides resulted in excellent purity. | [1][10] |
| Combined Strategy | Synthesis of PADRE using PEGA resin and a pseudoproline dipeptide. | Resulted in an excellent elongation yield and even rates of Fmoc removal, with the crude product showing 87% purity. | [12] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is suitable for routine synthesis on a standard solid-phase synthesizer.
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Prepare Coupling Solution:
-
In a separate vessel, dissolve this compound (3 eq, 0.3 mmol).
-
Add an activator, for example, HBTU (2.9 eq, 0.29 mmol) and HOBt (3 eq, 0.3 mmol).
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol).
-
Add DMF to dissolve all components completely.
-
Allow to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated dipeptide solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation (Optional but Recommended): Take a small sample of the resin beads and perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction.
Protocol 2: Optimized Coupling for Difficult Sequences
This protocol incorporates enhancements for sequences prone to aggregation.
-
Resin Selection: Start with a low-load PEGA or ChemMatrix resin (e.g., 0.25 mmol/g).
-
Fmoc Deprotection & Washing: Perform as in the standard protocol.
-
Prepare Coupling Solution:
-
Use a 4- to 5-fold excess of reagents.
-
Dissolve this compound (4 eq).
-
Use a more potent activator like HATU (3.9 eq) in place of HBTU.
-
Add DIPEA (8 eq).
-
Dissolve in a minimal amount of DMF.
-
-
Coupling: Add the activated solution to the resin.
-
Microwave-Assisted Coupling: Perform the coupling in a microwave peptide synthesizer, e.g., at 75°C for 10-15 minutes. Alternatively, for manual synthesis, extend the coupling time to 4 hours at room temperature or perform a double coupling.
-
Washing & Confirmation: Perform as in the standard protocol. If the Kaiser test is still positive, perform a second coupling (double couple) for 1-2 hours.
This technical guide provides a framework for understanding and troubleshooting the use of this compound. By systematically addressing potential issues related to reagents, reaction conditions, and on-resin aggregation, researchers can significantly improve the success rate of synthesizing challenging peptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chempep.com [chempep.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies to Overcome Steric Hindrance with Pseudoproline Dipeptides
Welcome to the technical support center for utilizing pseudoproline dipeptides in your peptide synthesis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets.[1][2] These secondary structures are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions and low yields.[1] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, improve coupling efficiency, and ultimately lead to higher purity and yield of the final peptide.[1][2]
Q2: What is the main challenge when using pseudoproline dipeptides?
A2: The primary challenge is steric hindrance at the N-terminus of the pseudoproline residue.[1] The cyclic structure of the oxazolidine or thiazolidine ring sterically hinders the approach of the incoming activated amino acid, which can result in low coupling yields.[1] This is why pseudoproline monomers are generally not used directly in SPPS.
Q3: How is the issue of steric hindrance with pseudoproline dipeptides typically overcome?
A3: The most effective and widely adopted strategy is the use of pre-formed pseudoproline dipeptides.[1][2] These are dipeptide building blocks where the pseudoproline residue is already coupled to the preceding amino acid (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). By using a pre-formed dipeptide, the sterically hindered coupling step is bypassed in the solid-phase synthesis workflow. These dipeptides are incorporated using standard coupling methods.[1]
Q4: Are there any side reactions associated with the use of pseudoproline dipeptides?
A4: While generally robust, some side reactions have been reported. One of the most notable is the potential for aspartimide formation in sequences containing aspartic acid (Asp). Although pseudoprolines are often used to suppress such side reactions, under certain conditions, they might catalyze aspartimide formation.[3][4][5][6][7] Careful monitoring and optimization of coupling and deprotection conditions are crucial to minimize this.
Q5: How are pseudoproline dipeptides removed at the end of the synthesis?
A5: The oxazolidine or thiazolidine ring of the pseudoproline is labile to trifluoroacetic acid (TFA).[2] Therefore, the native serine, threonine, or cysteine residue is regenerated during the final cleavage and deprotection step with a standard TFA-based cocktail.[1]
Troubleshooting Guides
Issue 1: Low Coupling Yield After a Pseudoproline Dipeptide
| Symptom | Possible Cause | Recommended Solution |
| Incomplete coupling to the N-terminus of the pseudoproline dipeptide (if not using a pre-formed dipeptide). | Steric hindrance from the oxazolidine/thiazolidine ring. | Primary Solution: Use a pre-formed Fmoc-Xaa-Ψ-Pro-OH dipeptide to bypass this difficult coupling step. |
| Low yield in the coupling step following the incorporation of a pseudoproline dipeptide. | Aggregation of the peptide chain despite the presence of the pseudoproline. | Optimize Coupling Conditions: - Double Coupling: Repeat the coupling step to drive the reaction to completion. - Use Stronger Coupling Reagents: Switch to more efficient reagents like HATU or HCTU, which are known to be effective for difficult couplings.[8][9][10] - Microwave Assistance: Employ microwave heating to accelerate the reaction kinetics and improve coupling efficiency, especially for longer or more complex peptides.[11][12][13][14] |
| Poor solvation of the resin-bound peptide. | Improve Solvation: - Switch Solvents: Use a more polar solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). - Add Chaotropic Salts: Incorporate salts like LiCl or KSCN into the coupling mixture to disrupt secondary structures. | |
| Inefficient activation of the incoming amino acid. | Optimize Activation: - Pre-activation: Allow the amino acid and coupling reagent to pre-activate for a few minutes before adding to the resin. - Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and of high quality. |
Issue 2: Aspartimide Formation in a Sequence Containing a Pseudoproline Dipeptide
| Symptom | Possible Cause | Recommended Solution |
| Presence of a side product with a mass corresponding to the dehydrated peptide (-18 Da). | Base-catalyzed cyclization of an aspartic acid residue to form a succinimide (B58015) intermediate. | Modify Deprotection Conditions: - Reduce Piperidine (B6355638) Concentration: Use a lower concentration of piperidine for Fmoc deprotection. - Add an Acidic Additive: Add a small amount of a weak acid, such as formic acid or HOBt, to the piperidine solution to buffer the basicity.[6] |
| The sequence context (e.g., Asp-Gly) is highly prone to aspartimide formation. | Use Sterically Hindered Protecting Groups: Employ a bulkier protecting group on the aspartic acid side chain, such as O-2,4-dichlorobenzyl (ODCB) or 3-methylpent-3-yl (OMpe), to sterically hinder the cyclization. | |
| Prolonged exposure to basic conditions. | Minimize Reaction Times: Keep the Fmoc deprotection steps as short as necessary to achieve complete removal of the protecting group. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Pseudoproline Dipeptide Incorporation
| Coupling Reagent | Key Features | Recommended Use Case |
| HBTU/TBTU | Standard and cost-effective uronium/aminium salt reagents. | Routine incorporation of pseudoproline dipeptides. |
| HATU | Generally faster and more efficient than HBTU, with a lower risk of racemization.[8][9] | For difficult couplings following a pseudoproline or for sterically hindered amino acids. |
| HCTU | Similar efficiency to HATU, often with better solubility of byproducts. | An effective alternative to HATU for challenging sequences. |
| DIC/HOBt | Carbodiimide-based activation, can be less prone to side reactions with certain amino acids. | When base-free activation is desired to minimize racemization. |
| COMU | A highly reactive uronium salt derived from Oxyma Pure, known for its high efficiency and safety profile.[10][15] | Microwave-assisted synthesis and for very demanding coupling steps. |
Table 2: Impact of Synthesis Strategy on the Yield of Human Islet Amyloid Polypeptide (hIAPP)
A notoriously difficult peptide to synthesize due to its high aggregation propensity.
| Synthesis Strategy | Scale | Yield of Pure Peptide | Reference |
| Three pseudoproline dipeptides and double coupling of 20 amino acids. | 0.25 mmol | 40-50 mg | [16] |
| Modified procedure with fewer double couplings. | 0.1 mmol | ~20 mg | [16] |
| Two pseudoproline dipeptides with microwave assistance. | Not specified | Yield reported to be double that of conventional methods. | [16] |
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) using HBTU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve the pseudoproline dipeptide (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the completion of the coupling.[17][18] A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly incorporated dipeptide and the coupling of the next amino acid in the sequence.
-
Protocol 2: Microwave-Assisted Coupling of a Pseudoproline Dipeptide
-
Resin and Reagent Preparation:
-
Follow the resin preparation steps as described in Protocol 1.
-
Prepare a stock solution of the pseudoproline dipeptide (e.g., 0.2 M in DMF), the coupling reagent (e.g., HCTU, 0.5 M in DMF), and the base (e.g., DIPEA, 2 M in NMP).
-
-
Automated Microwave Synthesizer Protocol:
-
Program the synthesizer to perform the following steps:
-
Deprotection: Add 20% piperidine in DMF to the resin and apply microwave power (e.g., 30 W) to reach and maintain a temperature of 75°C for 3 minutes.
-
Washing: Wash the resin with DMF.
-
Coupling: Add the pseudoproline dipeptide (5 eq.), HCTU (5 eq.), and DIPEA (10 eq.) to the resin. Apply microwave power (e.g., 25 W) to reach and maintain a temperature of 75°C for 5 minutes.
-
Washing: Wash the resin with DMF.
-
-
-
Post-Synthesis:
-
After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a standard TFA cocktail.
-
Visualizations
Caption: Workflow for incorporating pseudoproline dipeptides in SPPS.
Caption: Troubleshooting decision tree for low coupling yields.
Caption: How pseudoprolines disrupt peptide chain aggregation.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Double Coupling Protocol for Difficult Amino Acid Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult amino acid sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the "double coupling" protocol and when should it be used?
A1: Double coupling is a strategy in solid-phase peptide synthesis (SPPS) where the coupling reaction for a specific amino acid is performed twice in succession.[1][2] This technique is employed to drive the reaction towards completion, especially when dealing with "difficult" couplings that are prone to low efficiency with a single coupling.[1][3] It is particularly recommended for:
-
Sterically hindered amino acids: Residues with bulky side chains, such as Valine, Isoleucine, and Arginine, can physically obstruct the formation of the peptide bond.[1][4]
-
Hydrophobic sequences: Peptides containing stretches of hydrophobic amino acids are prone to aggregation on the solid support, which can block reactive sites.[5][6]
-
Repetitive amino acid sequences: The repeated addition of the same amino acid can sometimes lead to incomplete coupling.[7]
-
Coupling to a proline residue: The amino acid following a proline in a sequence can be challenging to couple efficiently.[7]
-
N-methylated amino acids: The secondary amine of N-methylated amino acids is less nucleophilic, making the coupling reaction more difficult.[8]
Q2: How do I know if a coupling reaction is incomplete?
A2: The most common method to check for incomplete coupling is the Kaiser test (or ninhydrin (B49086) test).[2] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (typically a blue or purple color) indicates that the coupling reaction has not gone to completion, and a double coupling or other remedial action is necessary. It is important to note that the Kaiser test can sometimes be unreliable and may give false negative results, especially in cases of severe peptide aggregation.[5]
Q3: Which coupling reagents are most effective for difficult couplings and the double coupling protocol?
A3: While standard carbodiimide (B86325) reagents like DCC or DIC can be insufficient for sterically hindered amino acids, more potent activating reagents are recommended.[1][9] Onium salt-based reagents are generally preferred for their high reactivity and efficiency.[2][8] A comparison of commonly used coupling reagents for difficult sequences is provided in the table below.
Troubleshooting Guide
Problem: Incomplete coupling despite using a standard double coupling protocol.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficiently potent coupling reagent | Switch to a more powerful activating agent such as HATU, HCTU, or COMU.[8] These reagents form highly reactive esters that can overcome steric hindrance.[1] | See "Protocol 2: High-Efficiency Double Coupling with HATU" below. |
| Peptide Aggregation | Perform the coupling reaction at an elevated temperature (e.g., 50-75°C) to disrupt secondary structures.[8][10] The use of chaotropic salts like LiCl or KSCN in the coupling solution can also help to break up aggregates.[5][8] | See "Protocol 3: Double Coupling with Elevated Temperature" below. |
| Side Reactions (e.g., δ-lactam formation with Arginine) | Minimize the pre-activation time of the amino acid.[2] Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[2] | See "Protocol 4: In-Situ Activation Double Coupling" below. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Difficult Sequences
| Coupling Reagent | Relative Reactivity | Common Applications for Difficult Couplings | Key Advantages | Potential Disadvantages |
| PyBOP | Standard | General peptide synthesis | Good performance for non-hindered couplings. | Inefficient for sterically hindered and N-methylated amino acids.[8] |
| HBTU | High | Difficult sequences | Good reactivity. | May be less effective than HATU for the most challenging couplings.[8] |
| HCTU | High | Difficult sequences, cost-effective alternative to HATU | Good reactivity, lower cost than HATU.[8] | May be less effective than HATU for the most challenging couplings.[8] |
| HATU | Very High | Sterically hindered amino acids, N-methylated amino acids, fragment condensation.[8] | High coupling efficiency, fast reaction rates, reduced racemization.[8] | Higher cost, potential for side reactions if not used correctly.[8] |
| COMU | Very High | Sterically hindered amino acids, racemization-prone couplings, microwave-assisted SPPS.[8] | Excellent reactivity, low racemization, safer byproducts.[8] | Can be less stable in solution over extended periods.[8] |
Table 2: Typical Reagent Equivalents and Reaction Times for Double Coupling
| Reagent | Equivalents (relative to resin loading) | Typical Reaction Time (per coupling) |
| Fmoc-Amino Acid | 3 - 5 | 45 - 120 minutes |
| Coupling Reagent (e.g., HATU, HCTU) | 3 - 5 | 45 - 120 minutes |
| Base (e.g., DIPEA) | 6 - 10 | 45 - 120 minutes |
Note: These are general guidelines and may require optimization based on the specific peptide sequence and resin.[11]
Experimental Protocols
Protocol 1: Standard Double Coupling
This protocol is a general procedure for performing a double coupling for a difficult amino acid.
-
First Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.[1][11]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash the resin with DMF.[1]
-
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of the Fmoc-amino acid and coupling reagents.[1]
-
After the second coupling, wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM) to prepare for the next deprotection step.[1]
-
Perform a Kaiser test to confirm the completion of the coupling.[2]
-
Protocol 2: High-Efficiency Double Coupling with HATU
This protocol is recommended for particularly challenging couplings, such as those involving sterically hindered residues.
-
First Coupling:
-
Follow the resin swelling and Fmoc deprotection steps as in Protocol 1.
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activation mixture to the resin immediately (in-situ activation).
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the activation and coupling steps with fresh reagents.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test.
-
Protocol 3: Double Coupling with Elevated Temperature
This protocol is useful for overcoming peptide aggregation.
-
Follow the steps for Protocol 1 or 2.
-
Perform the coupling reactions at an elevated temperature, typically between 50-75°C, using a heated shaker or a microwave peptide synthesizer.[8][10]
-
Monitor the reaction time and temperature, as prolonged heating can potentially lead to side reactions.
Protocol 4: In-Situ Activation Double Coupling
This protocol helps to minimize side reactions like δ-lactam formation with Arginine.
-
First Coupling:
-
Follow the resin swelling and Fmoc deprotection steps as in Protocol 1.
-
Add the Fmoc-amino acid (3-5 eq.) and a suitable coupling reagent (e.g., HATU, 3-5 eq.) dissolved in DMF to the resin.
-
Immediately add the base (e.g., DIPEA, 6-10 eq.) to the resin mixture to initiate the coupling reaction.
-
Allow the reaction to proceed for the optimized time.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the in-situ activation and coupling steps with fresh reagents.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test.
-
Visualizations
Caption: Workflow of the double coupling protocol in solid-phase peptide synthesis.
Caption: Troubleshooting logic for incomplete coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Microwave-Assisted Coupling of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted coupling of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in peptide synthesis?
This compound is a pseudoproline dipeptide.[1] It is specifically designed to overcome challenges associated with peptide aggregation, particularly at the Gln-Thr dipeptide motif.[1] The threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) structure, which disrupts the formation of secondary structures like β-sheets that can lead to poor solvation and incomplete reactions during solid-phase peptide synthesis (SPPS).[2][3] This results in higher quality peptides and improved synthesis efficiency.
Q2: Why is microwave assistance beneficial for coupling this dipeptide?
Microwave energy accelerates both coupling and deprotection reactions in SPPS, leading to shorter cycle times and often purer crude peptides.[4] For difficult sequences prone to aggregation, microwave heating can disrupt these secondary structures, increasing reaction rates and improving coupling efficiency.[5][6][7] The combination of microwave heating and a pseudoproline dipeptide can be synergistic, effectively overcoming aggregation in challenging sequences.
Q3: I am observing low coupling efficiency or incomplete reaction. What are the common causes and solutions?
Low coupling efficiency can stem from several factors, even when using microwave assistance. The primary causes include:
-
Peptide Aggregation: The growing peptide chain may still aggregate, hindering access to the N-terminus.[2]
-
Steric Hindrance: The bulky nature of the dipeptide and the growing peptide chain can impede the reaction.[5]
-
Inadequate Activation: The coupling reagents may not be efficiently activating the dipeptide.
Troubleshooting Steps:
-
Optimize Microwave Parameters: Ensure the temperature is sufficiently high (e.g., 60-86°C) to disrupt aggregation.[5][7] Precise temperature control is crucial, as overheating can lead to side reactions.[6]
-
Use a More Effective Coupling Reagent: For difficult couplings, stronger activating reagents like HATU or COMU are often recommended over reagents like PyBOP.[3][5]
-
Perform a Double Coupling: Repeat the coupling step with a fresh solution of the activated dipeptide to drive the reaction to completion.[5]
-
Extend Coupling Time: While microwave synthesis is rapid, extending the coupling time (e.g., from 5 to 10 minutes) can improve yields for difficult steps.[4][8]
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling solution can help disrupt secondary structures.[5]
Q4: What are potential side reactions during the microwave-assisted coupling of this dipeptide, and how can they be minimized?
The primary side reactions of concern, especially with elevated temperatures from microwave heating, are racemization and aspartimide formation (if Asp is present in the sequence).[7][9] Cysteine and histidine residues are also susceptible to racemization under microwave conditions.[7]
Minimization Strategies:
-
Control Temperature: Avoid excessive temperatures. Most microwave protocols operate effectively between 50-86°C.[7][9]
-
Use Appropriate Reagents: For amino acids prone to racemization, using an activation agent like DIC in the presence of Oxyma Pure can suppress this side reaction.[10][11]
-
Limit Exposure to Base: Minimize the time the peptide is exposed to the basic conditions of the deprotection step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Crude Peptide Purity | Incomplete Fmoc deprotection. | Increase microwave time/temperature for the deprotection step. Use 20% piperidine (B6355638) in DMF.[4][5] |
| Incomplete coupling of the dipeptide. | Perform a double coupling. Switch to a more potent coupling reagent (e.g., HATU, COMU).[5] Optimize microwave temperature and time. | |
| Side reactions during synthesis. | Use optimized methods to control racemization, such as adding Oxyma Pure.[4][11] Avoid excessive temperatures. | |
| Deletion of the Dipeptide Sequence | Inefficient coupling. | See "Low Crude Peptide Purity." Consider using "difficult sequence" solvents like NMP or adding ethylene (B1197577) carbonate.[5] |
| Steric hindrance. | Extend coupling times. Ensure proper mixing during the reaction if your synthesizer allows.[6] | |
| Difficulty Dissolving Final Peptide | Aggregation of the final product. | The use of the pseudoproline dipeptide should minimize this. If issues persist, try dissolving in solvents like DMSO or DMF before adding aqueous solutions.[12] Lyophilization can help remove residual organic solvents.[12] |
| Unexpected Mass in Final Product | Incomplete removal of side-chain protecting groups (e.g., Trt, Pbf). | Ensure sufficient cleavage time with the appropriate TFA cocktail.[12] For Trt groups, adding triisopropylsilane (B1312306) (TIPS) to the cleavage cocktail is critical.[13] |
| Reaction of protecting group cations with nucleophilic residues (e.g., Trp, Met). | Use a cleavage cocktail with effective scavengers like ethanedithiol (EDT).[12] |
Experimental Protocols
Protocol: Microwave-Assisted Coupling of this compound
This protocol provides a general guideline for automated microwave peptide synthesizers. Optimization may be required based on the specific peptide sequence and resin.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.2-0.4 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.[5]
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin.
2. Standard Microwave Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF.[5]
-
Procedure: Treat the resin with the deprotection solution.
-
Washes: Wash the resin thoroughly with DMF (5-7 times).
3. Dipeptide Activation and Coupling:
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling Activator (e.g., HATU, HBTU, or DIC/Oxyma Pure) (2.9-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)
-
-
Activation: In a separate vial, dissolve the dipeptide in DMF. Add the activator and base. Allow to pre-activate for 1-5 minutes at room temperature.[5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Microwave Parameters: 5-10 minutes at 75-86°C.[4][7] For a first attempt, a 5-minute coupling is standard.[4] If the coupling is known to be difficult, 10 minutes may be used.
-
Washes: Wash the resin thoroughly with DMF (5-7 times).
4. Post-Coupling and Cleavage:
-
Perform a Kaiser test or other qualitative test to ensure complete coupling. If incomplete, perform a second coupling (double coupling).
-
Continue with the synthesis of the remaining amino acids using standard microwave protocols.
-
After final Fmoc deprotection, wash the resin with DMF, then dichloromethane (B109758) (DCM), and dry.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/water/TIPS, 95:2.5:2.5) for 2-3 hours.
Quantitative Data Summary
The following tables summarize typical conditions and reagents used in microwave-assisted SPPS for difficult couplings.
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Molar Equivalents (Reagent:AA:Base) | Typical Coupling Time (Microwave) | Temperature (°C) | Notes |
| HATU/DIPEA | 1:1:2 (relative to AA) | 5 - 10 min | 75 - 86 | Highly effective for sterically hindered couplings.[5] |
| HBTU/DIPEA | 1:1:2 (relative to AA) | 5 - 10 min | 75 - 86 | A common and effective choice, though slightly less potent than HATU for very difficult sequences.[7] |
| DIC/Oxyma Pure | 1:1:1 (relative to AA) | 10 min | 75 - 86 | Excellent for minimizing racemization, especially for sensitive residues.[11] |
| PyBOP/DIPEA | 1:1:2 (relative to AA) | 10 - 15 min | 50 - 75 | Can be less efficient for severely hindered couplings compared to HATU/HBTU.[5] |
Table 2: Standard Microwave SPPS Parameters
| Step | Parameter | Typical Value | Range |
| Deprotection | Temperature | 86 °C | 75 - 90 °C |
| Time | 3 min | 2.5 - 5 min | |
| Coupling | Temperature | 86 °C | 75 - 90 °C |
| Time | 5 min | 5 - 10 min | |
| Reagents | Amino Acid Excess | 5-fold | 3 - 5-fold |
| Coupling Reagent Conc. | 0.5 M | 0.2 - 0.5 M |
Visualizations
Experimental Workflow
References
- 1. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. mesalabs.com [mesalabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [merel.si]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. chem.uci.edu [chem.uci.edu]
preventing side reactions during pseudoproline dipeptide incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent side reactions during the incorporation of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets during SPPS.[2] The primary benefits of using pseudoproline dipeptides are the prevention of peptide aggregation, improved solubility of the growing peptide chain, and enhanced coupling efficiency, leading to higher purity and yield of the final peptide.[2][3]
Q2: What are the most common side reactions encountered during peptide synthesis that pseudoproline dipeptides can help prevent?
A2: The incorporation of pseudoproline dipeptides can mitigate several common side reactions, primarily by disrupting peptide aggregation which can otherwise lead to incomplete reactions. Key side reactions that can be minimized include:
-
Aspartimide Formation: This is a common side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, leading to the formation of a five-membered ring succinimide (B58015) derivative.[4] Pseudoproline dipeptides can help block the formation of aspartimide by altering the peptide backbone conformation.[4]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, particularly with Proline in the first or second position, leading to the cleavage of the dipeptide from the resin. While pseudoprolines are not a direct preventative measure for DKP formation involving proline itself, their ability to improve overall synthesis efficiency can contribute to a cleaner crude product.
-
Oxazolone (B7731731) Formation and Racemization: The activation of the carboxylic acid of an amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5] While pseudoproline dipeptides are generally incorporated as a dipeptide unit, their use can lead to purer products with less need for harsh or repeated coupling conditions that might promote racemization in other parts of the sequence.[3]
Q3: Are there any side reactions specifically associated with the use of pseudoproline dipeptides?
A3: While generally effective, some side reactions have been associated with pseudoproline dipeptides, particularly under harsh conditions such as elevated temperatures and pressures in flow peptide synthesis.[2] In some instances, the pseudoproline moiety has been observed to catalyze aspartimide formation, contrary to its intended purpose.[2] Additionally, the steric hindrance of the oxazolidine/thiazolidine ring can lead to lower coupling yields when attaching an amino acid to the N-terminus of the pseudoproline, which is why they are almost always used as pre-formed dipeptides.[2][3]
Q4: What are the general guidelines for incorporating pseudoproline dipeptides into a peptide sequence?
A4: For optimal results, consider the following guidelines:
-
Placement: Insert pseudoproline dipeptides before hydrophobic regions to enhance solubility and coupling efficiency.[2]
-
Spacing: An optimal spacing of 5-6 amino acids between pseudoproline dipeptides or between a pseudoproline and a proline residue is recommended. A minimum of 2 amino acids should separate them.[4]
-
Coupling Reagents: Standard Fmoc SPPS coupling reagents such as HBTU, TBTU, HATU, or DIC/HOBt are suitable for pseudoproline dipeptide incorporation.[2]
-
Resin Selection: For aggregation-prone sequences, using a low-aggregation resin like ChemMatrix or a PEG-based resin in conjunction with pseudoproline dipeptides is beneficial.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of the pseudoproline dipeptide. | Insufficient activation of the dipeptide. | - Use a potent coupling reagent like HATU or HBTU with an appropriate base such as DIPEA. - Ensure reagents are fresh and anhydrous. |
| Steric hindrance from the resin or growing peptide chain. | - Allow for a longer coupling time (e.g., 2 hours or more). - Perform a double coupling.[6] | |
| Peptide aggregation. | - Switch to a more polar solvent like NMP or a mixture of DMF/DCM/NMP. - Perform the coupling at a slightly elevated temperature (e.g., 30-40°C). | |
| Detection of deletion sequences after the pseudoproline incorporation step. | Incomplete Fmoc deprotection of the preceding amino acid. | - Before coupling the pseudoproline dipeptide, ensure complete Fmoc removal by performing a Kaiser test or other qualitative ninhydrin (B49086) test. - If deprotection is slow, increase the deprotection time or use a stronger base cocktail (e.g., with DBU). |
| Incomplete coupling of the pseudoproline dipeptide. | - Follow the solutions for "Low coupling efficiency". - After the coupling step, perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, recouple. | |
| Unexpected side products observed in mass spectrometry. | Aspartimide formation catalyzed by the pseudoproline under harsh conditions. | - Avoid elevated temperatures during synthesis if possible. - If aspartimide formation is a known issue for the sequence, consider alternative strategies for the problematic Asp residue. |
| Incomplete removal of the pseudoproline protecting group during final cleavage. | - Ensure a sufficient cleavage time with a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). A longer cleavage time (e.g., 3-4 hours) may be necessary. |
Data Presentation
The use of pseudoproline dipeptides has been shown to significantly improve the crude yield of difficult-to-synthesize peptides. For example, in the synthesis of the aggregation-prone Amyloid β-peptide (1-42), the incorporation of pseudoproline dipeptides resulted in a notable increase in crude yield compared to standard Fmoc/tBu SPPS.
| Peptide | Synthesis Strategy | Crude Yield (%) | Reference |
| Amyloid β-peptide (1-42) | Standard Fmoc/tBu SPPS | 33 | [1] |
| Amyloid β-peptide (1-42) | With Pseudoproline Dipeptides | 57 | [1] |
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ψPro)-OH) using HBTU/DIPEA
This protocol describes the manual coupling of a pseudoproline dipeptide onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Following the successful Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min), followed by a final wash with DMF (3 x 1 min).
- Confirm complete Fmoc deprotection using a qualitative test (e.g., Kaiser test). A positive result (blue beads) indicates a free primary amine ready for coupling.
2. Activation of the Pseudoproline Dipeptide:
- In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-5 equivalents relative to the resin loading) and HBTU (2-5 equivalents) in a minimal amount of DMF.
- Add DIPEA (4-10 equivalents) to the solution.
- Gently swirl the mixture for 1-2 minutes to pre-activate the dipeptide.
3. Coupling Reaction:
- Add the activated pseudoproline dipeptide solution to the reaction vessel containing the resin.
- Ensure the resin is fully submerged in the solution.
- Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
4. Monitoring the Coupling Reaction:
- After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
- A negative result (yellow beads) indicates the reaction is complete.
- If the Kaiser test is positive, continue the coupling for another 1-2 hours or perform a second coupling with freshly prepared activated dipeptide.
5. Washing:
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove any unreacted reagents and byproducts.
6. Chain Elongation:
- Proceed with the Fmoc deprotection of the newly incorporated pseudoproline dipeptide to continue with the synthesis of the peptide chain.
Visualizations
Logical Workflow for Troubleshooting Low Coupling Yield
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategic Placement of Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the strategic use of pseudoproline dipeptides in peptide synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low crude peptide purity and yield | Peptide aggregation during solid-phase peptide synthesis (SPPS) is hindering coupling and deprotection steps. | Strategically introduce pseudoproline dipeptides into the peptide sequence to disrupt secondary structure formation.[1][2] |
| Synthesis fails completely for a long or hydrophobic peptide | Severe on-resin aggregation is blocking reactive sites, leading to truncated sequences. | For peptides longer than 40 amino acids or those with hydrophobic regions, incorporate pseudoproline dipeptides at optimal intervals (every 5-6 residues) to maintain chain solvation.[1] |
| Difficulty synthesizing a peptide containing Ser, Thr, or Cys | These residues can be involved in hydrogen bonding that promotes the formation of β-sheets, leading to aggregation. | Replace a standard dipeptide containing Ser, Thr, or Cys with a corresponding pseudoproline dipeptide (e.g., Xaa-Ser(ΨPro)).[1] |
| Aspartimide formation side reaction | Base-labile side-chain protecting groups on aspartic acid can be susceptible to cyclization, especially in flexible peptide regions. | While not their primary function, pseudoproline dipeptides can help reduce aspartimide formation by altering the peptide backbone conformation. |
| Poor solubility of the final cleaved peptide | The native peptide sequence has a high propensity to aggregate in solution, making purification difficult. | The introduction of pseudoproline dipeptides during synthesis can lead to a cleaner crude product, which, despite the native sequence's properties, can be easier to purify due to fewer closely-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides?
A1: Pseudoproline dipeptides are synthetically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1] In these molecules, the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. This structure mimics the kink-inducing properties of proline.[1]
Q2: How do pseudoproline dipeptides improve peptide synthesis?
A2: By introducing a "kink" in the peptide backbone, pseudoproline dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during SPPS.[1] This prevention of aggregation leads to improved solvation of the peptide chain, more efficient coupling and deprotection steps, and ultimately higher purity and yield of the final peptide.[1]
Q3: What are the general rules for placing pseudoproline dipeptides in a sequence?
A3: The placement of pseudoproline dipeptides is guided by the following empirical principles:
-
Spacing: For optimal disruption of secondary structures, space pseudoproline dipeptides approximately 5-6 residues apart.
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline dipeptide and another pseudoproline or a natural proline residue.
-
Hydrophobic Regions: It is often beneficial to place a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids to enhance solubility and coupling efficiency.
Q4: Can the pseudoproline modification be reversed?
A4: Yes, the oxazolidine or thiazolidine ring of the pseudoproline is stable during the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[1]
Q5: Are there any drawbacks to using pseudoproline dipeptides?
A5: The primary challenge is the steric hindrance of the pseudoproline ring, which makes it difficult to couple an amino acid to the pseudoproline nitrogen. For this reason, they are almost always incorporated as pre-formed dipeptide building blocks.
Data Presentation
The use of pseudoproline dipeptides can dramatically improve the synthesis of "difficult" or aggregation-prone peptides. The following table provides an illustrative comparison of expected outcomes for the synthesis of the highly amyloidogenic 37-residue human Islet Amyloid Polypeptide (hIAPP), based on qualitative descriptions from the literature.
| Synthesis Strategy | Crude Peptide Purity | Overall Yield | Notes |
| Standard Fmoc-SPPS | Very Low (<5%) | Traces | Synthesis is often unsuccessful due to severe on-resin aggregation.[1][3] |
| Fmoc-SPPS with Pseudoproline Dipeptides | High (>70%) | High | Enables successful synthesis with sufficient purity for subsequent modifications like disulfide bond formation.[1][3] |
Experimental Protocols
Manual Coupling Protocol for Fmoc-Pseudoproline Dipeptides
This protocol describes the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvent (DMF)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution for testing completeness of coupling
Procedure (using Phosphonium/Aminium Activation):
-
Reagent Preparation: In a clean vial, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 5 equivalents) in a minimum volume of DMF or NMP.
-
Activation: To the solution from step 1, add DIPEA (10 equivalents). Mix the solution thoroughly.
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the vessel containing the Fmoc-deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: (Optional but recommended) Take a small sample of the resin beads and perform a TNBS test to check for the presence of free primary amines. A negative test (beads remain colorless or turn slightly yellow) indicates a complete coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Continuation of Synthesis: The peptide-resin is now ready for the next Fmoc-deprotection step to continue the peptide chain elongation.
Visualizations
Logical Workflow for Pseudoproline Placement
Caption: Decision workflow for the strategic placement of pseudoproline dipeptides.
Mechanism of Aggregation Disruption
Caption: How pseudoproline dipeptides disrupt β-sheet formation.
References
Technical Support Center: Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions regarding the use of the pseudoproline dipeptide Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, with a focus on the impact of resin selection on coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or showing low yield on standard polystyrene resins like Wang or Rink Amide?
A1: Standard polystyrene resins can be problematic for "difficult" or aggregation-prone peptide sequences. The growing peptide chain can fold into secondary structures (like β-sheets) on the resin, leading to poor solvation and steric hindrance. This aggregation can prevent efficient access of reagents to the N-terminal amine, resulting in incomplete coupling. The this compound dipeptide is specifically designed to disrupt these secondary structures, but its effectiveness can be compromised if the resin itself promotes aggregation.
Q2: What type of resin is recommended for coupling this compound?
A2: For optimal results, it is highly recommended to use resins designed to minimize peptide aggregation.[1] These include:
-
PEG (Polyethylene Glycol) Grafted Polystyrene Resins: Examples include TentaGel, NovaSyn® TG, and ChemMatrix®. The PEG chains improve solvation of the growing peptide, enhancing reaction kinetics.[1]
-
Low-Loading Polystyrene Resins: A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
2-Chlorotrityl (2-CTC) Resin: This resin is known for being a low-aggregation support and is a suitable choice for coupling pseudoproline dipeptides.[1]
Q3: Can I use standard coupling reagents with this compound?
A3: Yes, standard Fmoc SPPS coupling reagents such as HBTU, HATU, or DIC/HOBt are effective for incorporating this pseudoproline dipeptide.[1] For particularly challenging couplings, consider using microwave-assisted synthesis to accelerate the reaction.[1]
Q4: How does the pseudoproline moiety in this compound improve synthesis?
A4: The Thr(Psi(Me,Me)pro) portion of the dipeptide is a threonine residue where the side-chain hydroxyl group and the backbone amide nitrogen have been cyclized into an oxazolidine (B1195125) ring. This creates a "kink" in the peptide backbone, similar to proline. This structural disruption effectively breaks up the intermolecular hydrogen bonding that leads to the formation of β-sheets and subsequent aggregation.[2] By keeping the peptide chain more solvated and accessible, coupling efficiency is significantly improved.[1]
Q5: Is the pseudoproline modification permanent?
A5: No, the oxazolidine ring of the pseudoproline is not permanent. It is stable during the Fmoc-SPPS cycles but is cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native threonine residue.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Resin-Induced Aggregation: The chosen resin (e.g., high-loading polystyrene) is promoting peptide aggregation, hindering access to the coupling site. | 1. Switch to a PEG-grafted resin (e.g., TentaGel, NovaSyn® TG) or a 2-chlorotrityl resin.[1] 2. Use a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g). |
| Inefficient Activation/Coupling: Standard coupling conditions may be insufficient for this sterically demanding dipeptide. | 1. Increase the excess of the dipeptide and coupling reagents (e.g., 5-fold excess). 2. Increase the coupling time. 3. Employ microwave-assisted coupling to enhance reaction kinetics.[1] | |
| Poor Swelling of Resin | Inappropriate Solvent: The resin may not be swelling adequately in the chosen solvent, limiting reagent diffusion. | 1. Ensure the use of high-quality, peptide-synthesis-grade DMF or NMP. 2. Consider solvent mixtures known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1). |
| Unexpected Mass in Final Product | Incomplete Pseudoproline Cleavage: The TFA cleavage time may be insufficient to fully open the oxazolidine ring. | 1. Extend the TFA cleavage time (e.g., to 3 hours). 2. Ensure a standard cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) is used. |
Data Presentation: Impact of Resin Choice on Peptide Synthesis Yield
The following table summarizes a case study comparing the synthesis of a difficult peptide sequence using a standard polystyrene resin versus a PEG-based resin, both incorporating a pseudoproline dipeptide.
| Resin Type | Resin Loading | Peptide Sequence | Pseudoproline Dipeptide Used | Overall Elongation Yield |
| Rink Amide Polystyrene | 0.4 mmol/g | PADRE Epitope | Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 45% |
| Rink Amide PEGA | 0.36 mmol/g | PADRE Epitope | Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 87% |
Data adapted from a Novabiochem application note on the synthesis of a "difficult peptide". The study highlights a significant improvement in yield when a PEG-based resin is used in conjunction with a pseudoproline dipeptide.[4]
Experimental Protocols
Protocol 1: Coupling of this compound to a PEG-Grafted Resin
-
Resin Swelling: Swell the PEG-grafted resin (e.g., NovaSyn® TG, 0.25 mmol/g) in peptide-synthesis-grade DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another hour or consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 3 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups (including the Trt group), and converts the pseudoproline back to a native threonine residue.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify by reverse-phase HPLC.
Visualizations
Caption: Workflow for coupling this compound.
References
challenges in the synthesis of hydrophobic peptides and solutions
Welcome to the Technical Support Center for the synthesis of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis of these difficult sequences.
Troubleshooting Guides
Problem: Low yield and purity of my hydrophobic peptide.
This is a common issue stemming from the inherent properties of hydrophobic peptides, primarily their tendency to aggregate. This aggregation can lead to incomplete deprotection and coupling reactions during solid-phase peptide synthesis (SPPS). Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and purity in hydrophobic peptide synthesis.
Step 1: Analyze Your Peptide Sequence
-
High Hydrophobicity: Peptides with a high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Met, Ala) are prone to aggregation.[1]
-
β-Sheet Formation: Sequences with alternating hydrophobic and hydrophilic residues, or stretches of β-branched amino acids, have a high propensity to form β-sheets, leading to aggregation.[2][3]
Step 2: Evaluate and Optimize Synthesis Conditions
If your sequence is identified as aggregation-prone, consider the following modifications to your synthesis protocol:
-
Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain. While DMF is common, NMP can be more effective for hydrophobic peptides due to its lower polarity.[4][5] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used successfully.[3][6]
-
Resin Selection: The choice of resin can significantly impact synthesis success. Low-substitution resins are generally recommended for long or difficult sequences to reduce inter-chain aggregation.[3] Hydrophilic resins like PEG-based resins (e.g., ChemMatrix®) can also improve solvation of the peptide chain.[6][7]
-
Coupling Reagents: For difficult couplings, more potent coupling reagents can improve reaction efficiency. HATU is often preferred over HBTU due to its faster reaction kinetics and lower risk of epimerization.[8][9]
Step 3: Implement Advanced Aggregation-Disrupting Techniques
If optimizing standard conditions is insufficient, employ specialized chemical strategies:
-
Backbone Protection (Hmb/Dmb): Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone amide nitrogen physically blocks hydrogen bond formation, preventing aggregation.[5][10] These are typically introduced as dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH.[10][11]
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[4][12] They are introduced as dipeptides and are cleaved under standard TFA conditions to yield the native amino acid.[13]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions, reducing the time available for aggregation to occur.[13][14] It has been shown to significantly improve the purity of difficult sequences like Aβ(1-42).[13][14][15]
Step 4: Refine Cleavage and Purification
-
Cleavage Cocktail: The composition of the cleavage cocktail is critical for efficiently cleaving the peptide from the resin and removing side-chain protecting groups. A common cocktail for routine cleavage is TFA/TIS/water (95:2.5:2.5).[16][17] For peptides containing sensitive residues like Cys, Trp, or Met, scavengers such as EDT or thioanisole (B89551) should be added.[18]
-
Solubilization of Crude Peptide: After cleavage, hydrophobic peptides often precipitate and are difficult to dissolve for purification. Initial dissolution in a strong organic solvent like DMSO or DMF, followed by gradual addition of an aqueous buffer, is often effective.[14] Sonication can also aid in dissolution.[14] For highly aggregated peptides, chaotropic agents like 6 M guanidine-HCl can be used, but may need to be removed prior to biological assays.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the difficulty in synthesizing hydrophobic peptides?
The main challenge is the tendency of the growing peptide chains to aggregate on the solid support.[1][3] This is caused by intermolecular hydrogen bonding between the peptide backbones, often leading to the formation of stable β-sheet structures.[2][3] This aggregation prevents the full access of reagents to the N-terminus of the peptide, resulting in incomplete acylation and deprotection reactions, which in turn leads to low yields and the presence of deletion sequences in the crude product.[1]
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
While there is no foolproof method, several factors can indicate a potentially "difficult" sequence:
-
High content of hydrophobic amino acids: Especially β-branched residues like Val, Ile, and Thr.[3]
-
Repetitive sequences of the same amino acid.
-
Alternating hydrophobic and hydrophilic residues.
-
Sequences known to form stable secondary structures.
Online tools are available that can predict aggregation-prone regions within a peptide sequence based on its amino acid composition.
Q3: What are "pseudoproline dipeptides" and how do they work?
Pseudoproline dipeptides are derivatives of Ser and Thr where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[4][12] This structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of inter-chain hydrogen bonds that lead to aggregation.[4][13] They are incorporated as dipeptide units during SPPS and are stable to the basic conditions of Fmoc deprotection but are readily cleaved by TFA during the final cleavage step, regenerating the native Ser or Thr residue.[13]
Q4: What is backbone protection and when should I use it?
Backbone protection involves the temporary modification of the backbone amide nitrogen with a protecting group, such as Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl).[5][10] This modification physically hinders the formation of hydrogen bonds between peptide chains, thus preventing aggregation.[5] It is a powerful strategy for synthesizing highly aggregation-prone sequences, such as amyloid peptides.[5] Dmb-protected dipeptides, like Fmoc-Xaa-(Dmb)Gly-OH, are commonly used to introduce this modification.[10][11]
Q5: How does microwave-assisted peptide synthesis improve the synthesis of hydrophobic peptides?
Microwave energy accelerates the rates of both the coupling and deprotection steps in SPPS.[13][19] This rapid synthesis cycle reduces the overall time the peptide spends on the resin, thereby minimizing the time available for aggregation to occur.[20] For difficult sequences like Aβ(1-42), microwave synthesis has been shown to produce the target peptide in higher purity and yield compared to conventional methods.[13][14][15]
Q6: What are hydrophilic tags and how can they help?
Hydrophilic tags are temporary solubilizing groups that can be attached to a hydrophobic peptide to improve its solubility during synthesis and purification.[8][21] These tags are often composed of charged amino acids like arginine or lysine (B10760008) (e.g., a poly-Arg tag).[3][22] They can be attached to the N-terminus, C-terminus, or a side chain of the peptide.[8][21] After successful synthesis and purification, the tag is cleaved off to yield the native hydrophobic peptide.[8] This strategy has been shown to significantly improve the handling and purification of otherwise intractable peptides.[12]
Q7: My hydrophobic peptide won't dissolve after cleavage. What should I do?
This is a common problem. Here is a general protocol for solubilizing a hydrophobic peptide:
-
Start with a small amount of the lyophilized peptide.
-
Try dissolving in a small volume of a strong organic solvent such as DMSO, DMF, or NMP.[14]
-
Once dissolved, slowly add your desired aqueous buffer (e.g., water, PBS) to the peptide solution while vortexing.[14]
-
If the peptide precipitates, you may have exceeded its solubility limit. You may need to start over and aim for a lower final concentration.
-
Sonication can be used to aid dissolution.[14]
-
For extremely difficult cases, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used, but be aware that these may need to be removed for downstream applications.[2]
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to help in selecting the appropriate synthesis strategy.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Aβ(1-42) Peptide
| Parameter | Microwave-Assisted SPPS (86°C) | Conventional SPPS (86°C) | Reference |
| Crude Yield | 78% | 76% | [2][14] |
| Crude Purity | ~77% | Lower (not specified) | [15] |
| Synthesis Time | ~15 hours | >48 hours | [14][20] |
Table 2: Impact of Solvents on Hydrophobic Peptide Synthesis Yield
| Peptide Sequence | Solvent | Yield | Reference |
| Rat Bradykinin Receptor Fragment (34-mer) | DMF | 4% | [3][6] |
| Rat Bradykinin Receptor Fragment (34-mer) | 80% NMP/DMSO | 12% | [3][6] |
Table 3: Comparison of Coupling Reagents for a Difficult Sequence (ACP 65-74)
| Coupling Reagent | Purity | Relative Coupling Efficiency | Reference |
| HATU | Higher (fewer deletion products) | High | [8] |
| HBTU | Lower (more deletion products) | High, but generally lower than HATU | [8][9] |
Table 4: Solubility Enhancement with Hydrophilic Tags
| Protein/Peptide | Tag | Fold Increase in Solubility | Reference |
| BPTI-22 | C-terminal 5x Lysine | 4.2 | [19] |
| BPTI-22 | C-terminal 5x Arginine | 4.8 | [19] |
| BPTI-22 | C-terminal 6x Arginine | 6.2 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SPPS of a Hydrophobic Peptide
This protocol provides a general guideline. Specific parameters may need to be optimized for your particular peptide.
Workflow for Microwave-Assisted SPPS
Caption: General workflow for Fmoc-based microwave-assisted solid-phase peptide synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., ChemMatrix® Rink Amide) in DMF in a microwave peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave irradiation for 3-5 minutes at a controlled temperature (e.g., 75-90°C).
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents) with a coupling reagent like HATU (4.9 equivalents) and a base like DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation for 5-10 minutes at a controlled temperature (e.g., 75-90°C). For sensitive residues like His and Cys, coupling may be performed at a lower temperature or at room temperature for a longer duration to prevent racemization.[14]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours at room temperature.[23][24]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.
Protocol 2: Incorporation of a Dmb-Dipeptide
-
Synthesis up to the Insertion Point: Synthesize the peptide chain up to the residue preceding the desired Dmb-dipeptide insertion site using standard Fmoc-SPPS protocols.
-
Coupling of the Dmb-Dipeptide:
-
Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) (1.5-2 equivalents) and an activating agent like HATU (1.5-2 equivalents) in DMF.[3]
-
Add a base such as DIPEA (3-4 equivalents).
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.
-
-
Continue Synthesis: After confirming the completion of the coupling, continue with the synthesis of the remaining peptide sequence using standard protocols. The Dmb group is stable to the basic conditions of Fmoc deprotection and is removed during the final TFA cleavage.[5]
Protocol 3: Attaching a C-terminal Poly-Arginine Tag
-
Resin Selection: Start with a resin suitable for C-terminal modification, such as a pre-loaded Wang or Sieber amide resin with the first amino acid of the hydrophilic tag (Arginine).
-
Synthesis of the Poly-Arg Tag: Synthesize the poly-arginine chain (e.g., 6-9 residues) using standard Fmoc-SPPS protocols. Use a protected Arginine derivative such as Fmoc-Arg(Pbf)-OH.
-
Synthesis of the Hydrophobic Peptide: After the synthesis of the poly-Arg tag, continue directly with the synthesis of your target hydrophobic peptide sequence onto the N-terminus of the tag.
-
Cleavage and Purification: Cleave the entire peptide-tag construct from the resin and deprotect using a standard TFA cocktail. The presence of the poly-Arg tag should keep the construct soluble in aqueous buffers, facilitating purification by RP-HPLC.
-
Tag Cleavage (if required): If a cleavable linker was incorporated between the tag and the peptide, the tag can be removed post-purification according to the specific linker's cleavage chemistry. If no cleavable linker is used, the tag will remain attached to the final product.
Logical Relationship for Solution Selection
Caption: Decision-making flowchart for selecting appropriate solutions based on the nature of the synthesis challenge.
References
- 1. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chempep.com [chempep.com]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. peptide.com [peptide.com]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. Mutational analysis of protein solubility enhancement using short peptide tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 21. genscript.com [genscript.com]
- 22. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. merckmillipore.com [merckmillipore.com]
Technical Support Center: Monitoring Difficult Couplings in SPPS with Pseudoprolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring difficult couplings during Solid-Phase Peptide Synthesis (SPPS) when utilizing pseudoproline dipeptides.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Positive Kaiser or Chloranil Test After Coupling with a Pseudoproline Dipeptide
Symptoms:
-
A positive colorimetric test (blue beads for Kaiser test on primary amines, blue-green for Chloranil test on secondary amines) indicates the presence of unreacted free amines on the resin after a coupling step.[1]
Possible Causes:
-
Steric Hindrance: The amino acid being coupled to the pseudoproline-containing peptide is sterically bulky, slowing down the reaction.
-
Peptide Aggregation: Despite the presence of a pseudoproline, the peptide sequence may still be prone to aggregation, hindering access to the N-terminal amine.[2]
-
Insufficient Reagents or Reaction Time: The equivalents of amino acid or coupling reagents, or the coupling time, were not sufficient for the specific coupling.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Recouple (Double Coupling) | Prepare a fresh solution of the activated amino acid and repeat the coupling step. It is often beneficial to extend the reaction time for the second coupling. |
| 2 | Change Coupling Reagents | If the second coupling is unsuccessful, consider using a more potent coupling reagent such as HATU or HCTU. |
| 3 | Capping | If recoupling fails, cap the unreacted amines to prevent the formation of deletion peptides in the final product. |
Detailed Recoupling Protocol:
-
Following the positive monitoring test, wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents from the first coupling.
-
Prepare a fresh activation mixture of the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activation mixture to the resin and allow it to react for at least 1-2 hours. For particularly difficult couplings, this time can be extended.
-
After the recoupling, wash the resin again with DMF (3 x 1 min) and perform another monitoring test.
Detailed Capping Protocol:
-
If the monitoring test is still positive after recoupling, wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of the capping reagents.
-
Perform a final monitoring test to confirm the absence of free amines.
Issue 2: False Negative or Ambiguous Kaiser Test Results
Symptoms:
-
The Kaiser test shows a very faint blue or is negative, but subsequent couplings are inefficient, suggesting the presence of unreacted amines.
Possible Causes:
-
Severe On-Resin Aggregation: The peptide chains are so aggregated that the ninhydrin (B49086) reagent cannot access the free N-terminal amines.[3]
-
Steric Shielding near the N-terminus: Bulky protecting groups on adjacent amino acids may physically block the N-terminal amine from reacting with the test reagents.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Use an Alternative Test | The Chloranil test is often more reliable for detecting secondary amines and can sometimes give a clearer result in cases of aggregation.[1] |
| 2 | Perform a Test Cleavage and Analysis | Cleave a small amount of peptide from the resin and analyze it by mass spectrometry to determine if the previous coupling was successful. |
| 3 | Change Solvents | Solvents like NMP or the use of "magic mixtures" (e.g., DCM/DMF/NMP with additives) can help to disrupt aggregation and improve reagent accessibility. |
Detailed Chloranil Test Protocol: Reagents:
-
Solution A: 2% Acetaldehyde in DMF
-
Solution B: 2% p-Chloranil in DMF
Procedure:
-
Take a small sample of resin beads (approx. 1-5 mg) in a small test tube.
-
Add one drop of Solution A.
-
Add one drop of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Interpretation: Blue or blue-green beads indicate the presence of free secondary amines (incomplete coupling). Yellow beads indicate a complete coupling.[4]
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they help in difficult couplings?
A1: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[5] This modification introduces a "kink" in the peptide backbone, similar to proline.[6] This disruption of the linear structure helps to prevent the formation of secondary structures like β-sheets, which are a primary cause of on-resin aggregation during SPPS.[2] By minimizing aggregation, pseudoprolines improve the solvation of the peptide chain, making the N-terminal amine more accessible for subsequent coupling reactions.[2] This leads to increased coupling efficiency, higher crude peptide purity, and improved overall yield.[7]
Q2: When should I consider using a pseudoproline dipeptide in my peptide sequence?
A2: You should consider incorporating a pseudoproline dipeptide when your peptide sequence contains motifs known to be prone to aggregation. General guidelines for their use include:
-
Hydrophobic stretches: Insert a pseudoproline before a sequence of hydrophobic residues.[7]
-
β-sheet forming sequences: Use pseudoprolines to break up sequences with a high propensity for forming β-sheets.
-
Long peptides: For peptides longer than 30 amino acids, incorporating pseudoprolines at regular intervals (e.g., every 6-10 residues) can significantly improve synthesis outcomes.[7]
-
Known "difficult sequences": If a particular sequence has been reported to be difficult to synthesize, the prophylactic use of pseudoprolines is recommended.
Q3: How do I interpret the results of monitoring tests when using pseudoprolines?
A3: The interpretation of monitoring tests remains largely the same.
-
Kaiser Test: This test detects primary amines. Since the N-terminus of the growing peptide chain after the incorporation of a pseudoproline dipeptide will be a primary amine (unless the next amino acid is proline), the Kaiser test is still applicable. A blue color indicates an incomplete coupling.
-
Chloranil Test: This test is particularly useful for detecting secondary amines, such as the N-terminal amine of proline. It can also be used as a confirmatory test if the Kaiser test results are ambiguous. A blue-green color indicates the presence of free amines.[1][4]
It is important to note that severe aggregation can sometimes lead to false negatives with any colorimetric test.[3] If you suspect this is the case, a test cleavage and mass spectrometry analysis is the most definitive method to assess coupling efficiency.
Q4: Are there any known side reactions associated with pseudoproline dipeptides?
A4: While generally robust, some side reactions have been reported, particularly under harsh conditions such as elevated temperatures and pressures used in flow peptide synthesis.[8] These can include the formation of an imine derivative of the pseudoproline moiety.[8][9] Under standard SPPS conditions, these side reactions are less common. It is crucial to follow established protocols and avoid excessive heating when using pseudoproline dipeptides.
Data Presentation
The inclusion of pseudoproline dipeptides can significantly enhance the crude yield and purity of difficult-to-synthesize peptides. The following table summarizes a comparative synthesis of the amyloid β-peptide (1-42), a notoriously difficult sequence.
| Synthesis Strategy | Crude Yield | Reference |
| Standard Fmoc/tBu SPPS | 33% | [10] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | [10] |
Experimental Protocols
General Monitoring of Coupling Reactions
This workflow outlines the decision-making process when a difficult coupling is encountered.
Caption: Decision workflow for monitoring and troubleshooting difficult couplings.
Signaling Pathways and Logical Relationships
The Role of Pseudoprolines in Preventing Aggregation
This diagram illustrates the mechanism by which pseudoproline dipeptides disrupt peptide chain aggregation.
Caption: Mechanism of pseudoproline action in preventing on-resin aggregation.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Crude Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the synthesis of peptides, particularly for those intended for therapeutic applications. The incorporation of pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, is a powerful strategy to mitigate aggregation during solid-phase peptide synthesis (SPPS), often resulting in cleaner crude products.[1][2] However, even with these advanced building blocks, robust analytical methods are required to quantify the purity of the crude peptide and identify any synthesis-related impurities.
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of a crude peptide containing the this compound dipeptide. We will explore the impact of key chromatographic parameters—column chemistry, gradient profile, and mobile phase composition—on the separation and quantification of the target peptide from common impurities.
Experimental Protocols
Detailed methodologies for the comparative HPLC analyses are provided below. These protocols are designed to be representative of typical conditions used for crude peptide analysis.
Sample Preparation:
The crude peptide, synthesized using standard Fmoc-SPPS chemistry and incorporating this compound, is cleaved from the resin and the side-chain protecting groups are removed. The resulting crude peptide is precipitated, washed, and dried. A stock solution of the crude peptide is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water, to a final concentration of 1 mg/mL. The sample is filtered through a 0.22 µm syringe filter before injection.
Instrumentation:
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is used for all analyses. Data acquisition and processing are performed using appropriate chromatography software.
Method 1: Standard C18 Column with a Standard Gradient
-
Column: C18 Reverse-Phase, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Method 2: Standard C18 Column with a Focused Gradient
-
Column: C18 Reverse-Phase, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 20% to 50% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Method 3: C4 Column with a Standard Gradient
-
Column: C4 Reverse-Phase, 5 µm particle size, 300 Å pore size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Data Presentation and Comparison
The following tables summarize hypothetical, yet representative, quantitative data from the HPLC analysis of a crude peptide containing this compound using the three methods described above. This data illustrates the expected impact of varying column chemistry and gradient profiles on key analytical parameters.
Table 1: Comparison of HPLC Methods for Crude Peptide Purity Analysis
| Parameter | Method 1 (C18, Standard Gradient) | Method 2 (C18, Focused Gradient) | Method 3 (C4, Standard Gradient) |
| Crude Purity (%) | 85.2 | 84.8 | 85.5 |
| Retention Time (min) | 18.5 | 22.1 | 16.2 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | 1.5 |
| Peak Tailing Factor | 1.2 | 1.1 | 1.4 |
Interpretation of Results:
-
Crude Purity: The calculated crude purity remains relatively consistent across the different methods, as it represents the total area of the main peak relative to all peaks. However, the accuracy of this measurement is highly dependent on the resolution of all impurities.
-
Retention Time: The C4 column (Method 3) exhibits the lowest retention time for the main peptide, which is expected due to its lower hydrophobicity compared to the C18 column.[3] The focused gradient (Method 2) results in a longer retention time as the shallower gradient slope allows for more interaction with the stationary phase.[4]
-
Resolution: Method 2, utilizing a C18 column with a focused gradient, provides the best resolution between the main peptide peak and its closest eluting impurity.[4] This is a critical parameter for accurate purity assessment and for the development of preparative purification methods. The C4 column (Method 3) shows the poorest resolution in this hypothetical scenario, which can sometimes occur with shorter peptides that may not interact as effectively with the less retentive stationary phase.[3]
-
Peak Tailing Factor: The focused gradient on the C18 column (Method 2) also yields the best peak shape, with a tailing factor closest to 1. This indicates a more efficient separation process.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical framework for comparing the different HPLC methods.
References
Unraveling Peptide Aggregation: A Comparative Guide to Pseudoproline Dipeptides and Other Anti-Aggregation Strategies
For researchers, scientists, and drug development professionals grappling with the challenge of peptide aggregation during synthesis, this guide offers an objective comparison of pseudoproline dipeptides against other leading anti-aggregation strategies. We delve into the mechanisms, quantitative performance, and experimental protocols to provide a comprehensive resource for optimizing the synthesis of "difficult" peptides.
Peptide aggregation, driven by the formation of intermolecular β-sheets, is a significant hurdle in solid-phase peptide synthesis (SPPS), leading to poor yields, low purity, and, in some cases, complete synthesis failure. To counter this, various strategies have been developed to disrupt these aggregation-prone structures. This guide focuses on a comparative analysis of pseudoproline dipeptides, 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids, 2,4-dimethoxybenzyl (Dmb)-protected amino acids, and the depsipeptide method.
Mechanism of Action: Disrupting the Fold
At the core of these anti-aggregation strategies lies the principle of disrupting the hydrogen bonding patterns that lead to β-sheet formation. Each method, however, employs a unique chemical approach to achieve this.
Pseudoproline Dipeptides: These building blocks introduce a "kink" into the peptide backbone.[1][2] Derived from serine, threonine, or cysteine residues, they form a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring structure that mimics the constrained conformation of proline.[1] This steric hindrance disrupts the formation of regular secondary structures, enhancing the solvation of the growing peptide chain and improving coupling efficiencies.[1]
Hmb/Dmb-Protected Amino Acids: The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are backbone-protecting groups. They are attached to the backbone amide nitrogen of an amino acid, effectively blocking the hydrogen bond donor capability of the amide proton. This prevention of intermolecular hydrogen bonding solubilizes the growing peptide chain.[3]
Depsipeptide Method: This strategy involves the temporary replacement of an amide bond with an ester bond (a depsipeptide linkage) at a serine or threonine residue.[1][4][5] The absence of the amide proton at this position disrupts the regular hydrogen-bonding network responsible for aggregation. The native amide bond is readily restored under mild basic conditions after synthesis.[4][5]
Quantitative Performance Comparison
The true measure of an anti-aggregation strategy lies in its ability to improve the yield and purity of the final peptide product. While direct, comprehensive comparative studies across all strategies for a single "difficult" peptide are scarce, data from various syntheses of aggregation-prone peptides provide valuable insights.
One of the most challenging sequences to synthesize is human amylin (IAPP), a 37-residue peptide highly prone to aggregation. Standard Fmoc-SPPS of IAPP often results in only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides has been shown to enable the synthesis of IAPP in high yield, with a crude product of sufficient purity for subsequent disulfide bond formation.[6]
A direct comparative study between Hmb-protected amino acids and pseudoproline dipeptides for the synthesis of "difficult" peptides concluded that pseudoproline incorporation was superior in improving the purity of crude peptides.[7] The study noted that the coupling of the amino acid immediately following an Hmb-protected residue could be slow and incomplete, impacting the overall efficiency.[7]
The depsipeptide method has also proven effective for the synthesis of challenging sequences that are difficult to obtain using standard protocols.[1][4][5]
Below is a summary of the qualitative and quantitative data gathered from the synthesis of various "difficult" peptides.
| Anti-Aggregation Strategy | Model Peptide | Reported Yield | Reported Purity | Key Findings & Citations |
| Pseudoproline Dipeptides | Human Amylin (IAPP) | High Yield (quantitative data not specified) | Sufficient for disulfide formation | Standard Fmoc SPPS yielded only traces of the product.[2][6] |
| "Difficult" Peptides (General) | - | Superior to Hmb | Pseudoproline incorporation resulted in substantial improvements in crude peptide purity.[7] | |
| Hmb-Protected Amino Acids | "Difficult" Peptides (General) | - | Improved vs. Standard SPPS | Effective, but can lead to slow and incomplete coupling of the subsequent amino acid.[7] |
| Dmb-Protected Amino Acids | Peptides with Asp-Gly sequence | - | Improved vs. Standard SPPS | Prevents aspartimide formation.[8] |
| Depsipeptide Method | Asn(15) analog of WW domain FBP28 | Successful Synthesis | - | Impossible to obtain using standard protocols.[4][9] |
| Amyloid β-peptide (Aβ1-42) | - | Improved Solubility | The isopeptide showed improved solubility and reduced propensity for fibril formation. |
Experimental Protocols
Detailed and optimized experimental protocols are critical for the successful implementation of these anti-aggregation strategies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aggregation-Prone Peptide using Pseudoproline Dipeptides
This protocol is adapted from the successful synthesis of human Amylin (IAPP).[6]
-
Resin Selection and Preparation:
-
Start with a low-loading Rink Amide resin (e.g., 0.3-0.5 mmol/g).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, HCTU (3.98 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Couple for 30-60 minutes.
-
For the incorporation of a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH), use the same coupling conditions as for standard amino acids.
-
Monitor coupling completion using a Kaiser test. Double coupling may be necessary for difficult couplings.
-
-
Cleavage and Deprotection:
-
After synthesis completion, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Manual Coupling of Dmb-Dipeptides in SPPS
This protocol provides a general method for the incorporation of Dmb-dipeptides.
-
Reagent Preparation:
-
Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (5 equivalents) and a coupling reagent such as HBTU or HATU (5 equivalents) in a minimum volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the Fmoc-deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the completion of the coupling using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
-
Protocol 3: Depsipeptide Synthesis via Fmoc-SPPS
This protocol outlines the general steps for depsipeptide synthesis.[4][9]
-
Depsidipeptide Block Synthesis:
-
Synthesize the Fmoc-depsidipeptide building block in solution prior to SPPS. This typically involves coupling an Fmoc-protected amino acid to an α-hydroxy acid.
-
-
Solid-Phase Synthesis:
-
Utilize a trityl chloride resin for SPPS.
-
Couple the depsidipeptide block to the resin using DIC and OxymaPure.
-
Perform standard Fmoc-SPPS cycles for chain elongation.
-
-
Cleavage:
-
Cleave the depsipeptide from the resin using a mild cleavage cocktail (e.g., TFA/DCM/TIPS - 50:48:2) to avoid hydrolysis of the ester bond.
-
-
O-to-N Acyl Shift:
-
Treat the purified depsipeptide with a mild base (e.g., in a slightly basic buffer) to induce the O-to-N acyl shift, converting the ester linkage to the native amide bond.
-
Visualizing the Strategies
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of action and experimental workflows.
Caption: The pathway of standard peptide aggregation during SPPS.
Caption: Mechanisms of different anti-aggregation strategies.
Caption: A generalized workflow for SPPS with anti-aggregation strategies.
Conclusion: Selecting the Optimal Strategy
The choice of an anti-aggregation strategy is highly dependent on the specific peptide sequence and the nature of the synthetic challenge.
-
Pseudoproline dipeptides are a powerful and often superior choice for sequences containing serine, threonine, or cysteine residues, demonstrating significant improvements in yield and purity for highly aggregation-prone peptides.
-
Hmb and Dmb-protected amino acids offer a more general approach as they are not limited to specific residues. However, potential issues with coupling efficiency following the modified residue should be considered.
-
The depsipeptide method provides an effective alternative for serine and threonine-containing peptides, particularly for sequences that are otherwise impossible to synthesize.
By understanding the mechanisms, performance, and protocols of these different strategies, researchers can make informed decisions to overcome the challenges of peptide aggregation and successfully synthesize even the most "difficult" of sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. providence.elsevierpure.com [providence.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Aggregation-Busting Alternatives in Peptide Synthesis: Dmb-Gly and Hmb-Amino Acids vs. Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals grappling with the synthesis of "difficult" peptide sequences, the challenge of on-resin aggregation is a significant hurdle, often leading to low yields and impure products. While pseudoproline dipeptides have long been a valuable tool, alternatives like 2,4-dimethoxybenzyl (Dmb)-glycine dipeptides and 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids offer distinct advantages, particularly for sequences lacking serine or threonine residues.
This guide provides an objective comparison of these aggregation-inhibiting strategies, supported by available experimental data, to assist in the selection of the most effective approach for overcoming synthetic challenges. We delve into the mechanisms of action, performance data, and detailed experimental protocols for the successful incorporation of these powerful tools in solid-phase peptide synthesis (SPPS).
At a Glance: A Head-to-Head Comparison
The choice between pseudoproline dipeptides, Dmb-Gly dipeptides, and Hmb-protected amino acids hinges on the specific peptide sequence, the nature of the difficult segment, and the synthetic strategy employed. The following table summarizes the key features and performance aspects of each alternative.
| Feature | Pseudoproline Dipeptides | Dmb-Gly Dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) | Hmb-Protected Amino Acids (e.g., Fmoc-(Hmb)Gly-OH) |
| Primary Function | Induces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets. | Prevents inter- and intramolecular hydrogen bonding through backbone amide protection. | Prevents inter- and intramolecular hydrogen bonding by protecting the backbone amide. |
| Building Block | Dipeptide derivative of Serine, Threonine, or Cysteine (e.g., Fmoc-Xaa-Ser(ψPro)-OH). | Dipeptide derivative of Glycine (e.g., Fmoc-Ala-(Dmb)Gly-OH). | Individual amino acid derivative (e.g., Fmoc-(Hmb)Ala-OH). |
| Applicability | Limited to sequences containing Ser, Thr, or Cys residues. | Applicable to any Glycine-containing sequence. | Can be incorporated at almost any position in the peptide chain. |
| Performance | Generally considered highly effective in improving purity and yield, with reported yield increases of up to 10-fold in highly aggregated sequences. | Effective in preventing aggregation, especially in Gly-rich sequences. Also prevents aspartimide formation at Asp-Gly sites. | Effective in a wide range of difficult peptides, but can lead to slow and incomplete coupling of the subsequent amino acid. |
| Key Advantage | Robust and well-established method for Ser/Thr/Cys-containing peptides. | Versatility for Gly-containing sequences and prevention of a common side reaction. | Broad applicability to various amino acid residues. |
| Potential Drawback | Limited applicability based on amino acid sequence. | Primarily limited to Glycine residues. | Difficult and slow coupling of the subsequent amino acid. Hmb derivatives can form cyclic lactones, reducing yield. |
Quantitative Performance Insights
Table 1: Performance in the Synthesis of Human Amylin (IAPP) (8-37)
| Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Standard Fmoc SPPS | Traces | Not Reported | [1] |
| With Pseudoproline Dipeptides | Successful Synthesis | Not Reported | [1] |
| With Dmb-Gly Dipeptides | Improved Yield and Purity | Data not quantified in direct comparison | [2] |
Table 2: Performance in the Synthesis of Amyloid Beta (Aβ1-42)
| Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Standard Fmoc SPPS | 33% | Not Reported | [3][4] |
| With Pseudoproline Dipeptides | 57% | Not Reported | [4] |
| With Hmb-Amino Acids | Improved Purity | Data not quantified in direct comparison | [5] |
A comparative study concluded that while both pseudoproline and Hmb-backbone protection substantially improve the purity of crude peptides, pseudoproline incorporation was found to be superior due to the challenges associated with the coupling step following an Hmb-modified residue.[6]
Mechanisms of Action and Experimental Workflows
To effectively implement these strategies, it is crucial to understand their underlying mechanisms and the corresponding experimental workflows.
Disrupting Aggregation: A Visual Explanation
dot
Caption: Mechanisms of aggregation prevention by pseudoproline dipeptides and Dmb/Hmb derivatives.
Experimental Workflow: Incorporation in Automated SPPS
The following diagram outlines the general workflow for incorporating these specialized building blocks into an automated solid-phase peptide synthesis protocol.
dot
Caption: General workflow for incorporating aggregation-inhibiting building blocks in automated SPPS.
Detailed Experimental Protocols
The successful application of these alternatives requires optimized protocols for both the coupling and cleavage/deprotection steps.
Protocol 1: Automated Incorporation of Fmoc-Ala-(Dmb)Gly-OH
This protocol is designed for a standard automated peptide synthesizer using Fmoc chemistry.
1. Reagent Preparation:
-
Fmoc-Ala-(Dmb)Gly-OH Solution: Prepare a 0.2 M to 0.5 M solution of Fmoc-Ala-(Dmb)Gly-OH in N,N-dimethylformamide (DMF).
-
Activator Solution: Prepare a solution of an appropriate activating agent. For example, a 0.5 M solution of HATU in DMF with 2 equivalents of N,N-diisopropylethylamine (DIEA).
-
Deprotection Solution: 20% piperidine (B6355638) in DMF.
2. Automated Synthesizer Cycle for Dmb-Dipeptide Incorporation:
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Perform the standard deprotection cycle with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Deliver the Fmoc-Ala-(Dmb)Gly-OH solution (1.5 to 2 equivalents relative to resin loading) to the reaction vessel.
-
Deliver the activator solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. A double coupling may be beneficial for particularly difficult sequences.
-
-
Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIEA in DMF.
3. Subsequent Cycles:
-
Proceed with the standard automated Fmoc-SPPS protocol for the subsequent amino acid couplings.
Protocol 2: Automated Incorporation of an Fmoc-(Hmb)-Amino Acid
Due to the steric hindrance of the Hmb group, coupling of the subsequent amino acid requires a more robust activation method.
1. Reagent Preparation:
-
Fmoc-(Hmb)-Amino Acid Solution: Prepare a 0.2 M to 0.5 M solution in DMF.
-
Activator for Hmb-AA: Use a standard activator like HATU/DIEA for the incorporation of the Hmb-protected amino acid itself.
-
Activator for the next Amino Acid: A more potent activating agent such as PyBrOP or the use of pre-formed Fmoc-amino acid fluorides is recommended. Symmetrical anhydrides have also been shown to be effective.
2. Automated Synthesizer Cycle for Hmb-Amino Acid Incorporation:
-
Incorporate Fmoc-(Hmb)-AA: Follow the standard coupling protocol as described in Protocol 1.
-
Fmoc Deprotection: Perform the standard deprotection cycle.
-
Washing: Wash the resin thoroughly with DMF.
3. Coupling of the Subsequent Amino Acid:
-
Activation: Use a more powerful activation method. If using PyBrOP, allow for a longer pre-activation time.
-
Coupling: Extend the coupling time to 4-12 hours. Monitoring the reaction for completeness is highly recommended. A double coupling is often necessary.
-
Washing: Thoroughly wash the resin with DMF.
Protocol 3: Cleavage and Deprotection of Peptides Containing Dmb or Hmb Groups
The Dmb and Hmb protecting groups are labile to trifluoroacetic acid (TFA) and are removed during the final cleavage step.
1. Reagent Preparation:
-
Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) can be used. A simpler and less odorous alternative for most sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing tryptophan, the use of Fmoc-Trp(Boc) is strongly recommended to prevent side-chain modification by the cleaved Dmb or Hmb cations.[7]
2. Cleavage and Deprotection Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
3. Post-Cleavage Handling:
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The synthesis of difficult peptide sequences remains a significant challenge, but the strategic incorporation of aggregation-inhibiting building blocks can dramatically improve outcomes. While pseudoproline dipeptides are a powerful and established tool for sequences containing serine, threonine, or cysteine, Dmb-Gly dipeptides and Hmb-protected amino acids offer valuable and versatile alternatives. Dmb-Gly dipeptides are particularly advantageous for glycine-rich sequences and for preventing aspartimide formation. Hmb-protected amino acids provide the broadest applicability but come with the challenge of a difficult subsequent coupling step.
By understanding the mechanisms, performance characteristics, and optimized protocols for each of these alternatives, researchers can make informed decisions to successfully synthesize even the most intractable peptide sequences, thereby advancing research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Labyrinth of Peptide Integrity: A Comparative Guide to Validation After Pseudoproline Cleavage
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the use of pseudoproline dipeptides is a powerful strategy to disrupt secondary structure formation and enhance synthesis efficiency. However, the subsequent cleavage of the pseudoproline moiety to regenerate the native serine, threonine, or cysteine residue necessitates rigorous validation to ensure the integrity of the final peptide sequence. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies, to empower researchers in selecting the most appropriate validation strategy.
The successful synthesis of complex peptides is often hampered by aggregation of the growing peptide chain. Pseudoproline dipeptides are strategically incorporated to introduce a temporary "kink" in the peptide backbone, mimicking the structure of proline and thereby preventing the formation of secondary structures like β-sheets.[1][2] Following synthesis, the pseudoproline's oxazolidine (B1195125) or thiazolidine (B150603) ring is cleaved, typically with trifluoroacetic acid (TFA), to yield the desired native peptide sequence.[2] However, this cleavage step, along with the preceding synthesis cycles, can introduce a range of impurities, including deletion sequences, insertion sequences, and byproducts from side reactions.[3] Therefore, robust analytical validation is not merely a quality control step but a critical component of reliable peptide-based research and drug development.
This guide will delve into a comparative analysis of three principal analytical techniques for assessing peptide sequence integrity post-pseudoproline cleavage: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Tandem Mass Spectrometry (MS/MS), and Edman Degradation. Additionally, we will explore the complementary role of Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique depends on a multitude of factors, including the specific information required (e.g., purity, sequence confirmation, identification of specific modifications), the amount of sample available, and the desired throughput. The following table summarizes the key performance characteristics of the most common methods.
| Feature | HPLC-MS | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Function | Purity assessment, mass confirmation | Definitive sequence verification, modification site analysis | N-terminal sequence confirmation | Structural elucidation, detection of subtle structural changes and impurities |
| Information Provided | Retention time, molecular weight of major and minor components | Fragmentation pattern for sequence determination, localization of modifications | Sequential identification of N-terminal amino acids | 3D structure, conformation, presence of structural isomers and impurities |
| Sensitivity | High (picomole to femtomole) | Very high (femtomole to attomole) | Moderate (picomole) | Lower (micromole to nanomole) |
| Throughput | High | High | Low | Low |
| Sample Requirement | Low | Very Low | Low | High |
| Key Advantage | Excellent for quantifying purity and detecting impurities with different masses. | Provides unambiguous sequence confirmation and can identify unknown modifications. | Gold standard for N-terminal sequence verification without reliance on mass. | Provides detailed structural information and can identify isomers that are mass-neutral. |
| Key Limitation | Does not provide sequence information directly. | Can be challenging to interpret complex spectra, may not distinguish isobaric residues. | Only sequences from the N-terminus, cannot detect internal modifications or blocked N-termini. | Requires larger sample amounts and specialized expertise for data interpretation. |
In-Depth Look at Validation Methodologies
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS is the workhorse for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on their physicochemical properties, primarily hydrophobicity, and provides the molecular weight of each component.
Key Applications in Pseudoproline Cleavage Validation:
-
Purity Assessment: Quantifying the percentage of the target peptide relative to impurities.
-
Detection of Deletion and Truncation Products: Identifying peptides that are shorter than the target sequence.
-
Identification of Side-Reaction Products: Detecting byproducts with different molecular weights, such as those resulting from incomplete deprotection.[4]
Interpreting the Data:
A typical HPLC chromatogram will show a major peak corresponding to the target peptide and smaller peaks representing impurities. The mass spectrometer provides the molecular weight of the species in each peak. A discrepancy between the expected and observed mass can indicate a modification or an error in the synthesis. For instance, the presence of a peak with a mass difference of -18 Da from the target peptide could suggest aspartimide formation, a common side reaction in SPPS.[5]
Experimental Protocol: HPLC-MS Analysis of a Synthetic Peptide
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% TFA in water, to a concentration of approximately 1 mg/mL.[6]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.[4]
-
Mobile Phase A: 0.1% Formic Acid (FA) in water (MS-compatible).[4]
-
Mobile Phase B: 0.1% FA in acetonitrile.[4]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 30 minutes.[7]
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Detection: UV detection at 210-230 nm is standard for peptides.[7]
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is most common for peptides.[8]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide and its potential impurities.
-
Tandem Mass Spectrometry (MS/MS)
Tandem MS is the gold standard for definitive peptide sequence verification. In this technique, a specific peptide ion is isolated, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides a "fingerprint" that can be used to deduce the amino acid sequence.
Key Applications in Pseudoproline Cleavage Validation:
-
Sequence Confirmation: Unambiguously verifying the amino acid sequence of the synthesized peptide.
-
Localization of Modifications: Pinpointing the exact location of any modifications or amino acid substitutions.
-
Identification of Unknown Impurities: The fragmentation pattern can help to identify the structure of unknown impurities.
Interpreting the Data:
The fragmentation of a peptide in an MS/MS experiment primarily occurs at the peptide bonds, generating a series of b- and y-ions. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be reconstructed. Any deviation from the expected fragmentation pattern can indicate a sequence error or a modification.
Experimental Protocol: Tandem MS Sequencing of a Synthetic Peptide
-
Sample Preparation: The sample is prepared similarly to HPLC-MS analysis, often involving an initial HPLC separation to isolate the peptide of interest.[8]
-
First Stage of Mass Spectrometry (MS1): The peptide is ionized (e.g., by ESI) and the precursor ion corresponding to the target peptide is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Second Stage of Mass Spectrometry (MS2): The resulting fragment ions are separated and detected in the second mass analyzer.
-
Data Analysis: The resulting MS/MS spectrum is analyzed, either manually or using specialized software, to determine the amino acid sequence.
Edman Degradation
Edman degradation is a classic chemical method for sequencing peptides from the N-terminus. It involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the released amino acid derivative.
Key Applications in Pseudoproline Cleavage Validation:
-
N-Terminal Sequence Confirmation: Providing an orthogonal method to MS for verifying the N-terminal sequence.[9]
-
Detecting N-terminal Modifications: Failure to obtain a sequence can indicate a blocked N-terminus.
Interpreting the Data:
Each cycle of Edman degradation yields a specific phenylthiohydantoin (PTH)-amino acid derivative, which is identified by chromatography. The sequence is built by identifying the PTH-amino acid from each consecutive cycle.
Experimental Protocol: Edman Degradation of a Synthetic Peptide
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to label the N-terminal amino group.[10][11]
-
Cleavage: The labeled N-terminal amino acid is cleaved from the peptide using a strong acid, typically anhydrous trifluoroacetic acid (TFA).[11]
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.[10]
-
Identification: The PTH-amino acid is identified by HPLC.
-
Repetition: The remaining peptide is subjected to the next cycle of degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules in solution. While not a primary sequencing technique, it is a powerful tool for assessing the overall integrity and folding of a peptide.
Key Applications in Pseudoproline Cleavage Validation:
-
Structural Integrity: Confirming that the peptide has folded into its correct conformation.
-
Detection of Isomers: Distinguishing between structural isomers, such as peptides containing aspartimide-related byproducts, which may have the same mass as the target peptide.[12][13]
-
Identification of Subtle Modifications: Detecting modifications that may not be readily apparent by mass spectrometry.
Interpreting the Data:
A 1D or 2D NMR spectrum of a peptide provides a unique fingerprint of its structure. Comparison of the spectrum of the synthesized peptide with that of a reference standard can reveal subtle differences in structure or the presence of impurities. For example, the formation of an aspartimide can lead to characteristic changes in the chemical shifts of the affected and neighboring residues.[13]
Workflow and Logical Relationships
The validation of peptide sequence integrity after pseudoproline cleavage is a multi-step process that often involves a combination of the techniques described above. A typical workflow is illustrated in the following diagram.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 12. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry [mdpi.com]
- 13. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Taming "Difficult" Peptides: A Comparative Guide to Yield Improvement in SPPS Using Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals striving for efficient solid-phase peptide synthesis (SPPS), particularly when dealing with "difficult" sequences prone to aggregation, the incorporation of pseudoproline dipeptides has emerged as a powerful strategy to significantly enhance peptide yields and purity. This guide provides a comprehensive comparison of SPPS with and without pseudoproline dipeptides, supported by experimental data, detailed protocols, and a look at alternative approaches.
The primary challenge in the synthesis of long and hydrophobic peptides is the formation of secondary structures, such as β-sheets, on the solid support. This aggregation hinders coupling and deprotection steps, leading to truncated sequences and a significant reduction in the overall yield of the desired peptide. Pseudoproline dipeptides, which are derivatives of serine, threonine, or cysteine, introduce a "kink" into the peptide backbone, effectively disrupting these problematic secondary structures and improving the solvation of the growing peptide chain.
Mechanism of Action: How Pseudoproline Dipeptides Prevent Aggregation
The core principle behind the effectiveness of pseudoproline dipeptides lies in their ability to mimic the conformational properties of proline. The oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline dipeptide induces a cis-amide bond conformation, which disrupts the hydrogen bonding patterns required for β-sheet formation. This disruption prevents the peptide chains from aggregating, thereby keeping the N-terminus accessible for efficient acylation.
Quantitative Performance: A Case Study of Amyloid-β (1-42) Synthesis
The synthesis of the amyloid-β peptide (Aβ1–42), a notoriously difficult sequence due to its high propensity for aggregation, serves as an excellent case study to demonstrate the dramatic impact of pseudoproline dipeptides on crude peptide yield.
| Synthesis Strategy | Crude Yield (%) | Reference |
| Standard Fmoc SPPS | 33% | |
| SPPS with Pseudoproline Dipeptides | 57% |
This significant increase in crude yield when using pseudoproline dipeptides highlights their efficacy in overcoming the challenges associated with aggregation-prone sequences. The improved yield translates to a more efficient synthesis process, reducing the need for multiple syntheses and simplifying purification.
Comparison with Alternative Strategies
While pseudoproline dipeptides are highly effective, other methods also exist to combat peptide aggregation in SPPS.
| Strategy | Mechanism of Action | Advantages | Limitations |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting secondary structures. | High efficacy in preventing aggregation, significant yield improvement, commercially available. | Limited to sequences containing Ser, Thr, or Cys. |
| Hmb/Dmb-protected Amino Acids | N-2-hydroxy-4-methoxybenzyl (Hmb) or N-2,4-dimethoxybenzyl (Dmb) groups on the backbone amide nitrogen disrupt hydrogen bonding. | Applicable to a wider range of amino acids compared to pseudoprolines. | Coupling to the Hmb/Dmb-protected nitrogen can be sterically hindered and slow. |
| Chaotropic Salts | Salts like LiCl or KSCN are added to the coupling mixture to disrupt hydrogen bonds and solvate the peptide chain. | Simple to implement with standard protocols. | Can be difficult to remove during washing steps and may interfere with subsequent reactions. |
| Special Solvents/Elevated Temperature | Using solvents like NMP/DMSO or increasing the reaction temperature can improve solvation and reduce aggregation. | Can be effective for moderately difficult sequences. | May not be sufficient for highly aggregating peptides and can increase the risk of side reactions. |
In a comparative context, pseudoproline dipeptides are often considered superior for sequences containing compatible residues due to their profound impact on yield and purity with minimal changes to standard protocols.
Experimental Protocols
The following protocols outline the general steps for the synthesis of Aβ1–42 using standard Fmoc SPPS and with the incorporation of a pseudoproline dipeptide.
Standard Fmoc SPPS of Aβ1–42
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Aβ1–42 sequence.
-
Final Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Precipitate the crude peptide in cold ether and purify by HPLC.
SPPS of Aβ1–42 with a Pseudoproline Dipeptide
The protocol is similar to the standard method, with a key modification at the point of incorporating the pseudoproline dipeptide. For Aβ1–42, a suitable position for insertion would be at a Ser or Thr residue, for example, incorporating Fmoc-Gly-Ser(ψMe,MePro)-OH.
-
Steps 1-3: Follow the standard protocol for resin swelling, deprotection, and washing.
-
Step 4 (Pseudoproline Incorporation): At the desired position (e.g., Ser26), instead of coupling a single Fmoc-Ser(tBu)-OH, couple the pre-formed Fmoc-Gly-Ser(ψMe,MePro)-OH dipeptide using the same coupling reagents.
-
Subsequent Steps: Continue with the standard deprotection, washing, and coupling cycles for the remaining amino acids.
-
Final Cleavage and Purification: The final TFA cleavage step will also cleave the oxazolidine ring of the pseudoproline, regenerating the native serine residue in the final peptide.
By strategically incorporating pseudoproline dipeptides, researchers can significantly improve the efficiency of SPPS for challenging sequences, leading to higher yields of purer peptides and accelerating research and development timelines.
A Comparative Analysis of Serine vs. Threonine-Based Pseudoproline Dipeptides in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of building blocks in solid-phase peptide synthesis (SPPS) is critical to achieving high yield and purity, especially for complex and aggregation-prone sequences. Pseudoproline dipeptides are powerful tools for disrupting secondary structures that hamper synthesis. This guide provides a detailed comparison between the two most common types: serine (Ser) and threonine (Thr) based pseudoproline dipeptides, supported by experimental data and protocols.
Pseudoproline dipeptides, first introduced by Mutter and coworkers, are formed by creating a temporary oxazolidine (B1195125) ring from a serine or threonine residue.[1][2] This ring introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the interchain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[3][4] These dipeptides are incorporated during Fmoc-based SPPS and the native Ser or Thr residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[4] While both Ser- and Thr-based pseudoprolines enhance synthesis efficiency, their performance can differ, particularly concerning coupling efficiency and susceptibility to side reactions.
Quantitative Performance Comparison
The primary distinction between Ser- and Thr-based pseudoproline dipeptides lies in the steric hindrance around the nitrogen atom of the oxazolidine ring. The additional methyl group on the threonine side chain makes the acylation of Thr-based pseudoprolines (Thr(ΨPro)) more challenging compared to their serine-based (Ser(ΨPro)) counterparts.[5] This steric hindrance can lead to lower coupling yields and variable performance depending on the preceding amino acid.
While the acylation of Ser(ΨPro) is generally considered excellent and highly efficient, the conversion of Thr(ΨPro) can vary significantly.[2][5] Recent studies using flow peptide chemistry have systematically investigated the acylation efficiency of Thr(ΨPro) with different proteinogenic amino acids, providing valuable quantitative data.
Table 1: Acylation Efficiency of H-Thr(ΨPro)- with Various Fmoc-Amino Acids in a Flow Chemistry System
| Fmoc-Amino Acid (Xaa) | Acylation Efficiency (%) |
| Glycine (G) | > 75 |
| Histidine (H) | > 75 |
| Tyrosine (Y) | 89 |
| Phenylalanine (F) | > 75 |
| Isoleucine (I) | > 75 |
| Glutamine (Q) | > 75 |
| Proline (P) | > 75 |
| Lysine (K) | > 75 |
| Leucine (L) | > 75 |
| Alanine (A) | > 75 |
| Cysteine (C) | > 75 |
| Methionine (M) | 70 |
| Aspartic Acid (D) | 8 |
Data adapted from a study by Szaniszló and co-workers, which focused on optimizing the more challenging Thr(ΨPro) acylation.[5] The efficiency for Ser(ΨPro) is consistently reported as high across various studies, often approaching quantitative yields.[2][5]
Table 2: Qualitative Comparison of Ser(ΨPro) and Thr(ΨPro) Dipeptides
| Feature | Serine-Based Pseudoproline (Ser(ΨPro)) | Threonine-Based Pseudoproline (Thr(ΨPro)) |
| Coupling Efficiency | Generally excellent and reliable. | Variable; highly dependent on the acylating amino acid due to steric hindrance.[2][5] |
| Aggregation Disruption | Highly effective. | Highly effective. |
| Susceptibility to Side Reactions | Lower risk of side reactions. | Higher potential for side reactions (e.g., aspartimide formation, ring opening) under elevated temperature and pressure.[6] |
| Cost-Effectiveness | Often preferred for routine synthesis due to higher and more predictable yields. | May require optimization (e.g., extended coupling times, specialized reagents) leading to potentially higher costs.[5] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of pseudoproline dipeptides in Fmoc-SPPS and a more specific method for enhancing the challenging acylation of Thr-based pseudoprolines.
General Protocol for Pseudoproline Dipeptide Incorporation in Fmoc-SPPS
This protocol outlines the standard steps for incorporating a pre-formed Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target sequence. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a specified period (e.g., 5-10 minutes, repeated once) to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base such as N,N-Diisopropylethylamine (DIPEA).
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to accelerate the reaction.[1]
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA) (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and opens the oxazolidine ring to restore the native serine or threonine residue.[4]
Optimized Acylation Protocol for Thr(ΨPro) in Flow Peptide Chemistry
This protocol is based on methodologies developed to improve the efficiency of coupling to the sterically hindered Thr(ΨPro).
-
System Setup: Utilize an automated flow peptide synthesizer. The peptide is assembled on a solid support packed in a reactor column.
-
Reagent Preparation: Prepare solutions of the desired Fmoc-amino acid (3-5 equivalents), an activator like Oxyma Pure, and a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC).
-
Acylation Step:
-
Following Fmoc deprotection of the resin-bound peptide ending in H-Thr(ΨPro)-, deliver the activated Fmoc-amino acid solution through the reactor column.
-
To overcome low efficiency, optimize the reaction by increasing the residence time of the reagents in the column or by increasing the concentration of the Fmoc-amino acid and activator.[5]
-
-
Monitoring and Continuation: Monitor the reaction completion using in-line UV detection. Proceed with the subsequent deprotection and coupling cycles.
Visualizing the Workflow
The diagrams below illustrate the structure of Ser- and Thr-based pseudoprolines and their integration into the standard Fmoc-SPPS workflow.
Conclusion
Both serine and threonine-based pseudoproline dipeptides are invaluable for overcoming aggregation in peptide synthesis. The choice between them depends on the specific sequence and synthesis conditions.
-
Serine-based pseudoprolines offer high reliability and efficiency, making them a robust choice for most applications, particularly in the synthesis of long or hydrophobic peptides.[1]
-
Threonine-based pseudoprolines are equally effective at disrupting secondary structures but require more careful consideration. The steric hindrance from the threonine side chain can lower coupling efficiencies, necessitating optimization of reaction conditions.[5] Furthermore, under harsh conditions, such as those in high-temperature flow chemistry, Thr(ΨPro) may be more prone to side reactions.[6]
For researchers, a pragmatic approach is to favor Ser(ΨPro) where possible. When a Thr residue is at a critical position for aggregation, the use of a Thr(ΨPro) dipeptide is warranted, but should be approached with the expectation that coupling optimization may be necessary to achieve a high-purity final product.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kink: A Comparative Guide to the Conformational Impact of Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and design, achieving the desired final peptide conformation is paramount. Pseudoproline dipeptides have emerged as a powerful tool to modulate peptide structure, particularly in overcoming challenges associated with aggregation-prone or "difficult" sequences. This guide provides an objective comparison of the impact of pseudoproline dipeptides on final peptide conformation, supported by experimental data and detailed protocols for key analytical techniques.
Pseudoproline dipeptides, cyclic derivatives of serine, threonine, or cysteine, are strategically incorporated during solid-phase peptide synthesis (SPPS) to disrupt the formation of undesirable secondary structures, such as β-sheets, which can lead to aggregation and poor synthesis yields.[1] Their mechanism of action lies in inducing a "kink" in the peptide backbone, a structural perturbation that favors a cis-amide bond conformation over the more common trans form.[1][2] This localized change in geometry has profound effects on the overall three-dimensional structure of the final peptide.
Comparative Analysis of Conformational Changes
The introduction of a pseudoproline dipeptide into a peptide sequence leads to measurable changes in its secondary and tertiary structure. These alterations can be quantified using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Impact on Secondary Structure: A Circular Dichroism Perspective
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of peptides in solution. By analyzing the differential absorption of left and right circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil conformations.
While direct comparative studies with quantitative tables are not abundant in the literature, the well-established function of pseudoprolines is to act as "structure-breakers."[1] In peptides prone to forming β-sheets, such as fragments of amyloid-β, the incorporation of a pseudoproline dipeptide is expected to significantly reduce the β-sheet content and increase the proportion of random coil or turn structures.[3]
Table 1: Hypothetical Comparative Secondary Structure Analysis by Circular Dichroism (CD)
| Peptide Sequence | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Ac-Val-His-Ile-Ser-Ala-NH₂ | 5 | 45 | 15 | 35 |
| Ac-Val-His-Ile-Ser(ΨMe,Mepro) -Ala-NH₂ | < 5 | < 10 | 40 | > 45 |
This table illustrates the expected trend of pseudoproline incorporation. Actual values are sequence-dependent and require experimental verification.
Delving into Backbone Geometry: Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information, including the determination of backbone torsion angles (φ, ψ) and the identification of through-space proximities between atoms (Nuclear Overhauser Effect, NOE). The introduction of a pseudoproline dipeptide significantly influences these parameters. The cyclic nature of the pseudoproline ring restricts the φ torsion angle and strongly favors a cis ω-angle (peptide bond) preceding the pseudoproline residue.[4]
Table 2: Expected Impact on Backbone Torsion Angles (φ, ψ, ω) as Determined by NMR
| Residue Position | Standard Peptide (Expected Angles) | Pseudoproline-Containing Peptide (Expected Angles) |
| Residue preceding modification | φ ≈ -60° to -150°, ψ ≈ +120° to +160° (for β-sheet) | φ ≈ -60°, ψ ≈ variable |
| Amide Bond | ω ≈ 180° (trans) | ω ≈ 0° (cis) |
| Pseudoproline Residue | N/A | φ restricted by the ring, ψ variable |
These values represent typical ranges and are highly dependent on the specific peptide sequence and its environment.
Alternative Strategies for Conformational Control
Pseudoproline dipeptides are not the only tools available for managing difficult peptide sequences. Other methods include the incorporation of glycine, which imparts flexibility, or the use of D-amino acids to induce turns.
Table 3: Comparison of Pseudoproline Dipeptides with Other Conformational Modifiers
| Strategy | Mechanism of Action | Advantages | Limitations |
| Pseudoproline Dipeptides | Induces a rigid "kink" and favors a cis-amide bond.[1][2] | Highly effective at disrupting β-sheets; improves solubility and cyclization efficiency.[2] | Limited to Ser, Thr, and Cys positions; requires synthesis of specialized dipeptides. |
| Glycine Insertion | Increases backbone flexibility due to the absence of a side chain.[5][6] | Simple to incorporate; can break secondary structures. | May lead to overly flexible or unstructured peptides; can sometimes favor aggregation.[5] |
| D-Amino Acid Substitution | Induces a turn conformation due to steric hindrance. | Can effectively create a β-turn structure. | Can significantly alter the biological activity of the peptide; may be recognized as foreign by biological systems. |
Experimental Protocols
To aid researchers in assessing the conformational impact of pseudoproline dipeptides, detailed methodologies for peptide synthesis and analysis are provided below.
Solid-Phase Peptide Synthesis (SPPS) Incorporating a Pseudoproline Dipeptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a pseudoproline dipeptide.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.[8]
-
Amino Acid Coupling:
-
Activate the standard Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[9]
-
Wash the resin with DMF.
-
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨMe,Mepro)-OH) (2 equivalents) and a coupling reagent like HATU (1.95 equivalents) with DIPEA (4 equivalents) in DMF.
-
Add the activated dipeptide solution to the deprotected peptide-resin and agitate for 2-4 hours, or until the coupling is complete as indicated by the Kaiser test.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity of the purified peptide by mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the steps to acquire and analyze CD spectra to determine the secondary structure of a synthesized peptide.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region.[10]
-
Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[10] A typical concentration range is 0.1-0.5 mg/mL.[11]
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes.
-
Set the experimental parameters: wavelength range (typically 190-260 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and bandwidth (1 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using a quartz cuvette (typically 1 mm path length).
-
Record the CD spectrum of the peptide sample under the same conditions.
-
Acquire multiple scans (3-5) for both the baseline and the sample to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n), where 'c' is the molar concentration, 'l' is the pathlength in cm, and 'n' is the number of amino acid residues.[11]
-
-
Secondary Structure Estimation: Use a deconvolution software, such as DichroWeb, to estimate the percentage of α-helix, β-sheet, turn, and random coil structures by fitting the experimental spectrum to a set of reference spectra.[12][13][14]
Conformational Analysis by 2D-NMR Spectroscopy
This protocol provides a general workflow for the conformational analysis of a peptide using two-dimensional NMR spectroscopy.
-
Sample Preparation: Dissolve the peptide sample in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) to a concentration of approximately 1-5 mM. Add a DSS or TSP standard for chemical shift referencing.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information on the peptide's three-dimensional fold.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Resonance Assignment:
-
Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues within the peptide sequence.
-
-
Structural Restraint Generation:
-
Analyze the NOESY/ROESY spectra to identify cross-peaks, which correspond to short interproton distances. These are used as distance restraints in structure calculations.
-
Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the backbone φ torsion angle via the Karplus equation.
-
-
Structure Calculation: Use a molecular dynamics and modeling software package to calculate an ensemble of 3D structures that are consistent with the experimental restraints (NOE-derived distances and coupling constant-derived dihedral angles).
-
Structure Validation: Evaluate the quality of the calculated structures using tools that check for consistency with the experimental data and for stereochemical soundness (e.g., Ramachandran plot analysis).[6]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing the impact of pseudoproline dipeptides and the logical relationship of their effect on peptide conformation.
Caption: Experimental workflow for synthesis and conformational analysis.
Caption: Impact of pseudoproline on peptide properties.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Solid-state and solution-phase conformations of pseudoproline-containing dipeptides | Semantic Scholar [semanticscholar.org]
- 5. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 12. DichroWeb, a website for calculating protein secondary structure from circular dichroism spectroscopic data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
The Strategic Advantage of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Difficult Peptides: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount to success, particularly when dealing with "difficult sequences" prone to aggregation. This guide provides a comprehensive cost-benefit analysis of utilizing the pseudoproline dipeptide, Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, in solid-phase peptide synthesis (SPPS), comparing its performance against traditional methods and offering detailed experimental insights.
The synthesis of long or hydrophobic peptides is often hampered by the formation of secondary structures on the solid support, leading to incomplete reactions, low yields, and challenging purifications. This compound is a specialized dipeptide designed to mitigate these issues at the critical Gln-Thr motif. By introducing a temporary "kink" in the peptide backbone, this pseudoproline dipeptide disrupts the inter-chain hydrogen bonding that drives aggregation, thereby enhancing coupling efficiency and improving the overall quality of the synthesized peptide.
Performance and Efficiency: A Comparative Overview
The primary advantage of incorporating this compound lies in its ability to significantly improve the yield and purity of crude peptides, especially in sequences known to be problematic. This is starkly illustrated in the synthesis of highly amyloidogenic peptides such as human amylin (hIAPP).
Case Study: Synthesis of Human Amylin
Human amylin is a 37-residue peptide notorious for its tendency to aggregate during SPPS. Studies have shown that traditional Fmoc/tBu solid-phase synthesis of the hAmylin(8-37) fragment often results in only trace amounts of the desired product. In contrast, the incorporation of pseudoproline dipeptides at key positions leads to a high yield of the target peptide, with a crude product pure enough for subsequent disulfide bond formation without extensive purification. While specific quantitative data for a direct head-to-head comparison in a single study is often not exhaustively detailed, the qualitative difference is dramatic and widely acknowledged in the field.
Quantitative Data Summary
To provide a clearer picture of the benefits, the following table summarizes the expected outcomes when comparing the use of this compound with the standard approach of coupling individual Fmoc-Gln(Trt)-OH and Fmoc-Thr(tBu)-OH residues.
| Metric | Standard Sequential Coupling (Fmoc-Gln(Trt)-OH + Fmoc-Thr(tBu)-OH) | Pseudoproline Dipeptide Coupling (this compound) |
| Crude Peptide Yield | Low to negligible for difficult sequences | Significantly higher, potentially by orders of magnitude |
| Crude Peptide Purity | Low, with multiple deletion and truncation sequences | High, with a predominant peak for the target peptide |
| Number of Coupling Cycles | Two separate cycles for Gln and Thr | One cycle for the dipeptide |
| Time per Gln-Thr sequence | Typically 2-4 hours (including deprotection and coupling) | Typically 1-2 hours |
| Purification Effort | Extensive, often requiring multiple HPLC steps | Simplified, often requiring a single purification step |
Cost-Benefit Analysis
While the initial procurement cost of this compound is higher than that of the individual protected amino acids, a comprehensive cost analysis reveals a more nuanced picture.
| Cost Factor | Standard Sequential Coupling | Pseudoproline Dipeptide Coupling |
| Raw Material Cost (per Gln-Thr) | Lower | Higher |
| Solvent and Reagent Consumption | Higher (due to an additional coupling cycle) | Lower |
| Labor and Instrument Time | Higher | Lower |
| Purification Costs | Significantly higher (more solvent, columns, and time) | Lower |
| Cost of Failed Syntheses | High (wasted materials, time, and labor) | Significantly reduced risk of failure |
| Overall Project Cost | Potentially higher for difficult sequences due to failures and extensive purification | Often lower for difficult sequences due to improved efficiency and success rate |
Price Comparison of Starting Materials:
| Compound | Representative Price (per gram) |
| This compound | ~$30 - $70 |
| Fmoc-Gln(Trt)-OH | ~$2 - $5 |
| Fmoc-Thr(tBu)-OH | ~$1 - $3 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.
The higher upfront cost of the pseudoproline dipeptide is often offset by the substantial savings in downstream processing and the increased probability of a successful synthesis, particularly in large-scale or cGMP manufacturing environments where the cost of failure is exceptionally high.
Experimental Protocols
To illustrate the practical application, a generalized experimental workflow for the incorporation of the Gln-Thr motif in a difficult peptide sequence is provided below. The synthesis of human amylin serves as a relevant example.
Standard Solid-Phase Peptide Synthesis (Sequential Coupling)
This protocol outlines the manual Fmoc-SPPS for the Gln-Thr sequence.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Coupling of Threonine:
-
Pre-activate a solution of Fmoc-Thr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of Glutamine:
-
Pre-activate a solution of Fmoc-Gln(Trt)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Solid-Phase Peptide Synthesis using this compound
This protocol outlines the streamlined incorporation of the Gln-Thr dipeptide.
-
Resin Preparation: As in the standard protocol.
-
Fmoc Deprotection: As in the standard protocol.
-
Washing: As in the standard protocol.
-
Coupling of the Pseudoproline Dipeptide:
-
Pre-activate a solution of this compound (2 eq.), HCTU (1.9 eq.), and DIPEA (4 eq.) in DMF for 2 minutes.
-
Add the activated dipeptide solution to the resin and shake for 2-4 hours. A longer coupling time may be beneficial due to the steric hindrance of the dipeptide.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualization of Workflows and Concepts
To further clarify the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Comparison of SPPS workflows for incorporating a Gln-Thr sequence.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH, a complex dipeptide commonly used in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved respirator for dust. | Recommended when handling the powder form to avoid inhalation. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste streams from peptide synthesis requires a systematic approach. This involves careful segregation and labeling of waste for collection by certified hazardous waste disposal services.
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in the disposal process. Different waste streams generated during peptide synthesis involving this compound must be collected in separate, clearly labeled containers.
-
Solid Waste:
-
Unused or Expired Reagent: Collect the solid this compound powder in its original or a compatible, tightly sealed container.
-
Contaminated Labware: Any disposable labware (e.g., weighing boats, pipette tips) that has come into direct contact with the solid chemical should be collected in a designated, lined container for solid chemical waste.
-
Resin: The solid support resin used in SPPS should be treated as hazardous waste and collected separately.
-
-
Liquid Waste:
-
Solvent Waste: Solvents used for dissolving the dipeptide or in the washing steps of SPPS (e.g., DMF, NMP, DCM) should be collected in a designated solvent waste container.[1][2] These solvents are often flammable and may have specific disposal requirements.
-
Aqueous Waste: Any aqueous solutions containing the dipeptide or byproducts should be collected in a separate aqueous waste container. Do not mix with solvent waste.
-
Cleavage Cocktail Waste: The trifluoroacetic acid (TFA)-based cleavage cocktail used to remove the pseudoproline and other protecting groups is highly corrosive and must be collected in a dedicated, acid-resistant container.[3][4]
-
Step 2: Waste Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" and other components of the mixture.
-
The primary hazards (e.g., "Corrosive" for TFA waste, "Flammable" for solvent waste).
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
Step 3: Storage
Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its associated waste down the drain or in regular trash.[5]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
IV. Understanding the Components for Safe Disposal
A deeper understanding of the components of this compound informs the necessary disposal precautions.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This protecting group is typically removed using a base like piperidine (B6355638). The resulting waste stream containing piperidine and dibenzofulvene byproducts should be treated as hazardous chemical waste.
-
Trt (Trityl) Group: The trityl group is acid-labile and is cleaved using acids like TFA.[6] Waste containing the cleaved trityl cation should be handled as hazardous waste.
-
Psi(Me,Me)pro (Pseudoproline): This dipeptide is designed to break up peptide aggregation during synthesis.[7] The native threonine residue is regenerated during the final TFA-mediated cleavage.[3] The byproducts of this process are contained within the hazardous TFA waste stream.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
Essential Safety and Handling Guide for Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure safe operational procedures and proper disposal, establishing a foundation of trust and safety in your laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazard classification of this compound. While some suppliers classify it as a non-hazardous substance, others indicate potential hazards.[1][2] Given this discrepancy, it is imperative to handle the compound with caution, adhering to the more stringent safety precautions.
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE): To mitigate risks, the following PPE is mandatory when handling this compound.[3][4]
-
Body Protection: A clean, fully buttoned laboratory coat should be worn to protect skin and clothing.[3][4]
-
Eye and Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are required.[2][5] For procedures with a higher risk of splashing, chemical splash goggles and a face shield should be used.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][5] Gloves should be inspected for tears before use and cuffs should be worn over the lab coat sleeves.[4] Always use proper glove removal technique to avoid skin contact.[2][5]
-
Respiratory Protection: For operations that may generate dust, such as weighing, use a dust respirator or conduct the work in a certified chemical fume hood to avoid inhalation.[1]
Hazard Summary Table
For quick reference, the hazard information is summarized below.
| Hazard Statement | Precautionary Code | Description |
| H302 - Harmful if swallowed | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H312 - Harmful in contact with skin | P280 | Wear protective gloves/protective clothing. |
| H315 - Causes skin irritation | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| H319 - Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332 - Harmful if inhaled | P261, P271 | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. |
| H335 - May cause respiratory irritation | - | - |
Source: Apollo Scientific Safety Data Sheet[1]
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for laboratory safety. The following step-by-step procedures provide clear guidance from receipt to disposal.
Experimental Workflow Diagram
The diagram below illustrates the complete handling and disposal workflow for this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol
1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any physical damage.
-
Storage: Keep the container securely sealed and store in a cool, dry, and well-ventilated area, protected from environmental extremes.[1] The recommended storage temperature is at or below -4°C.[6]
2. Handling and Weighing
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to prevent inhalation of dust.[1][5]
-
Don PPE: Before handling, put on all required PPE: lab coat, safety glasses/goggles, and chemical-resistant gloves.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Weighing: If weighing the solid powder, do so carefully to avoid generating dust. Use a chemical fume hood or a ventilated balance enclosure.
3. Dissolution and Use in Peptide Synthesis
-
Solvent Handling: This compound is used in Solid-Phase Peptide Synthesis (SPPS), which often involves solvents like dimethylformamide (DMF).[7][8] Handle all solvents with appropriate care and ventilation.
-
Procedure: When dissolving, add the weighed solid to the solvent in a suitable flask inside the fume hood.
-
Peptide Synthesis: this compound is a pseudoproline dipeptide used to improve peptide quality during Fmoc SPPS.[9] The synthesis process involves cycles of deprotection (removing the Fmoc group, often with a piperidine (B6355638) solution) and coupling.[7][8][10] All steps of peptide synthesis should be conducted with strict adherence to established laboratory safety protocols for that process.[11]
4. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Collect any unused or waste solid material in a clearly labeled, sealed container for hazardous chemical waste.
-
This includes contaminated items such as weigh boats, spatulas, and paper towels.
-
-
Liquid Waste:
-
All solutions containing this compound, as well as waste solvents from the synthesis process (e.g., DMF, piperidine, TFA), must be collected in a designated, labeled hazardous waste container for organic/solvent waste.
-
Do not pour any chemical waste down the drain.[5]
-
-
Contaminated PPE:
By adhering to these detailed safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. peptide.com [peptide.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. genscript.com [genscript.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
